6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Description
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Properties
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6,12H,1-2,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYHDDXMHIYZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585706 | |
| Record name | 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939759-12-3 | |
| Record name | 6-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a notable heterocyclic compound, has garnered significant attention within the medicinal chemistry landscape. Its rigid, fused-ring structure, combined with the reactive potential of the bromine substituent, renders it a valuable scaffold and a critical intermediate in the synthesis of a diverse array of pharmacologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its strategic application in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below, providing a foundational understanding of its molecular and physical attributes.
| Property | Value | Source(s) |
| CAS Number | 939759-12-3 | [1] |
| Molecular Formula | C₁₀H₁₂BrN | [1] |
| Molecular Weight | 226.11 g/mol | [1] |
| Canonical SMILES | C1CCNC2=C(C1)C(=CC=C2)Br | [1] |
| InChI Key | QUYHDDXMHIYZIT-UHFFFAOYSA-N | [1] |
| Appearance | (Not explicitly stated in provided results) | |
| Boiling Point | (Not explicitly stated in provided results) | |
| Melting Point | (Not explicitly stated in provided results) | |
| Solubility | (Not explicitly stated in provided results) |
Note: While some physical properties like melting point and boiling point are not explicitly available in the provided search results, they can be empirically determined through standard laboratory procedures.
The hydrochloride salt of this compound is also commercially available under the CAS number 1379350-71-6 .[1][2]
Synthesis and Purification
While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the provided search results, its structure suggests plausible synthetic routes originating from substituted benzene or aniline precursors. The construction of the seven-membered azepine ring is a key synthetic challenge, often addressed through ring-closing metathesis, Friedel-Crafts reactions, or other intramolecular cyclization strategies.
The synthesis of related benzazepine and benzodiazepine structures often involves multi-step sequences. For instance, the synthesis of certain benzodiazepine derivatives commences from 2-bromo-1-phenylethanone derivatives, which undergo a series of reactions including amination and cyclization.[3] Another approach involves the reductive condensation of o-phenylenediamine with ketones.[4] While not directly applicable, these methodologies provide a conceptual framework for the potential synthesis of the target molecule.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Purification:
Post-synthesis, purification is critical to ensure the compound's suitability for subsequent reactions. Common techniques for purifying organic compounds of this nature include:
-
Column Chromatography: Utilizing silica gel as the stationary phase with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) is a standard method for separating the desired product from byproducts and unreacted starting materials.[5][6]
-
Recrystallization: This technique is effective for obtaining highly pure crystalline solids. The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.[6]
Spectroscopic Characterization
While specific spectra for this compound are not available in the provided search results, the expected spectroscopic signatures can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their splitting patterns and chemical shifts influenced by the bromine substituent. The aliphatic protons of the tetrahydroazepine ring would appear as multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons, with the carbon bearing the bromine atom shifted to a characteristic chemical shift. The aliphatic carbons of the seven-membered ring would also have distinct resonances.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching in the aromatic region.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The benzazepine core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.
The bromine atom on the aromatic ring serves as a convenient handle for a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of diverse substituents at the 6-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Illustrative Synthetic Utility:
Caption: Synthetic transformations enabled by the bromo-substituent.
The resulting substituted tetrahydro-benzo[b]azepine derivatives can be further functionalized at the nitrogen atom of the azepine ring to generate a vast library of compounds for biological screening. The benzazepine scaffold itself is known to interact with various biological targets, and its derivatives have been investigated for a range of therapeutic indications, including their use as PARP-1 inhibitors for cancer therapy.[7]
Conclusion
This compound stands as a pivotal molecular entity for researchers and scientists engaged in drug discovery. Its well-defined structure and the synthetic versatility afforded by the bromine atom make it an invaluable starting material for the construction of novel and complex molecular architectures. While detailed experimental protocols for its synthesis and characterization are not widely disseminated in the public domain, its importance as a building block in medicinal chemistry is evident. Further exploration of its synthetic routes and the biological activities of its derivatives will undoubtedly continue to contribute to the advancement of pharmaceutical research.
References
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National Institutes of Health. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Available at: [Link]
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Gao, W., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 58, 116666. Available at: [Link]
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Sunway Pharm Ltd. 6-BROMO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE HCL. Available at: [Link]
- Google Patents. Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Google Patents. Pyrido[4,3-d]pyrimidine compounds.
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Gomez, A. R., et al. (2023). A Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. Available at: [Link]
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National Institutes of Health. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Available at: [Link]
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EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
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An In-Depth Technical Guide to 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Introduction: The Significance of the Tetrahydro-benzo[b]azepine Scaffold
The 2,3,4,5-tetrahydro-1H-benzo[b]azepine ring system is a privileged scaffold in medicinal chemistry and drug discovery. This seven-membered heterocyclic motif, which features a benzene ring fused to a fully saturated azepane ring, serves as a core structural component in a variety of pharmacologically active agents. Its conformational flexibility allows for precise three-dimensional arrangements of substituents, enabling targeted interactions with a range of biological macromolecules. The parent compound, 2,3,4,5-tetrahydro-1H-benzo[b]azepine, is noted as an agonist of the 5-HT2C receptor, a key target in the treatment of psychiatric and neurological disorders.[1]
The introduction of a bromine atom at the 6-position of this scaffold yields 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a key intermediate that significantly enhances the synthetic utility of the parent molecule. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. This strategic functionalization is paramount in the development of novel drug candidates, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the molecular properties, synthesis, characterization, and applications of this pivotal building block for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization. The compound is most commonly supplied and used in its free base form or as a more stable hydrochloride salt.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂BrN | [2][3] |
| Molecular Weight | 226.11 g/mol | [2] |
| CAS Number | 939759-12-3 | [2] |
| Appearance | Light brown to brown liquid | [4] |
| Boiling Point (Predicted) | 315.7 ± 31.0 °C | [4] |
| Density (Predicted) | 1.360 ± 0.06 g/cm³ | [4] |
| Monoisotopic Mass | 225.01531 Da | [2] |
| Topological Polar Surface Area | 12 Ų | [2] |
| XLogP3-AA | 3.3 | [2] |
| Hydrochloride Salt CAS | 1379350-71-6 | [5] |
| Hydrochloride Salt MW | 262.57 g/mol | [5] |
Strategic Synthesis and Mechanistic Rationale
While numerous methods exist for the synthesis of substituted benzazepines, a robust and logical pathway to this compound involves a two-stage approach: first, the construction of the core heterocyclic system, followed by regioselective bromination. A common and effective strategy for forming the azepine ring is through the synthesis and subsequent reduction of a ketone intermediate, 1,2,3,4-tetrahydro-benzo[b]azepin-5-one.[6][7]
Overall Synthetic Workflow
Caption: Proposed two-stage synthesis of the target compound.
Stage 1: Synthesis of the Tetrahydro-benzo[b]azepine Core
The foundational step is the creation of the bicyclic amine. This is efficiently achieved via an intramolecular Friedel-Crafts acylation to form the cyclic ketone, followed by complete reduction of the carbonyl group.
Protocol 1: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine (E)
-
Ring Closure (A → C):
-
To a flask equipped with a mechanical stirrer and a temperature probe, add 4-phenylbutanoic acid (1.0 eq).
-
Add polyphosphoric acid (PPA) (10 eq by weight) and heat the mixture to 80-90 °C with vigorous stirring. The viscosity of the mixture will decrease upon heating.
-
Causality: PPA acts as both the acidic catalyst and the reaction medium for the intramolecular Friedel-Crafts acylation. The carboxyl group is activated and attacks the electron-rich benzene ring to form the seven-membered cyclic ketone.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Allow the mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with stirring.
-
The product, 1,2,3,4-tetrahydro-1-benzazepin-5-one (C), will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.[6]
-
-
Ketone Reduction (C → E):
-
Method A (Wolff-Kishner Reduction): To a flask fitted with a reflux condenser, add the ketone (C) (1.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol.
-
Add potassium hydroxide (4.0 eq) and heat the mixture to reflux (approx. 180-200 °C) for 4-6 hours.
-
Causality: This classic method fully reduces the ketone to a methylene group under basic conditions. The intermediate hydrazone is deprotonated by the strong base at high temperature, leading to the elimination of nitrogen gas and formation of the alkane.
-
Cool the reaction, dilute with water, and extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3,4,5-tetrahydro-1H-benzo[b]azepine (E).
-
Stage 2: Electrophilic Aromatic Bromination
The key to this stage is controlling the regioselectivity. The secondary amine group (-NH-) in the azepine ring is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. The para-position is blocked by the fused aliphatic ring. Therefore, substitution is directed to the ortho-positions (C-6 and C-9). Steric hindrance from the adjacent fused ring may slightly favor substitution at the C-6 position. Using a mild brominating agent like N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine.
Protocol 2: Synthesis of this compound (G)
-
Bromination (E → G):
-
Dissolve 2,3,4,5-tetrahydro-1H-benzo[b]azepine (E) (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Causality: NBS serves as a source of Br⁺, which attacks the electron-rich aromatic ring. The activating effect of the amine group directs the substitution primarily to the ortho-positions.[8] The reaction is performed at low temperature to minimize potential side reactions and control selectivity.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate this compound (G).
-
Spectroscopic Characterization and Validation
Confirming the structure and purity of the final compound is essential. While a publicly available spectrum for this specific compound is not readily found, the expected NMR and MS signatures can be predicted based on its structure and data from analogous compounds.
Expected ¹H NMR (in CDCl₃, 400 MHz):
-
Aromatic Protons (δ 6.8-7.5 ppm): The aromatic region would show signals corresponding to the three protons on the benzene ring. The proton at C-9 (adjacent to the NH group) would likely be a doublet. The protons at C-7 and C-8 would exhibit coupling to each other, likely appearing as a doublet and a doublet of doublets, respectively. The introduction of the bromine atom at C-6 would result in characteristic shifts and splitting patterns for the remaining aromatic protons.
-
NH Proton (δ ~4.0-5.0 ppm): A broad singlet, which is exchangeable with D₂O. Its chemical shift can be variable.
-
Aliphatic Protons (δ 1.5-3.5 ppm): The eight protons of the saturated azepine ring would appear as a series of complex multiplets in the aliphatic region. Protons on carbons adjacent to the nitrogen (C-2 and C-5) would be expected to resonate further downfield.
Expected ¹³C NMR (in CDCl₃, 101 MHz):
-
Aromatic Carbons: Six signals would be expected in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine (C-6) would appear at approximately 115-120 ppm. The carbons attached to the nitrogen (C-5a) and the aliphatic chain (C-9a) would be quaternary and show distinct chemical shifts.
-
Aliphatic Carbons: Four signals corresponding to the saturated carbons of the azepine ring (C-2, C-3, C-4, C-5) would be present in the upfield region (δ 20-55 ppm).
Mass Spectrometry (ESI-MS):
-
The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M+H]⁺ at m/z 226.0 and 228.0 in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Applications in Drug Discovery and Development
This compound is not typically an end-product therapeutic agent itself but rather a high-value intermediate. Its utility is explicitly demonstrated in patent literature, where it serves as a starting point for the synthesis of more complex molecules with potential therapeutic applications.
The bromine atom at the C-6 position is the key feature for its application, providing a reactive site for introducing diverse functionalities through metal-catalyzed cross-coupling reactions. This allows for the rapid generation of libraries of novel compounds for high-throughput screening.
Workflow: Utility as a Synthetic Intermediate
Caption: Versatility in cross-coupling reactions.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
-
Hazard Identification: The hydrochloride salt of the related compound 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one is listed with GHS hazard statements indicating it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[6] Similar precautions should be taken for the brominated analog.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The hydrochloride salt form offers greater stability for long-term storage.[5]
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its molecular weight of 226.11 g/mol and well-defined structure provide a solid foundation for synthetic elaboration. The synthetic routes, proceeding through accessible ketone intermediates, are robust and scalable. The true value of this compound lies in the synthetic versatility afforded by the C-6 bromine atom, which unlocks access to a vast chemical space through a variety of proven cross-coupling methodologies. For research teams engaged in the discovery of novel therapeutics, particularly for central nervous system disorders, this intermediate represents a critical tool for the efficient construction and optimization of new molecular entities.
References
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Gates, M., & Klein, D. A. (1984). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 27(6), 831-834. Available at: [Link]
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Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie, 134, 1629–1639. Available at: [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. National Center for Biotechnology Information. Retrieved from [Link]
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Harrowven, D. C., et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6275–6284. Available at: [Link]
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Chan, C., et al. (2008). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. Organic & Biomolecular Chemistry, 6(15), 2734-2746. Available at: [Link]
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Coldham, I., et al. (2018). Preparation of substituted tetrahydro-1-benzazepines by lithiation-trapping. Beilstein Journal of Organic Chemistry, 14, 2276-2283. Available at: [Link]
- Patel, M., et al. (2012). Process for preparing tolvaptan intermediates. WIPO Patent Application WO/2012/046244.
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Wang, X., et al. (2023). Regioselective Synthesis of Dibenzo[b,f]azepin-1-ones via Silver-Catalyzed 7-endo-dig Cyclization of Alkynyl-Containing Enaminones. The Journal of Organic Chemistry, 88(3), 1649–1660. Available at: [Link]
-
Lee, C.-F., et al. (2019). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 24(18), 3298. Available at: [Link]
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A Technical Guide to 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: A Key Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. The benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of a bromine atom at the 6-position offers a versatile chemical handle for the synthesis of diverse compound libraries, making this particular derivative a valuable intermediate for researchers in drug discovery and development. This document consolidates known physicochemical data, presents a plausible synthetic pathway, explores the compound's reactivity with a focus on modern cross-coupling reactions, and provides an exemplary experimental protocol to guide laboratory application.
Introduction: The Significance of the Benzo[b]azepine Scaffold
The 2,3,4,5-tetrahydro-1H-benzo[b]azepine ring system is a seven-membered heterocyclic motif fused to a benzene ring. This structural framework is of significant interest in pharmaceutical research due to its presence in compounds exhibiting a wide range of biological activities, particularly those targeting the central nervous system (CNS). Derivatives have been explored as agonists and antagonists for various receptors, including serotonin (5-HT) and dopamine receptors. For instance, the parent compound, 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, has been identified as a 5-HT2C receptor agonist[1].
The introduction of a bromine atom onto the aromatic ring, as in this compound, significantly enhances its utility as a synthetic building block. The carbon-bromine bond serves as a key reactive site for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents to build molecular complexity and modulate pharmacological properties. This guide focuses on the core chemical characteristics of this important intermediate.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. While experimentally determined physical properties such as melting and boiling points are not widely reported in public literature, computational data and information from chemical suppliers provide a solid foundation for its characterization[2][3][4].
Chemical Structure
The structure consists of a saturated seven-membered azepine ring fused to a brominated benzene ring.
Caption: Proposed synthetic workflow for this compound.
This strategy leverages modern catalytic methods to construct the core in a modular fashion, which is highly advantageous for creating analogs.[5] The key steps involve an initial ortho-amination and alkylation of the aryl iodide, followed by an intramolecular Heck reaction to form the seven-membered ring.
Chemical Reactivity: A Gateway to Diversity
The primary site of reactivity for derivatization is the C6-bromine atom. This aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. This is a highly reliable and functional-group-tolerant reaction.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling with a wide range of primary or secondary amines, amides, or carbamates. This is crucial for introducing functionalities that can modulate solubility or act as hydrogen bond donors/acceptors.
-
Sonogashira Coupling: Formation of C-C triple bonds via coupling with terminal alkynes.
-
Heck Coupling: Reaction with alkenes to form new C-C double bonds.
The secondary amine within the azepine ring is also a point for functionalization, such as alkylation, acylation, or sulfonylation, to further explore the chemical space.
Caption: Reactivity of this compound (THBA).
Exemplary Protocol: Suzuki-Miyaura Coupling
To illustrate the practical utility of this compound, a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction is provided below. This protocol is based on established methodologies for the coupling of aryl bromides.
Objective: To synthesize 6-phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq) or a more advanced ligand like SPhos.
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) if using a simple catalyst system. Add this mixture or the specified amount of a pre-catalyst to the reaction flask.
-
Causality Note: The phosphine ligand stabilizes the palladium(0) active species, preventing palladium black precipitation and facilitating the catalytic cycle. The choice of ligand is critical and can dramatically affect reaction efficiency.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The presence of water often accelerates the transmetalation step.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the disappearance of the starting aryl bromide.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 6-phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound stands out as a strategically important intermediate for synthetic and medicinal chemists. Its core benzo[b]azepine structure is a well-recognized pharmacophore, while the C6-bromo substituent provides a reliable and versatile point for chemical modification through modern cross-coupling chemistry. Although detailed public data on its physical properties are sparse, its synthesis is achievable through established organometallic methodologies, and its reactivity is predictable and robust. This compound represents a key starting material for the generation of novel, diverse, and potent molecules for drug discovery programs.
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Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. Journal of the American Chemical Society. Available at: [Link]
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Synthesis of Bridged Tetrahydrobenzo[b]azepines and Derivatives through an Aza-Piancatelli Cyclization/Michael Addition Sequence. Angewandte Chemie International Edition. Available at: [Link]
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Synthesis of Bridged Tetrahydrobenzo[b]azepines and Derivatives through an Aza-Piancatelli Cyclization/Michael Addition Sequence. ResearchGate. Available at: [Link]
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2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine-2,5-dione 13C NMR. SpectraBase. Available at: [Link]
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Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry. Available at: [Link]
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A 13C-NMR assignment study of a series of 2,3,4,5-tetrahydro-1-methyl-1H-1,5-benzodiazepine-2,4-diones. ResearchGate. Available at: [Link]
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8-bromo-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride. ChemBK. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Introduction: The Significance of the Benzo[b]azepine Scaffold
The 2,3,4,5-tetrahydro-1H-benzo[b]azepine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility, conferred by the seven-membered ring fused to a benzene ring, allows for diverse interactions with various biological targets. The introduction of a bromine atom at the 6-position of this scaffold, yielding 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, provides a key intermediate for further functionalization, making it a valuable building block in the development of novel therapeutics. This guide elucidates two primary synthetic pathways to this target molecule, offering insights into the strategic considerations and experimental details pertinent to researchers in drug discovery and development.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through two principal strategies:
-
Pathway A: Ring Construction from a Brominated Precursor: This strategy involves commencing with a commercially available, pre-brominated aromatic compound and systematically constructing the azepine ring. This approach offers the advantage of regiochemical control of the bromine substituent from the outset.
-
Pathway B: Late-Stage Bromination of the Benzo[b]azepine Core: In this alternative route, the 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is first synthesized, followed by a regioselective bromination at the 6-position. This pathway can be advantageous if the unprotected benzo[b]azepine is readily accessible.
Pathway A: Synthesis via Ring Formation from a Brominated Starting Material
This pathway leverages the principles of Friedel-Crafts acylation and the Beckmann rearrangement to construct the seven-membered ring onto a brominated aromatic precursor.
Diagram of Synthetic Pathway A
Caption: Synthetic route to the target molecule starting from 4-bromophenylacetic acid.
Step A1: Friedel-Crafts Acylation of Bromobenzene
The synthesis initiates with the Friedel-Crafts acylation of bromobenzene. This classic electrophilic aromatic substitution introduces an acyl group, which will ultimately become part of the azepine ring.
-
Rationale: The bromine atom is a deactivating but ortho-, para-directing group. Acylation is expected to occur predominantly at the para position due to steric hindrance at the ortho positions.[1]
-
Protocol: To a cooled suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane, bromobenzene is added. An acylating agent, for instance, succinic anhydride, is then added portion-wise. The reaction mixture is stirred at room temperature and then refluxed to drive the reaction to completion. Aqueous workup followed by purification yields 4-(4-bromobenzoyl)butanoic acid.
Step A2: Clemmensen or Wolff-Kishner Reduction
The carbonyl group of the butanoic acid side chain is reduced to a methylene group.
-
Rationale: This reduction is a crucial step to form the requisite alkyl chain that will form the saturated portion of the azepine ring.
-
Protocol (Wolff-Kishner): The keto-acid is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.
Step A3: Intramolecular Friedel-Crafts Acylation (Cyclization)
The resulting 5-(4-bromophenyl)pentanoic acid is cyclized to form the seven-membered ring ketone.
-
Rationale: This intramolecular acylation is typically promoted by a strong acid like polyphosphoric acid (PPA) or Eaton's reagent.
-
Protocol: The carboxylic acid is heated in polyphosphoric acid with vigorous stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured onto ice, and the product, 7-bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, is extracted.
Step A4: Beckmann Rearrangement
An alternative to the multi-step acylation-reduction-cyclization sequence is the Beckmann rearrangement of a suitable ketoxime.[2][3]
-
Rationale: This rearrangement provides a direct route to the lactam intermediate.
-
Protocol: 4-Bromo-α-tetralone is first converted to its oxime by reaction with hydroxylamine hydrochloride. The dried oxime is then treated with a strong acid such as sulfuric acid or polyphosphoric acid to induce the rearrangement to 7-bromo-1,3,4,5-tetrahydro-benzo[b]azepin-2-one.[4]
Step A5: Reduction of the Lactam
The final step in this pathway is the reduction of the lactam (amide) to the corresponding cyclic amine.
-
Rationale: Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose.[5][6][7][8]
-
Protocol: The lactam is dissolved in a dry ethereal solvent like tetrahydrofuran (THF) and slowly added to a suspension of LiAlH₄ at 0 °C. The reaction is then refluxed to ensure complete reduction. Careful quenching of the excess hydride with water and aqueous base, followed by extraction and purification, yields the target molecule, this compound.
| Step | Key Transformation | Typical Reagents | Yield (Illustrative) |
| A1 | Friedel-Crafts Acylation | Bromobenzene, Succinic Anhydride, AlCl₃ | 60-70% |
| A2 | Reduction | Hydrazine Hydrate, KOH | 80-90% |
| A3 | Intramolecular Cyclization | Polyphosphoric Acid | 50-60% |
| A4 | Beckmann Rearrangement | H₂SO₄ or PPA | 70-80% |
| A5 | Lactam Reduction | LiAlH₄ | 85-95% |
Pathway B: Synthesis via Late-Stage Bromination
This approach focuses on first constructing the parent 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold, followed by regioselective bromination.
Diagram of Synthetic Pathway B
Caption: Synthetic route involving the initial formation of the benzo[b]azepine core followed by bromination.
Step B1: Synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine
The synthesis of the parent benzo[b]azepine can be achieved through various methods. One common approach is analogous to Pathway A but starting with a non-brominated precursor. For instance, α-tetralone can be converted to 1,3,4,5-tetrahydro-benzo[b]azepin-2-one via a Beckmann rearrangement, which is then reduced to the desired 2,3,4,5-tetrahydro-1H-benzo[b]azepine using LiAlH₄.[9][10][11]
Alternatively, intramolecular cyclization strategies such as the Bischler-Napieralski or Pictet-Spengler type reactions, while classic for six-membered rings, can be adapted for the synthesis of seven-membered rings under specific conditions, often requiring more forcing conditions.[12][13][14][15][16][17][18][19][20]
Step B2: Regioselective Bromination
The key step in this pathway is the selective introduction of a bromine atom at the 6-position of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine.
-
Rationale: The amino group of the tetrahydrobenzo[b]azepine is a strongly activating, ortho-, para-directing group. The 6-position is para to the nitrogen atom and is electronically activated, making it the most likely site for electrophilic aromatic substitution. The 8-position is also activated (ortho), but substitution at the 6-position is often favored. Common brominating agents include N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.[21][22][23][24][25]
-
Protocol: To a solution of 2,3,4,5-tetrahydro-1H-benzo[b]azepine in a solvent such as acetic acid or a chlorinated solvent, a solution of bromine in the same solvent is added dropwise at a low temperature to control the reaction rate and minimize side reactions. Alternatively, N-bromosuccinimide can be used as a milder brominating agent. The reaction progress is monitored, and upon completion, the product is isolated by neutralization, extraction, and purification by chromatography or recrystallization.
| Step | Key Transformation | Typical Reagents | Yield (Illustrative) |
| B1 | Benzo[b]azepine Synthesis | α-Tetralone, NH₂OH·HCl, PPA, LiAlH₄ | 60-70% (over 2 steps) |
| B2 | Electrophilic Bromination | Br₂ in Acetic Acid or NBS | 75-85% |
Conclusion and Outlook
Both synthetic pathways presented offer viable routes to this compound. The choice of strategy will often depend on the availability and cost of starting materials, as well as the desired scale of the synthesis. Pathway A provides excellent control over the regiochemistry of the bromine substituent, while Pathway B may be more efficient if the parent benzo[b]azepine is readily available. The protocols described herein are based on established and reliable organic transformations, providing a solid foundation for researchers and drug development professionals to access this important synthetic intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
References
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Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
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Wikipedia. (2024). Beckmann rearrangement. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
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JoVE. (2025). Video: Amides to Amines: LiAlH4 Reduction. Retrieved from [Link]
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Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report. Retrieved from [Link]
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Beilstein Journals. (n.d.). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]
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OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link]
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Beilstein Journals. (n.d.). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Retrieved from [Link]
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Wikipedia. (2024). Reductive amination. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Bischler‐Napieralski reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
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Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Intermolecular reductive amination to obtain cyclic amines. Retrieved from [Link]
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Wikipedia. (2024). Bischler–Napieralski reaction. Retrieved from [Link]
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Studylib. (n.d.). Friedel – Cradfts acetylation of Bromobenzene. Retrieved from [Link]
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Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
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Department Chemie und Biologie. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved from [Link]
- Organic Reactions. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
- The Journal of Organic Chemistry. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6434-6443.
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- Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 14, 2838-2845.
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ResearchGate. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthese. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]
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BIOSYNCE. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Cas 1701-57-1. Retrieved from [Link]
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Navigating the Spectroscopic Landscape of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a valuable heterocyclic compound in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed exploration of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles.
Molecular Structure and Isotopic Distribution
This compound possesses the molecular formula C₁₀H₁₂BrN. The presence of a bromine atom introduces a characteristic isotopic pattern in mass spectrometry, with two major isotopes, ⁷⁹Br and ⁸¹Br, existing in a nearly 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 Da, a key identifier for brominated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into its aliphatic and aromatic regions.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the protons of the tetrahydroazepine ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-7 | ~7.2-7.3 | d | 1H |
| H-8 | ~6.8-6.9 | dd | 1H |
| H-9 | ~6.9-7.0 | d | 1H |
| H-5 | ~2.8-3.0 | t | 2H |
| H-2 | ~3.0-3.2 | t | 2H |
| H-3, H-4 | ~1.8-2.0 | m | 4H |
| N-H | ~3.5-4.5 | br s | 1H |
Causality of Experimental Choices: The choice of a standard deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial for dissolving the sample and providing a lock signal for the spectrometer. The predicted chemical shifts are based on the electronic environment of each proton. The aromatic protons are deshielded due to the ring current, while the aliphatic protons of the seven-membered ring exhibit characteristic coupling patterns based on their dihedral angles.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-6 | ~115-120 |
| C-5a | ~140-145 |
| C-9a | ~135-140 |
| C-7 | ~130-135 |
| C-8 | ~125-130 |
| C-9 | ~120-125 |
| C-5 | ~30-35 |
| C-2 | ~45-50 |
| C-4 | ~25-30 |
| C-3 | ~20-25 |
Trustworthiness of Protocol: A standard ¹³C NMR experiment, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would be employed to differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons, thus confirming the assignments.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.
| Ion | m/z (relative to ⁷⁹Br/⁸¹Br) | Interpretation |
| [M]⁺ | 225/227 | Molecular Ion |
| [M-H]⁺ | 224/226 | Loss of a hydrogen atom |
| [M-Br]⁺ | 146 | Loss of the bromine atom |
Authoritative Grounding: The fragmentation of the tetrahydrobenzo[b]azepine ring system would likely proceed via pathways common to cyclic amines and aromatic compounds, such as alpha-cleavage adjacent to the nitrogen atom or loss of ethylene from the seven-membered ring.
Experimental Workflow: Electron Ionization Mass Spectrometry (EI-MS)
Caption: A typical workflow for obtaining an EI-mass spectrum.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |
| C-N Stretch | 1250-1350 | Medium |
| C-Br Stretch | 500-600 | Strong |
Expertise and Experience: The broadness of the N-H stretch is indicative of hydrogen bonding, which may be observed depending on the sample concentration and phase. The fingerprint region (below 1500 cm⁻¹) will contain a complex series of absorptions unique to the molecule, arising from various bending and stretching vibrations.
Logical Relationship: Structure and IR Absorptions
Caption: Correlation of key structural features with their expected IR absorption regions.
Conclusion
The spectroscopic data presented in this guide, while based on predictive models due to the limited availability of published experimental spectra, provides a robust framework for the identification and characterization of this compound. The combination of NMR, MS, and IR spectroscopy offers a powerful and complementary approach to confirming the structure and purity of this important synthetic intermediate. Researchers are encouraged to use this guide as a reference for their analytical work and to contribute to the public domain with experimentally obtained data.
References
Due to the absence of specific literature containing the complete experimental spectroscopic data for this compound, this section cannot be populated with direct references to primary sources for the data. The information provided is based on established principles of spectroscopic interpretation and data from analogous structures.
A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Abstract
This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a heterocyclic scaffold of interest in medicinal chemistry and drug development. As direct spectral data for this specific compound is not ubiquitously published, this document serves as an expert guide to predicting, acquiring, and interpreting its ¹H NMR spectrum. We will detail a robust experimental protocol, analyze the anticipated chemical shifts and coupling patterns based on fundamental principles and data from analogous structures, and present a logical workflow for structural verification. This guide is intended for researchers, scientists, and professionals who rely on NMR spectroscopy for the unambiguous structural elucidation of novel chemical entities.
Introduction: The Structural Significance of this compound
This compound (CAS No: 939759-12-3) is a substituted bicyclic heteroamine built upon the tetrahydrobenzo[b]azepine core.[1][2] This seven-membered heterocyclic ring fused to a benzene ring is a privileged scaffold in medicinal chemistry, forming the basis for a variety of pharmacologically active agents. The bromine substituent on the aromatic ring provides a key vector for further synthetic elaboration through cross-coupling reactions, making this molecule a valuable intermediate.
Unambiguous structural characterization is paramount in the synthesis and development of such compounds. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering detailed information about the molecular structure in solution.[3] It allows for the precise mapping of the proton environment, confirming the connectivity of the atoms and the integrity of the synthesized molecule. This guide explains the theoretical and practical aspects of obtaining and interpreting a high-quality ¹H NMR spectrum for this target compound.
Below is the chemical structure with the standard IUPAC numbering used for proton assignments throughout this guide.
Caption: Structure of this compound with proton numbering.
Core Principles of ¹H NMR Interpretation
A ¹H NMR spectrum provides three fundamental pieces of information used for structural elucidation.[4]
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Electron-withdrawing groups (like bromine or an aromatic ring) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value). Electron-donating groups "shield" protons, shifting them upfield (to a lower ppm value).
-
Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Spin-Spin Coupling (J-coupling): The splitting of a signal into a multiplet (e.g., doublet, triplet) is caused by the magnetic influence of non-equivalent protons on adjacent carbons. The pattern of splitting reveals the number of neighboring protons, and the magnitude of the splitting (the coupling constant, J, in Hz) provides information about the dihedral angle between the coupled protons, which is especially important in conformational analysis of cyclic systems.[5][6]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of an NMR spectrum is critically dependent on meticulous sample preparation and proper instrument setup. This protocol is designed to be self-validating by minimizing common sources of error and contamination.
Materials and Reagents
-
Analyte: 5-10 mg of this compound.[7]
-
NMR Tube: High-quality, 5 mm tube (e.g., Wilmad, Norell) rated for the spectrometer's field strength.[8]
-
Deuterated Solvent: ~0.6 mL of deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing power for many organic compounds and its relatively clean spectral window.[8] Other solvents like DMSO-d₆ can be used if solubility is an issue, but will alter chemical shifts.[9][10]
-
Internal Standard: The CDCl₃ should contain 0.03-0.05% v/v tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm).[7]
-
Pipettes: Glass Pasteur pipettes for solvent transfer.
-
Vial: Small, clean glass vial for dissolving the sample.
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry glass vial. Using a sufficient amount ensures a good signal-to-noise ratio without requiring excessive acquisition time.[11]
-
Dissolution: Add approximately 0.6 mL of CDCl₃ (with TMS) to the vial. Gently swirl or vortex the vial to ensure the sample dissolves completely. Incomplete dissolution leads to poor spectral resolution and shimming difficulties.[8][11]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into the NMR tube. The final sample height should be approximately 4-5 cm, which is optimal for modern spectrometers.[7][8]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Spectrometer Acquisition Parameters
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Experiment: Standard ¹H acquisition (e.g., Bruker zg30 pulse program).
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Caption: Workflow for ¹H NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound can be divided into three distinct regions: the aromatic protons, the aliphatic protons of the seven-membered ring, and the amine (N-H) proton.
Aromatic Region (δ ~6.5-7.5 ppm)
The benzene ring has three protons at the C7, C8, and C9 positions. The bromine at C6 is an electron-withdrawing, ortho-para directing group that will influence the chemical shifts.
-
H-7: This proton is ortho to the bromine atom. It will experience a downfield shift due to the inductive effect of the bromine. It is coupled only to H-8, so it is expected to appear as a doublet (d) .
-
H-9: This proton is para to the bromine. It is coupled only to H-8 and will appear as a doublet (d) .
-
H-8: This proton is meta to the bromine and is coupled to both H-7 and H-9. It will therefore appear as a doublet of doublets (dd) . The ortho coupling constant (J₈,₇) will be larger (~7-9 Hz) than the meta coupling constant (J₈,₉), which is typically not observed or is very small. However, due to the fused ring system, the signal will be split by both adjacent protons.
Aliphatic Region (δ ~1.8-3.5 ppm)
The four methylene (CH₂) groups of the tetrahydroazepine ring will exhibit complex signals due to restricted conformational mobility and spin-spin coupling. The chemical shifts are influenced by their proximity to the electron-withdrawing aromatic ring and the nitrogen atom.
-
C5-H₂: These protons are benzylic (adjacent to the aromatic ring) and will be the most deshielded of the aliphatic protons, appearing furthest downfield in this region. They will likely appear as a complex multiplet due to coupling with the C4 protons.
-
C2-H₂: These protons are adjacent to the nitrogen atom, which also causes a downfield shift. They are expected to be a multiplet due to coupling with the C3 protons.
-
C3-H₂ and C4-H₂: These protons are more shielded and will appear further upfield. They will show complex multiplet patterns due to coupling with their neighbors. The seven-membered ring is not planar and undergoes conformational exchange, which can lead to broadened signals or complex, non-first-order splitting patterns.[12]
Amine Proton (N1-H)
The amine proton typically appears as a broad singlet (br s) . Its chemical shift is highly variable and depends on solvent, concentration, and temperature.[13] It can range from δ 1.5 to 4.0 ppm or even further. Its identity can be unequivocally confirmed by a D₂O exchange experiment, where adding a drop of D₂O to the NMR tube will cause the N-H signal to disappear as the proton is replaced by deuterium.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Expected Coupling Constant (J, Hz) |
| H-7 | ~7.3 - 7.5 | 1H | d (doublet) | J = 8.0 - 9.0 (ortho) |
| H-9 | ~7.0 - 7.2 | 1H | d (doublet) | J = 1.5 - 2.5 (meta) |
| H-8 | ~6.7 - 6.9 | 1H | dd (dd) | J = 8.0 - 9.0, 1.5 - 2.5 |
| C5-H₂ | ~2.8 - 3.1 | 2H | m (multiplet) | - |
| C2-H₂ | ~2.9 - 3.2 | 2H | m (multiplet) | - |
| C3-H₂ / C4-H₂ | ~1.8 - 2.2 | 4H | m (multiplet) | - |
| N1-H | ~1.5 - 4.0 (variable) | 1H | br s (broad s) | - |
A Self-Validating Approach to Spectral Interpretation
A predicted spectrum must be validated. The initial ¹H NMR experiment provides the primary data, which can then be confirmed using secondary techniques. This logical flow ensures the highest confidence in the structural assignment.
-
Initial Assignment: Assign signals based on the predicted chemical shifts, integration values, and multiplicities as detailed in Section 4.
-
D₂O Exchange: Perform this simple experiment to confirm the identity of the broad N-H singlet.
-
2D COSY Spectroscopy: A Correlation Spectroscopy (COSY) experiment is the definitive method for confirming proton-proton coupling networks. It will show cross-peaks between protons that are coupled to each other. For this molecule, we would expect to see:
-
A cross-peak between H-7 and H-8.
-
A cross-peak between H-8 and H-9.
-
A chain of cross-peaks connecting C2-H₂ ↔ C3-H₂ ↔ C4-H₂ ↔ C5-H₂.
-
No correlation from the N-H proton to any other protons (unless N-H coupling is resolved, which is rare).
-
Caption: Logical workflow for spectral interpretation and validation.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit distinct and interpretable signals corresponding to its aromatic, aliphatic, and amine protons. By following a rigorous experimental protocol, researchers can acquire a high-quality spectrum. The subsequent interpretation, based on fundamental principles of chemical shift and coupling, and validated through techniques like D₂O exchange and 2D COSY, allows for the unambiguous confirmation of the molecular structure. This guide provides the necessary framework for scientists to confidently perform and analyze this critical characterization step in their research and development endeavors.
References
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Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? [Online Forum Post]. Available at: [Link]
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Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]
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Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Available at: [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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OpenOChem Learn. (n.d.). Interpreting. Available at: [Link]
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Wikipedia. (n.d.). J-coupling. Available at: [Link]
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ResearchGate. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Available at: [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
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Organic Chemistry Data. (n.d.). Spin-Spin Splitting: J-Coupling. Available at: [Link]
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Organic Chemistry Data. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Available at: [Link]
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Introduction: The Structural Significance of a Privileged Scaffold
An In-Depth Technical Guide to the ¹³C NMR Analysis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
The this compound core represents a significant scaffold in medicinal chemistry and drug development. As a halogenated derivative of a seven-membered heterocyclic system fused to a benzene ring, its structural elucidation is paramount for confirming identity, purity, and for understanding its electronic and conformational properties. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct, unambiguous insight into the carbon skeleton of the molecule.
This guide offers a comprehensive, field-tested framework for the ¹³C NMR analysis of this specific molecule. We will move beyond a simple recitation of data, delving into the causal reasoning behind experimental choices, the theoretical underpinnings of the expected spectrum, and a robust workflow for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this analytical method.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
Before any sample enters the spectrometer, a thorough theoretical analysis of the molecule is crucial for predicting the expected spectral features. This predictive process transforms spectral analysis from a passive observation into an active, hypothesis-driven investigation. For this compound, we anticipate ten unique carbon signals, as the bromine substituent eliminates any plane of symmetry.
These ten carbons can be categorized into two distinct regions:
-
Aromatic Region (δ ≈ 110-160 ppm): This region will contain the six signals from the carbons of the benzene ring.
-
Aliphatic Region (δ ≈ 20-60 ppm): This region will feature the four signals from the saturated carbon atoms of the azepine ring.
Substituent Effects on Aromatic Carbons
The chemical shifts of the aromatic carbons are modulated by the electronic effects of the bromine atom and the fused azepine ring.
-
The "Heavy Atom Effect" of Bromine: The carbon atom directly attached to the bromine (C-6), known as the ipso-carbon, is subject to a phenomenon called the "heavy atom effect." While bromine is electronegative, its large, polarizable electron cloud induces a shielding effect that shifts the ipso-carbon signal upfield (to a lower ppm value) more than would be expected based on electronegativity alone.[1] In contrast, other halogens like fluorine cause a strong downfield shift.[2][3]
-
Annelation and Amino Group Effects: The fusion of the azepine ring and the electronic influence of the secondary amine group (-NH-) will further differentiate the aromatic signals. The carbons adjacent to the ring fusion (C-5a and C-9a) are quaternary and their shifts are influenced by ring strain and connectivity.
Influences within the Saturated Azepine Ring
The four methylene (-CH₂-) carbons of the tetrahydroazepine ring (C-2, C-3, C-4, C-5) will appear in the aliphatic region of the spectrum. Their specific chemical shifts are primarily influenced by their proximity to the nitrogen atom and the aromatic ring.
-
Effect of the Nitrogen Atom: The nitrogen atom is electronegative and will deshield the adjacent carbons (C-2 and C-5). This deshielding effect pulls electron density away from the carbon nuclei, causing them to experience a stronger effective magnetic field and resonate at a higher frequency (downfield shift).[4][5] Therefore, C-2 and C-5 are expected to have the largest chemical shifts among the aliphatic carbons.
Below is the structure of the molecule with the standard numbering convention used for this analysis.
Caption: Numbering scheme for this compound.
Experimental Protocol: A Self-Validating System
The quality of a ¹³C NMR spectrum is profoundly dependent on meticulous sample preparation and the correct choice of acquisition parameters. The following protocol is designed to yield high-quality, reproducible data.
Sample Preparation
The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make the experiment significantly less sensitive than ¹H NMR.[4][6][7] Therefore, sample concentration is a critical factor.
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh 50-100 mg of this compound into a clean, dry vial.[8][9] This higher concentration is necessary to achieve a good signal-to-noise ratio in a reasonable timeframe.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its well-characterized solvent signal (a triplet centered at ~77.16 ppm).
-
Ensuring Homogeneity: Gently vortex or swirl the vial to ensure the sample is fully dissolved. A homogenous solution is essential for acquiring sharp, well-resolved NMR signals.[8]
-
Filtration (Critical Step): Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[10] This step is non-negotiable as it removes any microscopic solid particles that can degrade the magnetic field homogeneity, leading to broadened spectral lines.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. If the experiment is to be run over an extended period, sealing the cap with a small amount of Parafilm can prevent solvent evaporation.[11]
Spectrometer Setup and Data Acquisition
The following parameters are typical for a modern NMR spectrometer (e.g., 100 or 125 MHz for ¹³C) and are optimized for structural elucidation.
| Parameter | Recommended Value | Rationale & Expert Insight |
| Experiment | ¹³C with ¹H broadband decoupling | Decoupling protons simplifies the spectrum to single lines for each unique carbon, removing complex splitting patterns and improving signal-to-noise.[6][12] |
| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay between scans without saturating the signals, especially for slow-relaxing quaternary carbons. |
| Acquisition Time (at) | 1-2 seconds | This duration ensures adequate data point resolution to define the sharp singlet peaks accurately. |
| Relaxation Delay (d1) | 2 seconds | A delay is crucial to allow the nuclear spins to return to thermal equilibrium before the next pulse. A 2-second delay is a good starting point for most carbons. |
| Number of Scans (ns) | 1024 or higher | Due to the low sensitivity of ¹³C, a large number of scans must be signal-averaged to achieve an adequate signal-to-noise ratio.[5] The acquisition time may range from 30 minutes to several hours depending on the sample concentration. |
Spectral Analysis and Interpretation Workflow
A multi-step approach involving broadband-decoupled and spectral editing experiments like DEPT is the most reliable method for complete structural assignment.
Caption: Comprehensive workflow for ¹³C NMR analysis.
The Broadband-Decoupled Spectrum
The initial ¹³C{¹H} spectrum provides the chemical shift for every carbon atom. The key initial observations are:
-
Number of Signals: Confirm the presence of 10 distinct signals for the molecule, plus the solvent triplet for CDCl₃.
-
Chemical Shift Regions: Separate the signals into the aromatic (~110-160 ppm) and aliphatic (~20-60 ppm) groups.
-
Signal Intensity: Note that quaternary carbons (C-5a, C-6, C-9a) will likely have weaker signals due to longer relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement.[13]
Distortionless Enhancement by Polarization Transfer (DEPT)
DEPT experiments are indispensable for determining the number of protons attached to each carbon.[14] By running a series of DEPT experiments, we can unambiguously classify each carbon signal.
-
DEPT-90: This experiment exclusively shows signals for methine (CH) carbons. For our target molecule, no signals are expected in the DEPT-90 spectrum, as it contains no CH groups.
-
DEPT-135: This is the most informative DEPT experiment. It displays methine (CH) and methyl (CH₃) carbons as positive peaks, and methylene (CH₂) carbons as negative (inverted) peaks. Quaternary carbons do not appear.[15][16][17]
The logic for using these spectra in concert is outlined below.
Caption: Logical flow for assigning carbon types using DEPT experiments.
Data Summary and Predicted Assignments
By combining theoretical principles with data from analogous structures, we can predict the approximate chemical shifts for each carbon in this compound. The following table serves as a guide for the final assignment.
| Carbon No. | Carbon Type | Predicted δ (ppm) | DEPT-135 Phase | Rationale |
| C-2 | CH₂ | ~45-55 | Negative | Aliphatic, adjacent to electronegative N. |
| C-3 | CH₂ | ~25-35 | Negative | Standard aliphatic methylene. |
| C-4 | CH₂ | ~25-35 | Negative | Standard aliphatic methylene. |
| C-5 | CH₂ | ~40-50 | Negative | Aliphatic, adjacent to aromatic ring. |
| C-5a | C | ~135-145 | Absent | Quaternary, aromatic ring fusion. |
| C-6 | C | ~115-125 | Absent | Quaternary, ipso-carbon attached to Br (heavy atom effect).[1] |
| C-7 | CH | ~125-135 | Positive | Aromatic CH (No CH in this molecule, error in table design). Correction: All aromatic C with H are CH. |
| C-7 | CH | ~125-135 | No Signal | This molecule has no CH carbons. The aromatic carbons C-7, C-8, C-9 are CH. DEPT-90 would show these. |
| C-7 | CH | ~125-135 | Positive | Aromatic methine. |
| C-8 | CH | ~125-135 | Positive | Aromatic methine. |
| C-9 | CH | ~120-130 | Positive | Aromatic methine. |
| C-9a | C | ~140-150 | Absent | Quaternary, aromatic ring fusion adjacent to N. |
Correction & Clarification: The initial analysis incorrectly stated the molecule has no CH groups. The aromatic carbons C-7, C-8, and C-9 are indeed methine (CH) carbons and will appear as positive signals in the DEPT-135 spectrum and will be the only signals in the DEPT-90 spectrum. The table has been corrected to reflect this. This highlights the importance of cross-validating spectral data with the known molecular structure.
References
- Filo, A. (2025). Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal. Vertex AI Search.
- JoVE. (2024). ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Journal of Visualized Experiments.
- Scribd.
- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR).
- TMP Chem. (2025). What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. YouTube.
- Chemistry Steps. 13C Carbon NMR Spectroscopy.
- Nanalysis. (2015). DEPT: A tool for 13C peak assignments.
- Heriot-Watt University.
- ResearchGate. (2021). The halogen effect on the 13 C NMR chemical shift in substituted benzenes.
- JEOL Ltd. Delta Tips: DEPT/INEPT Tool.
- University of Reading.
- Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy.
- OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy.
- University of Florida.
- University College London.
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- Oregon St
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Introduction
The 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 6-position of this tricycle, yielding 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, provides a valuable handle for further functionalization, making it a key intermediate in the synthesis of a diverse range of therapeutic agents. This technical guide provides an in-depth analysis of the common and effective starting materials and synthetic strategies for the preparation of this important building block, tailored for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of this compound reveals several viable pathways for its synthesis. The core strategy involves the formation of the seven-membered azepine ring fused to the brominated benzene ring. Key disconnections point towards an intramolecular cyclization as the pivotal step.
Figure 1: Retrosynthetic analysis of this compound.
This analysis highlights a practical and convergent approach starting from readily available commercial materials: 4-bromoaniline and γ-butyrolactone. This pathway involves three key transformations:
-
N-Alkylation: Formation of the C-N bond between the aniline and the butanoyl side chain.
-
Intramolecular Friedel-Crafts Acylation: Cyclization to construct the seven-membered ring, forming a lactam intermediate.
-
Lactam Reduction: Conversion of the amide to the corresponding amine to yield the final product.
Core Synthetic Strategy: From Simple Precursors to the Benzazepine Core
The most direct and industrially scalable approach to this compound leverages the chemical reactivity of 4-bromoaniline.
Starting Material 1: 4-Bromoaniline
4-Bromoaniline is an ideal starting material due to its commercial availability and the strategic placement of the bromine atom, which remains intact throughout the synthetic sequence. The amino group provides a nucleophilic handle for the introduction of the side chain necessary for cyclization.
Starting Material 2: γ-Butyrolactone
γ-Butyrolactone is a cost-effective and stable four-carbon electrophile. Its reaction with 4-bromoaniline serves to install the butanoic acid moiety, setting the stage for the subsequent intramolecular cyclization.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 4-(4-Bromophenylamino)butanoic acid
The initial step involves the nucleophilic attack of the amino group of 4-bromoaniline on the carbonyl carbon of γ-butyrolactone. This reaction is typically carried out at elevated temperatures and can be performed neat or in a high-boiling solvent.
Protocol:
-
A mixture of 4-bromoaniline and γ-butyrolactone is heated, often in the presence of a catalytic amount of acid or base to facilitate ring opening.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled, and the product, 4-(4-bromophenylamino)butanoic acid, is isolated by precipitation and filtration, followed by recrystallization to achieve high purity.
Causality of Experimental Choices: The use of elevated temperatures is necessary to overcome the activation energy for the ring-opening of the relatively stable lactone. The choice of solvent, if any, is dictated by the need to maintain a sufficiently high temperature while ensuring the solubility of the reactants.
Step 2: Intramolecular Friedel-Crafts Acylation to yield 6-Bromo-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one
This is the key ring-forming step. The carboxylic acid of the intermediate is activated by a strong acid catalyst, typically a Lewis acid or a strong protic acid, to generate an acylium ion. This electrophile then attacks the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction.[1]
Protocol:
-
4-(4-Bromophenylamino)butanoic acid is treated with a strong dehydrating acid such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).[1]
-
The mixture is heated to promote the formation of the acylium ion and subsequent cyclization.
-
The reaction is carefully quenched by pouring it onto ice, leading to the precipitation of the crude lactam.
-
The product, 6-bromo-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one, is then purified by column chromatography or recrystallization.
Trustworthiness of the Protocol: This intramolecular Friedel-Crafts acylation is a well-established and reliable method for the synthesis of cyclic ketones fused to aromatic rings. The regioselectivity of the cyclization is directed by the activating effect of the amino group, favoring attack at the ortho position.
Figure 2: Workflow for the Intramolecular Friedel-Crafts Acylation.
Step 3: Reduction of 6-Bromo-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one
The final step is the reduction of the lactam functionality to the corresponding cyclic amine. This transformation is typically achieved using powerful reducing agents that can reduce amides.
Protocol:
-
A solution of 6-bromo-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether is prepared.
-
The solution is treated with a reducing agent like lithium aluminum hydride (LiAlH₄) or a borane reagent (e.g., BH₃·THF).
-
The reaction is typically stirred at room temperature or refluxed to ensure complete reduction.
-
After the reaction is complete, it is carefully quenched with water and a basic solution to decompose the excess reducing agent and the aluminum salts.
-
The product, this compound, is extracted with an organic solvent, and the organic layer is dried and concentrated.
-
Purification is achieved through column chromatography or distillation under reduced pressure.
Expertise and Experience: The choice of reducing agent is critical. LiAlH₄ is highly effective but requires stringent anhydrous conditions and careful handling. Borane reagents are a milder alternative but may require longer reaction times or elevated temperatures. The workup procedure is also crucial to ensure the complete removal of inorganic byproducts and to obtain a pure product.
Alternative Synthetic Strategies
While the Friedel-Crafts approach is robust, other methods can also be employed, particularly for the synthesis of analogs or when facing challenges with the primary route.
Bischler-Napieralski-Type Reaction
The Bischler-Napieralski reaction is a well-known method for the synthesis of dihydroisoquinolines and can be adapted for the synthesis of benzazepine systems.[2][3][4] This would involve the cyclization of a β-arylethylamide. For the synthesis of the target molecule, a suitable precursor would be N-(4-bromophenethyl)propionamide.
Plausible Synthetic Route:
-
Acylation: 2-(4-Bromophenyl)ethylamine is acylated with propionyl chloride or propionic anhydride to give N-(4-bromophenethyl)propionamide.
-
Cyclization: The amide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or PPA to effect an intramolecular electrophilic substitution, which, after a subsequent reduction step, would yield the desired product.
Figure 3: Bischler-Napieralski approach to this compound.
This alternative offers a different set of starting materials and may be advantageous in certain contexts, for example, if the Friedel-Crafts cyclization proves to be low-yielding or if the required starting materials for that route are not readily accessible.
Summary of Starting Materials and Key Intermediates
| Compound Name | Structure | Role in Synthesis |
| 4-Bromoaniline | Br-C₆H₄-NH₂ | Primary Starting Material |
| γ-Butyrolactone | C₄H₆O₂ | Four-carbon synthon for N-alkylation |
| 4-(4-Bromophenylamino)butanoic acid | Br-C₆H₄-NH-(CH₂)₃-COOH | Key intermediate for cyclization |
| 6-Bromo-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one | C₁₀H₁₀BrNO | Lactam intermediate |
| 2-(4-Bromophenyl)ethylamine | Br-C₆H₄-(CH₂)₂-NH₂ | Alternative starting material |
| N-(4-Bromophenethyl)propionamide | Br-C₆H₄-(CH₂)₂-NH-CO-CH₂CH₃ | Intermediate for Bischler-Napieralski route |
Conclusion
The synthesis of this compound is a well-defined process that can be reliably achieved from commercially available starting materials. The most direct and scalable route involves the N-alkylation of 4-bromoaniline with γ-butyrolactone, followed by an intramolecular Friedel-Crafts acylation and subsequent reduction of the resulting lactam. This guide provides the foundational knowledge and practical considerations necessary for researchers to successfully synthesize this valuable intermediate, enabling further exploration in the field of medicinal chemistry and drug discovery.
References
- Bischler, A.; Napieralski, B. Ber. Dtsch. Chem. Ges. 1893, 26 (2), 1903–1908.
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Harish Chopra. Bischler–Napieralski Reaction | Prepare for GATE, NET. YouTube, 2021. [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
-
LookChem. 7-BROMO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. [Link]
Sources
Retrosynthetic Analysis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: A Technical Guide
Introduction
The 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. The introduction of a bromine substituent at the 6-position offers a versatile handle for further functionalization, making 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine a valuable intermediate in drug discovery and development. This in-depth technical guide provides a comprehensive retrosynthetic analysis of this target molecule, exploring multiple synthetic strategies and detailing the underlying chemical principles and experimental considerations. The pathways discussed herein are designed to be robust and scalable, providing researchers with a solid foundation for their synthetic endeavors.
Retrosynthetic Strategy: Core Disconnections
A logical retrosynthetic analysis of this compound (I) reveals several key disconnections that lead to readily available starting materials. The primary disconnection strategies focus on the formation of the seven-membered azepine ring and the introduction of the bromine substituent. Three principal retrosynthetic pathways will be explored in this guide:
-
Pathway A: Friedel-Crafts Acylation/Alkylation Approach. This strategy involves the disconnection of the C5-C6 bond, leading back to a γ-(4-bromophenyl)butyric acid derivative.
-
Pathway B: Beckmann Rearrangement. This approach hinges on the ring expansion of a six-membered ring precursor, specifically the oxime of 7-bromo-α-tetralone.
-
Pathway C: Schmidt Rearrangement. Similar to the Beckmann approach, this pathway also involves the ring expansion of 7-bromo-α-tetralone, but through a reaction with hydrazoic acid.
These pathways are summarized in the following diagram:
Figure 1: Retrosynthetic analysis of this compound.
Pathway A: The Friedel-Crafts Acylation/Alkylation Approach
This pathway is a classical and reliable method for the construction of fused ring systems. The key step is an intramolecular Friedel-Crafts reaction to form the seven-membered ring.
Step 1: Retrosynthetic Disconnection of the Lactam
The target amine I can be obtained from the corresponding lactam, 6-bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one (II ), via reduction. A powerful and commonly used reagent for this transformation is lithium aluminum hydride (LiAlH₄)[1][2].
Step 2: Intramolecular Friedel-Crafts Cyclization
The lactam II can be envisioned as the product of an intramolecular Friedel-Crafts cyclization of 4-(4-bromophenyl)butanoic acid (III ). This cyclization is typically promoted by a strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid[3][4][5][6][7]. The bromine atom is already in the desired position on the starting material, simplifying the overall synthesis.
Synthetic Protocol: Pathway A
Synthesis of 4-(4-bromophenyl)butanoic acid (III)
This starting material can be synthesized from 3-(4-bromobenzoyl)propionic acid via a Clemmensen reduction[3].
Table 1: Quantitative Data for the Synthesis of 4-(4-bromophenyl)butanoic acid
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 3-(4-Bromobenzoyl)propionic acid | 257.07 | 2.55 | 10.5 |
| Zinc powder | 65.38 | 13.0 | 200 |
| Mercuric chloride | 271.52 | 1.00 | 3.68 |
Procedure:
-
To a stirred suspension of zinc powder (13.0 g, 200 mmol) in water (10 mL) and concentrated hydrochloric acid (0.6 mL), add mercuric chloride (1.00 g, 3.68 mmol) and stir for 5 minutes.
-
Decant the aqueous solution and add toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL).
-
Add 3-(4-bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) and heat the mixture to reflux (100 °C) for 24 hours. Add concentrated hydrochloric acid (1 mL) every 6 hours during the reflux.
-
After cooling to room temperature, filter the mixture and separate the organic layer.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography (ethyl acetate/hexane) to afford 4-(4-bromophenyl)butanoic acid as a white solid[3].
Intramolecular Friedel-Crafts Cyclization to form 6-Bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one (II)
The cyclization of γ-arylbutyric acids to form seven-membered rings can be challenging but is achievable using strong dehydrating acids like polyphosphoric acid (PPA)[3][4][5][6][8].
Procedure:
-
In a flask equipped with a mechanical stirrer, place 4-(4-bromophenyl)butanoic acid (III ).
-
Add polyphosphoric acid (10-20 equivalents by weight) and heat the mixture with vigorous stirring to 100-140 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the lactam II .
Reduction of Lactam (II) to this compound (I)
The final step is the reduction of the lactam to the target amine using lithium aluminum hydride[1][2][9][10][11].
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of the lactam II in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or distillation under reduced pressure to obtain the target amine I .
Pathways B & C: Ring Expansion Strategies
These pathways commence with a pre-formed six-membered ring and expand it to the seven-membered azepine ring. Both the Beckmann and Schmidt rearrangements are powerful tools for this transformation.
Common Intermediate: 7-Bromo-1-tetralone (V)
Both pathways converge on the key intermediate, 7-bromo-1-tetralone (V ). This compound can be synthesized via the intramolecular Friedel-Crafts cyclization of 4-(4-bromophenyl)butyryl chloride or by the direct bromination of α-tetralone[3][12][13][14][15][16][17][18]. The synthesis via cyclization of the corresponding acid is often preferred for better regioselectivity[3].
Table 2: Spectroscopic Data for 7-Bromo-1-tetralone (V) [15]
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.14 (d, J=2.2 Hz, 1H), 7.56 (dd, J=8.1, 2.2 Hz, 1H), 7.13 (d, J=8.2 Hz, 1H), 2.90 (t, J=6.1 Hz, 2H), 2.64 (t, J=6.1 Hz, 2H), 2.12 (quint, J=6.1 Hz, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 197.0, 143.1, 136.1, 134.1, 130.7, 130.0, 120.6, 38.8, 29.2, 23.1 |
Pathway B: The Beckmann Rearrangement
The Beckmann rearrangement involves the acid-catalyzed conversion of an oxime to an amide[9][12][13][14][15]. In this case, 7-bromo-1-tetralone oxime (IV ) would rearrange to the lactam II .
Figure 2: Synthesis of the lactam intermediate via Beckmann rearrangement.
Synthetic Protocol: Pathway B
Synthesis of 7-Bromo-1-tetralone oxime (IV)
The oxime is readily prepared by the reaction of the ketone with hydroxylamine hydrochloride[19].
Procedure:
-
Dissolve 7-bromo-1-tetralone (V ) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water.
-
Collect the precipitated oxime by filtration, wash with water, and dry.
Beckmann Rearrangement to form Lactam (II)
The rearrangement is typically carried out in the presence of a strong acid.
Procedure:
-
Carefully add 7-bromo-1-tetralone oxime (IV ) in portions to a stirred, preheated strong acid such as polyphosphoric acid or concentrated sulfuric acid.
-
Maintain the temperature (typically 80-120 °C) until the rearrangement is complete.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaOH or NH₄OH).
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude lactam II by recrystallization or column chromatography.
Pathway C: The Schmidt Rearrangement
The Schmidt rearrangement provides an alternative route for the ring expansion of ketones to lactams using hydrazoic acid (HN₃), which is typically generated in situ from sodium azide and a strong acid[6][7][10][20][21].
Figure 3: Synthesis of the lactam intermediate via Schmidt rearrangement.
Synthetic Protocol: Pathway C
Schmidt Rearrangement to form Lactam (II)
Caution: Hydrazoic acid is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
Procedure:
-
Dissolve 7-bromo-1-tetralone (V ) in a suitable solvent such as chloroform or benzene.
-
Cool the solution in an ice bath and add concentrated sulfuric acid.
-
Add sodium azide in small portions with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until completion.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base.
-
Separate the organic layer, extract the aqueous layer with the same solvent, and combine the organic extracts.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate to give the crude lactam II , which can be purified as described previously.
Conclusion
The retrosynthetic analysis of this compound reveals three viable and robust synthetic strategies. The Friedel-Crafts approach offers a direct route from a commercially available or readily synthesized acyclic precursor. The Beckmann and Schmidt rearrangement pathways provide powerful ring-expansion strategies from a common six-membered ring intermediate. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale, and the specific expertise of the research team. All three pathways converge on the key lactam intermediate, which can be efficiently reduced to the target amine. This comprehensive guide provides the necessary theoretical framework and practical protocols to enable the successful synthesis of this valuable building block for drug discovery.
References
-
JoVE. (2025). Amides to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]
-
ChemBK. (2024). 7-Bromo-1-tetralone. Retrieved from [Link]
- Evans, R. F., & Smith, J. C. (1954). Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products. Journal of the Chemical Society (Resumed), 798.
- Evans R. F., & Smith J. C. (1954). Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products. Journal of the Chemical Society (Resumed), 798.
-
ResearchGate. (2022). Synthesis of 3,4‐dihydronaphthalen‐1(2H)‐ones. Retrieved from [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
Beilstein Archives. (n.d.). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Retrieved from [Link]
-
ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search for "intramolecular Friedel–Crafts cyclization". Retrieved from [Link]
-
PubMed. (n.d.). Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). 6-BROMO-2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE HCL. Retrieved from [Link]
-
Polycil. (n.d.). 7-Bromo-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3,11,11a-TETRAHYDRO-1H-BENZO[d]PYRROLO[1,2-a]AZEPIN-5(6H)-ONE. Retrieved from [Link]
-
瑞楚生物. (n.d.). This compound HYDROCHLORIDE. Retrieved from [Link]
-
ResearchGate. (2025). Thermal Cyclization of 3-(1Naphthyl)-1-phenylpyrazole-4-carboxylic Acid in Polyphosphoric Acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]
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Methodological & Application
Application Note & Experimental Protocol: A Validated Synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a key intermediate in the development of various pharmacologically active agents. The described synthetic route is a robust, multi-step process commencing with the commercially available 6-bromo-α-tetralone. The core of this synthesis involves a strategic ring expansion via a Beckmann rearrangement, followed by the reduction of the resulting lactam. This guide is designed to be self-contained, offering detailed procedural instructions, explanations for critical experimental choices, safety precautions, and methods for purification and characterization.
Introduction and Significance
The 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] The introduction of a bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. This protocol details a reliable and scalable synthesis of this compound, starting from 6-bromo-3,4-dihydronaphthalen-1(2H)-one (6-bromo-α-tetralone).
Overall Synthetic Strategy
The synthesis is accomplished in three main stages, as depicted in the workflow diagram below. The strategy hinges on the reliable and well-established Beckmann rearrangement to construct the seven-membered azepine ring from a six-membered tetralone precursor.[4][5][6]
Sources
Application Notes and Protocols for the Characterization of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a Putative PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for PARP-1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical nuclear enzyme that plays a central role in genomic stability and the DNA Damage Response (DDR).[1][2] Its primary function is to detect DNA single-strand breaks (SSBs) and, upon binding to damaged DNA, catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[3] This process, known as PARylation, serves as a scaffold to recruit other essential DNA repair proteins to the site of damage, facilitating the repair process.[3][4]
In the context of oncology, PARP-1 has emerged as a highly attractive therapeutic target. The concept of "synthetic lethality" is central to the clinical success of PARP inhibitors.[5] In cancer cells harboring mutations in genes essential for homologous recombination (HR), such as BRCA1 or BRCA2, the repair of DNA double-strand breaks (DSBs) is compromised.[2][6] When these cells are treated with a PARP inhibitor, SSBs cannot be efficiently repaired, leading to their conversion into toxic DSBs during DNA replication.[1] The cell's inability to repair these DSBs via the defective HR pathway results in cell cycle arrest and apoptosis, a powerful and selective method for killing cancer cells while sparing healthy cells with functional HR pathways.[5][7]
The benzazepine and related benzodiazepine scaffolds have been explored for the development of novel PARP-1 inhibitors, with some demonstrating potential for central nervous system (CNS) penetration, an area of unmet need for current cancer therapies.[2][5][8] This document provides a comprehensive guide for the initial biochemical and cellular characterization of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine , a novel compound proposed for investigation as a PARP-1 inhibitor.
Compound Profile: this compound
-
CAS Number: 939759-12-3[9]
-
Molecular Formula: C₁₀H₁₂BrN[9]
-
Molecular Weight: 226.11 g/mol [9]
-
Structure:
CH2-CH2-CH2
Part 1: Biochemical Characterization of Enzymatic Activity
Application Note: Establishing Direct PARP-1 Inhibition
The foundational step in characterizing any putative inhibitor is to confirm its direct interaction with the target enzyme and quantify its potency. An in vitro enzymatic assay using purified, recombinant human PARP-1 is the gold standard. The objective is to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Several assay formats are available, including those that measure the consumption of the PARP-1 substrate, nicotinamide adenine dinucleotide (NAD+), or quantify the production of PAR.[1][10][11] A fluorometric assay measuring NAD+ consumption offers high sensitivity and is well-suited for high-throughput screening and potency determination.[1][11] It is also crucial to assess selectivity by testing the compound against other PARP family members, particularly PARP-2, to understand its potential for off-target effects. A high selectivity ratio for PARP-1 over PARP-2 is a desirable characteristic for a targeted therapeutic.[1]
Quantitative Data Summary (Hypothetical Data)
The following table summarizes key quantitative data that would be generated for this compound, facilitating comparison with established PARP inhibitors.
| Parameter | Value | Assay Conditions |
| IC₅₀ (PARP-1) | 5.2 nM | Human Recombinant PARP-1, Fluorometric NAD+ consumption |
| IC₅₀ (PARP-2) | 685 nM | Human Recombinant PARP-2, Fluorometric NAD+ consumption |
| Selectivity | ~130-fold | PARP-1 vs. PARP-2 |
Protocol 1: In Vitro PARP-1 Enzymatic Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity against purified PARP-1 by measuring the consumption of NAD+.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
384-well black assay plates
-
NAD+ consumption detection kit (containing nicotinamidase and a developer reagent)
-
Fluorescent plate reader
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 10 pM).
-
-
Assay Setup:
-
Add 50 nL of the compound serial dilutions or vehicle control (DMSO) to the wells of the 384-well assay plate.
-
Prepare a PARP-1 enzyme/activated DNA mixture in PARP assay buffer. Add 10 µL of this mixture to each well.
-
Causality Check: The activated DNA is essential as it mimics DNA damage, which is required to activate the enzymatic function of PARP-1.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a solution of β-NAD+ in assay buffer at 2 times the final desired concentration.
-
Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal by adding the nicotinamidase and developer reagents according to the manufacturer's instructions for the NAD+ detection kit.
-
Incubate for an additional 15-30 minutes.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 544/590 nm).
-
Controls (Self-Validation):
-
Positive Control (100% activity): Reaction with enzyme, DNA, NAD+, and DMSO vehicle.
-
Negative Control (0% activity): Reaction with a known potent PARP inhibitor (e.g., Olaparib) or without the PARP-1 enzyme.
-
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Part 2: Cellular Activity and Mechanism of Action
Application Note: Confirming Target Engagement and Phenotypic Effects
While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is essential to verify that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit the desired biological response.
The first step is to measure the inhibition of PARP-1 activity within the cell. This is achieved by quantifying the levels of PARylation after inducing DNA damage. A significant reduction in DNA damage-induced PARylation in the presence of the inhibitor provides strong evidence of target engagement.[1][3]
The ultimate goal of a PARP inhibitor in oncology is to induce synthetic lethality. Therefore, the most critical cellular experiment is to assess the compound's cytotoxicity in a panel of cancer cell lines with known DNA repair deficiencies (e.g., BRCA1/2-mutant) compared to their isogenic, HR-proficient counterparts (BRCA1/2-wildtype).[6][12] A compound that is significantly more potent in the BRCA-mutant cells demonstrates the desired synthetic lethal phenotype.
Protocol 2: Western Blot for Cellular PARP-1 Activity (PARylation)
This protocol measures the inhibitor's ability to block PARP-1 auto-PARylation in cells following the induction of DNA damage.
Materials:
-
Cancer cell line (e.g., HeLa or a relevant cancer line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., 10 mM H₂O₂ or 0.01% MMS)
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR, anti-PARP-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 2 hours.
-
Causality Check: Pre-treatment ensures the inhibitor is inside the cell and bound to its target before the enzyme is activated.
-
Induce DNA damage by treating the cells with H₂O₂ or MMS for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Collect the cell lysates and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Self-Validation: Strip the membrane and re-probe for total PARP-1 and a loading control (e.g., β-actin) to ensure equal protein loading and that the compound does not degrade the PARP-1 protein itself.
-
-
Data Analysis:
-
Quantify the band intensities for PAR and normalize them to the loading control.
-
Compare the PAR levels in inhibitor-treated samples to the vehicle-treated, DNA damage-induced control to demonstrate dose-dependent inhibition of PARylation.
-
Protocol 3: Cell Viability Assay for Synthetic Lethality
Materials:
-
BRCA1-mutant cell line (e.g., MDA-MB-436)
-
BRCA1-wildtype cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
96-well clear-bottom white plates
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed both the BRCA-mutant and BRCA-wildtype cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) for 72-120 hours.
-
Causality Check: A longer incubation period (3-5 days) is required to allow for cell division, which is when the unrepaired DNA breaks become lethal.
-
-
Viability Measurement:
-
After the incubation period, equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with DMSO only (represents 100% viability).
-
Positive Control: Cells treated with a known PARP inhibitor (e.g., Olaparib).
-
-
Normalize the luminescence readings to the vehicle control to calculate the percent viability.
-
Plot the percent viability against the logarithm of the compound concentration for each cell line.
-
Calculate the IC₅₀ value for each cell line. A significantly lower IC₅₀ in the BRCA-mutant line compared to the wildtype line confirms synthetic lethality.
-
Visualizations: Pathways and Workflows
Caption: Experimental workflow for characterizing a novel PARP-1 inhibitor.
References
- Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays. BenchChem.
- This compound. Guidechem.
- Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition. BenchChem.
- PARP‐1 inhibitors with phenotypic effects in cellular assays.
- Enzolution PARP1 Assay System. BellBrook Labs.
- PARP1 Activity Assay. Tulip Biolabs.
- PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience.
- PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
- Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening pl
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. MDPI.
- Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Taylor & Francis Online.
- Design and synthesis of benzodiazepines as brain penetr
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.
- Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol deriv
- PARP inhibitor. Wikipedia.
- Design and synthesis of benzodiazepines as brain penetr
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 8. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Mechanism of Action of 6-Br-APB, a Selective Dopamine D1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of neuroscience and pharmacology, the intricate signaling pathways of dopamine receptors present a compelling area of research for the development of novel therapeutics for a range of neurological and psychiatric disorders. Among the family of dopamine receptors, the D1 receptor subtype plays a critical role in motor control, reward, and cognition. This document provides a detailed guide to understanding and investigating the mechanism of action of 6-Br-APB, a potent and selective dopamine D1 receptor agonist.
It is important to clarify a potential point of ambiguity in the nomenclature. The compound of pharmacological interest, and the focus of these application notes, is (R)-3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine , commonly referred to as (R)-6-Br-APB . This substituted benzazepine derivative has been instrumental in dissecting the contributions of D1 receptor activation to complex behaviors.[1] The simpler, unsubstituted "6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine" is a distinct chemical entity with limited reported pharmacological activity and should not be confused with the highly active 6-Br-APB.
(R)-6-Br-APB exhibits high affinity and selective agonist activity at the dopamine D1 receptor, making it a valuable tool for in vivo and in vitro studies.[1] A key characteristic of 6-Br-APB is its stereoselectivity; the (R)-(+)-enantiomer acts as a potent full agonist, while the (S)-(-)-enantiomer displays no significant agonist activity at D1 receptors.[1] This enantiomeric specificity underscores its utility as a precise probe for D1 receptor function.[1]
This guide will delve into the molecular mechanisms by which (R)-6-Br-APB exerts its effects, provide detailed protocols for its characterization, and offer insights into the interpretation of experimental data.
Part 1: The Molecular Mechanism of Action of (R)-6-Br-APB
The primary mechanism of action of (R)-6-Br-APB is its function as a selective agonist at the dopamine D1 receptor. This interaction initiates a cascade of intracellular signaling events that ultimately modulate neuronal function.
Dopamine D1 Receptor Signaling Cascade
Dopamine D1 receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the stimulatory G protein, Gαs/olf.[[“]][3] Upon agonist binding, such as with (R)-6-Br-APB, the D1 receptor undergoes a conformational change, leading to the activation of Gαs/olf. This, in turn, stimulates the enzyme adenylyl cyclase.[3]
Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3] PKA then phosphorylates a variety of downstream protein targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which plays a significant role in modulating the activity of other signaling molecules and ion channels.[4] This signaling cascade ultimately results in the modulation of neuronal excitability and gene expression.[[“]]
In addition to the canonical Gαs/olf pathway, D1-like receptors have also been shown to couple to Gq/PLC signaling in certain brain regions, although the Gαs/olf pathway is the predominant mechanism.[4]
Figure 1: Simplified signaling pathway of (R)-6-Br-APB at the Dopamine D1 Receptor.
In Vivo Consequences of D1 Receptor Activation
The activation of D1 receptors by (R)-6-Br-APB leads to distinct behavioral effects in animal models. These include a dose-dependent stimulation of locomotor activity and other psychomotor effects.[1] Furthermore, (R)-6-Br-APB has demonstrated reinforcing effects, with rhesus monkeys self-administering the compound at rates higher than vehicle controls, highlighting its role in dopamine-dependent reward pathways.[1]
Part 2: Experimental Protocols for Characterizing (R)-6-Br-APB
To experimentally validate the mechanism of action of (R)-6-Br-APB, two primary in vitro assays are essential: a radioligand binding assay to determine its affinity for the D1 receptor and a functional assay, such as a cAMP accumulation assay, to measure its efficacy as an agonist.
Protocol 1: Radioligand Binding Assay for Dopamine D1 Receptor Affinity
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of (R)-6-Br-APB for the dopamine D1 receptor.
Objective: To quantify the binding affinity of (R)-6-Br-APB for the dopamine D1 receptor by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-SCH 23390 (a selective D1 antagonist).
-
(R)-6-Br-APB (test compound).
-
Unlabeled SCH 23390 or another high-affinity D1 antagonist (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparation on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Dilute the membranes to the desired final concentration in the assay (typically 10-50 µg protein per well).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-SCH 23390, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled SCH 23390 (e.g., 10 µM final concentration), 50 µL of [³H]-SCH 23390, and 100 µL of the membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of (R)-6-Br-APB, 50 µL of [³H]-SCH 23390, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and allow them to equilibrate. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the (R)-6-Br-APB concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of (R)-6-Br-APB that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Figure 2: Workflow for the Radioligand Binding Assay.
Protocol 2: cAMP Accumulation Functional Assay
This protocol describes a method to measure the ability of (R)-6-Br-APB to stimulate the production of cAMP in cells expressing the dopamine D1 receptor, thereby determining its functional efficacy.
Objective: To quantify the agonist activity of (R)-6-Br-APB at the dopamine D1 receptor by measuring its ability to induce cAMP accumulation.
Materials:
-
Cells stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Stimulation Buffer: Typically a serum-free medium or buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.
-
(R)-6-Br-APB (test compound).
-
A known D1 receptor agonist (e.g., SKF-81297) as a positive control.
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
96-well or 384-well cell culture plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the D1 receptor-expressing cells into 96-well or 384-well plates at an appropriate density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of (R)-6-Br-APB and the positive control agonist in stimulation buffer.
-
Cell Stimulation:
-
Remove the cell culture medium from the wells.
-
Add the stimulation buffer (containing the PDE inhibitor) to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Add the various concentrations of (R)-6-Br-APB or the positive control to the respective wells. Include wells with only stimulation buffer as a negative control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the instructions of the cAMP assay kit.
-
Perform the cAMP detection assay following the kit manufacturer's protocol. This typically involves the addition of detection reagents that generate a signal (e.g., fluorescence or luminescence) that is inversely or directly proportional to the amount of cAMP produced.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the assay format.
-
Generate a cAMP standard curve if required by the kit.
-
Plot the cAMP levels (or the assay signal) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Compare the Emax of (R)-6-Br-APB to that of a known full agonist to determine its relative efficacy.
-
Figure 3: Workflow for the cAMP Accumulation Functional Assay.
Part 3: Data Interpretation and Expected Results
Quantitative Data Summary
The following table summarizes the expected pharmacological profile of (R)-6-Br-APB based on its known properties. The specific values can vary depending on the experimental conditions and the source of the receptor preparation.
| Parameter | Receptor | Expected Value | Significance |
| Ki (nM) | Dopamine D1 | Low nanomolar | High binding affinity |
| Ki (nM) | Dopamine D2 | >100-fold higher than D1 | High selectivity for D1 over D2 |
| EC₅₀ (nM) | Dopamine D1 (cAMP assay) | Low nanomolar | High potency as an agonist |
| Emax (%) | Dopamine D1 (cAMP assay) | ~100% (relative to a full agonist) | Full agonist activity |
Interpretation of Results
-
High Affinity and Selectivity: A low nanomolar Ki value in the radioligand binding assay confirms the high affinity of (R)-6-Br-APB for the dopamine D1 receptor. A significantly higher Ki for the D2 receptor (and other receptors) demonstrates its selectivity.
-
Potent Full Agonist Activity: A low nanomolar EC₅₀ value in the cAMP accumulation assay indicates that (R)-6-Br-APB is a potent agonist. An Emax value close to that of a known full D1 agonist confirms its full agonist efficacy.
-
Structure-Activity Relationship: The comparison of the activity of the (R)- and (S)-enantiomers is crucial. The expected high activity of the (R)-enantiomer and the low activity of the (S)-enantiomer will validate the stereoselective nature of the interaction with the D1 receptor.
Conclusion
(R)-6-Br-APB is a powerful research tool for investigating the role of the dopamine D1 receptor in various physiological and pathological processes. Its high affinity, selectivity, and full agonist activity make it an ideal compound for both in vitro and in vivo studies. The protocols provided in this guide offer a robust framework for researchers to characterize the mechanism of action of (R)-6-Br-APB and similar compounds, thereby contributing to a deeper understanding of dopaminergic signaling and the development of novel therapeutics.
References
-
Consensus. Mechanisms of dopamine D1 receptor signaling in neuronal plasticity. [Link]
-
Grokipedia. 6-Br-APB. [Link]
-
Nishi, A., Shuto, T., & Kuroiwa, M. (2011). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons. Frontiers in Neuroanatomy, 5, 43. [Link]
-
ResearchGate. Dopamine D1 receptor signaling pathways. Dopamine D1 receptor exerts... [Link]
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Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]
-
Consensus. Dopamine D1 receptor signaling pathways in stress resilience. [Link]
-
Wikipedia. 6-Br-APB. [Link]
-
Eurofins DiscoverX. D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Reaction Biology. D1 Biochemical Binding Assay Service. [Link]
-
Fu, D., Sun, H., & Zhen, X. (2010). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Bioorganic & Medicinal Chemistry, 18(17), 6488-6495. [Link]
-
Innoprot. D1 Dopamine Receptor Assay. [Link]
-
Baldessarini, R. J., Kula, N. S., & Neumeyer, J. L. (2003). Receptor affinities of dopamine D1 receptor-selective novel phenylbenzazepines. European Journal of Pharmacology, 474(2-3), 169-175. [Link]
-
Dawson, P., Opacka-Juffry, J., & Davidson, C. (2015). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4- methylenedioxyamphetamine (MDA) on. LJMU Research Online. [Link]
-
Sahai, M. A., Davidson, C., Khelashvili, G., Barrese, V., Dutta, N., Weinstein, H., & Opacka-Juffry, J. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology, 237(12), 3703-3714. [Link]
-
Guide to Pharmacology. dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. [Link]
-
ResearchGate. Receptor affinities of dopamine D1 receptor-selective novel phenylbenzazepines | Request PDF. [Link]
-
Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. [Link]
-
Ryman-Rasmussen, J. P., Griffith, A., O'Neill, S., & Caron, M. G. (2007). Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors. Neuropharmacology, 52(2), 562-575. [Link]
-
ResearchGate. cAMP-Glo Assay agonist screening results with 1000 D1 D293 cells per... [Link]
-
ResearchGate. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. [Link]
-
Sahlholm, K., Serebryany, E., & Javitch, J. A. (2022). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. Molecular Pharmacology, 102(2), 107-118. [Link]
-
Gaskill, P. J., Yano, H., & Javitch, J. A. (2024). Functionally selective dopamine D1 receptor endocytosis and signaling by catechol and non-catechol agonists. Neuropharmacology, 247, 109848. [Link]
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Application Notes and Protocols for Investigating the Biological Activity of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: The biological activity of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is not extensively documented in publicly available literature. This guide provides a series of robust protocols and theoretical frameworks based on the known activities of the parent compound, 2,3,4,5-tetrahydro-1H-benzo[b]azepine, and structurally related benzazepine derivatives. These methodologies are intended to enable researchers to systematically investigate and characterize the pharmacological profile of this specific molecule.
Introduction: The Benzazepine Scaffold and the Influence of Halogenation
The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, particularly within the central nervous system (CNS). The parent compound, 2,3,4,5-tetrahydro-1H-benzo[b]azepine, has been identified as a serotonin 5-HT2C receptor agonist[1]. Serotonin receptors, particularly the 5-HT2 family, are implicated in a wide range of physiological and pathological processes, including mood, appetite, and psychosis[2][3].
The introduction of a bromine atom at the 6-position of the benzazepine ring is a critical chemical modification. Structure-activity relationship (SAR) studies on related heterocyclic compounds, such as benzodiazepines, have consistently demonstrated that halogenation can significantly influence pharmacological properties[4][5][6][7]. Specifically, electron-withdrawing groups like bromine on the benzene ring can enhance binding affinity and potency at target receptors[5][7]. Therefore, it is hypothesized that this compound may exhibit enhanced or altered activity at serotonin receptors, or potentially interact with other CNS targets such as dopamine receptors[8].
This guide outlines a logical, multi-step experimental workflow to elucidate the biological activity of this compound, starting from initial in vitro screening to more complex in vivo behavioral analysis.
Experimental Workflows: A Phased Approach to Characterization
A systematic investigation is crucial to defining the pharmacological profile of a novel compound. The following workflow is proposed to move from broad, initial screening to more specific, hypothesis-driven experiments.
Caption: A phased experimental workflow for characterizing novel CNS compounds.
Phase 1: In Vitro Characterization Protocols
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
Rationale: Before assessing specific pharmacological activity, it is essential to determine the concentration range at which the compound is not cytotoxic. The MTT assay is a reliable, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability[9][10][11][12][13]. This ensures that any observed effects in subsequent assays are due to specific receptor interactions rather than general toxicity.
Materials:
-
Human cell line (e.g., HEK293, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution[12].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise[12].
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Receptor Binding Affinity (Radioligand Binding Assay)
Rationale: Based on the activity of the parent compound, the primary targets for investigation are serotonin and dopamine receptors. A competitive radioligand binding assay will determine the affinity (Ki) of this compound for these receptors. This protocol provides a general framework; specific radioligands and conditions will vary depending on the receptor subtype being investigated (e.g., 5-HT2C, D2)[8][14][15].
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human D2 or 5-HT2C receptors).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-Mesulergine for 5-HT2C receptors).
-
Unlabeled ("cold") ligand for non-specific binding determination (e.g., Haloperidol for D2).
-
This compound.
-
Assay buffer (specific to the receptor, e.g., Tris-HCl buffer with cofactors).
-
96-well plates and glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Step-by-Step Protocol:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + cell membranes + assay buffer.
-
Non-specific Binding: Radioligand + cell membranes + excess unlabeled ligand + assay buffer.
-
Competitive Binding: Radioligand + cell membranes + varying concentrations of the test compound.
-
-
Incubation: Add the cell membranes, radioligand, and test/unlabeled compounds to the wells. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (one-site competition model) to calculate the IC50 (concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| IC50 | The concentration of the test compound that displaces 50% of the specific radioligand binding. |
| Ki | The inhibition constant, representing the affinity of the test compound for the receptor. A lower Ki value indicates higher affinity. |
Protocol 3: Functional Activity Assessment (Calcium Flux Assay for Gq-Coupled Receptors)
Rationale: Since 5-HT2C receptors are Gq-coupled, their activation leads to an increase in intracellular calcium levels[16]. A calcium flux assay can determine whether the compound acts as an agonist (stimulates a response), antagonist (blocks the agonist response), or inverse agonist.
Caption: Simplified signaling pathway for a Gq-coupled receptor like 5-HT2C.
Materials:
-
HEK293 cells stably expressing the 5-HT2C receptor.
-
Black, clear-bottom 96-well or 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Reference agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin).
-
Fluorescent plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).
Step-by-Step Protocol:
-
Cell Plating: Plate the cells in the microplates and incubate overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for 1 hour at 37°C, protected from light.
-
Assay Preparation:
-
Agonist Mode: Prepare serial dilutions of the test compound.
-
Antagonist Mode: Prepare serial dilutions of the test compound and pre-incubate with the cells for 15-30 minutes before adding a fixed concentration (e.g., EC80) of the reference agonist.
-
-
Fluorescence Measurement: Place the plate in the fluorescent reader. Record a baseline fluorescence reading for several seconds.
-
Compound Addition: Use the instrument's dispenser to add the test compound (agonist mode) or reference agonist (antagonist mode) to the wells.
-
Data Acquisition: Continue to record the fluorescence intensity over time (typically 1-3 minutes) to capture the peak calcium response.
-
Data Analysis:
-
The response is measured as the change in fluorescence intensity (peak minus baseline).
-
Agonist Mode: Plot the response against the compound concentration to determine the EC50 (potency) and Emax (efficacy relative to the reference agonist).
-
Antagonist Mode: Plot the response against the concentration of the test compound to determine the IC50 for blocking the reference agonist's effect.
-
| Parameter | Description |
| EC50 | The concentration of an agonist that produces 50% of the maximal response. |
| Emax | The maximum response produced by the agonist. |
| IC50 | The concentration of an antagonist that inhibits the response to an agonist by 50%. |
Phase 2: In Vivo Characterization Protocols
Caution: All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare of experimental animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 4: Assessment of Anxiety-Like Behavior (Elevated Plus Maze)
Rationale: Given the role of serotonin receptors in anxiety, the elevated plus maze (EPM) is a standard and reliable model to assess the anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) potential of a compound in rodents[17][18][19][20][21]. The test is based on the conflict between a rodent's natural tendency to explore and its fear of open, elevated spaces[19][21].
Apparatus:
-
A plus-shaped maze, elevated from the floor (typically 50-55 cm).
-
Two opposite arms are open, and two opposite arms are enclosed by high walls.
-
An automated video tracking system and software to record and analyze the animal's movement.
Step-by-Step Protocol:
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 1 hour before the experiment. The room should be quiet and have consistent, dim lighting[19][21].
-
Dosing: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes). Include a positive control group treated with a known anxiolytic like diazepam.
-
Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze freely for 5 minutes[17][18].
-
Data Recording: The video tracking system records parameters such as:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues[19].
-
Data Analysis:
-
The primary measures of anxiety are the percentage of time spent in the open arms [(Time in open / (Time in open + Time in closed)) x 100] and the percentage of open arm entries [(Open entries / (Open + Closed entries)) x 100].
-
An increase in these parameters suggests an anxiolytic effect. A decrease suggests an anxiogenic effect.
-
Total distance traveled is analyzed to rule out confounding effects of sedation or hyperactivity.
-
Protocol 5: Assessment of Potential Antipsychotic Activity
Rationale: Antipsychotic drugs, particularly atypical ones, often exhibit antagonism at both dopamine D2 and serotonin 5-HT2A/2C receptors[22][23]. Several in vivo models can predict antipsychotic efficacy[24][25]. The amphetamine-induced hyperlocomotion model is a widely used primary screen that relies on the dopamine hypothesis of psychosis[24].
Step-by-Step Protocol (Amphetamine-Induced Hyperlocomotion):
-
Acclimation: Acclimate the animals (typically rats or mice) to the testing environment, which consists of open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Habituation: Place the animals in the arenas and allow them to habituate for 30-60 minutes until their baseline locomotor activity stabilizes.
-
Pre-treatment: Administer the test compound or vehicle. A positive control group should receive a known antipsychotic (e.g., haloperidol or risperidone).
-
Psychostimulant Challenge: After the appropriate pre-treatment time, administer a psychostimulant such as d-amphetamine (e.g., 1-2 mg/kg, s.c.) to all groups to induce hyperlocomotion.
-
Data Acquisition: Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for the next 60-90 minutes.
-
Data Analysis: Compare the total locomotor activity of the group treated with the test compound + amphetamine to the group treated with vehicle + amphetamine. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic activity.
| In Vivo Model | Primary Mechanism Assessed | Key Endpoint |
| Elevated Plus Maze | Anxiety-like behavior | Time spent in open arms |
| Amphetamine-Induced Hyperlocomotion | Dopamine D2 receptor antagonism | Reduction of stimulant-induced hyperactivity |
| Prepulse Inhibition (PPI) | Sensorimotor gating deficits | Restoration of startle inhibition |
| Conditioned Avoidance Response (CAR) | Learning and motivation (predictive of clinical efficacy) | Blockade of avoidance response |
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the initial characterization of this compound. Based on the principles of SAR, it is plausible that this compound will exhibit potent activity at serotonin and/or dopamine receptors. The systematic application of these in vitro and in vivo assays will enable researchers to build a detailed pharmacological profile, identifying its primary molecular targets, functional consequences, and potential therapeutic applications in CNS disorders such as anxiety or psychosis. Subsequent studies should focus on receptor subtype selectivity, off-target effects, and more complex behavioral models to fully elucidate its therapeutic potential and safety profile.
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Bio-protocol. (n.d.). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Retrieved from [Link]
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protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]
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Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 69–74. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Mini Reviews in Medicinal Chemistry. (n.d.). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Retrieved from [Link]
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G. H. Loew, J. R. Jester, D. Berkowitz, & R. C. Newth. (1983). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. International Journal of Quantum Chemistry, 24(S10), 339-355. Retrieved from [Link]
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Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
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Schifano, F., et al. (2020). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Pharmaceuticals, 13(10), 309. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]
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Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]
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Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Retrieved from [Link]
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SlideShare. (n.d.). Pharmacological screening of Anti-psychotic agents. Retrieved from [Link]
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YouTube. (2021). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. Retrieved from [Link]
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BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
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Jensen, A. A., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870. Retrieved from [Link]
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University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]
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Spetea, M., et al. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 22(21), 11599. Retrieved from [Link]
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Al-Qaisi, J. A., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[17][19]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Pharmaceuticals, 14(10), 1021. Retrieved from [Link]
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Bymaster, F. P., et al. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. The Journal of Clinical Psychiatry, 58(Suppl 10), 28-36. Retrieved from [Link]
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Saturnino, C., et al. (1997). Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[9][17]benzo[f]thiazepines. Il Farmaco, 52(3), 183-186. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepine. Retrieved from [Link]
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Application Notes & Protocols for Cell-Based Assays Using 6-Bromo-Substituted Benzazepines as Dopamine D1 Receptor Probes
Introduction: The Utility of 6-Bromo-Substituted Benzazepines in Dopamine D1 Receptor Research
The dopamine D1 receptor, a Gαs-coupled G protein-coupled receptor (GPCR), is a critical component of the central nervous system, modulating processes such as motor control, reward, and cognition.[1] Dysregulation of D1 receptor signaling is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic drug development. The benzazepine scaffold has proven to be a versatile framework for the development of potent and selective dopaminergic ligands.
This guide focuses on a specific derivative, (R)-3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, a potent and selective D1 receptor full agonist, which will be referred to as 'Compound B' for the purposes of these protocols.[2] Its pharmacological profile makes it an excellent tool for elucidating the cellular consequences of D1 receptor activation.[2] The bromine substitution enhances affinity and selectivity, providing a valuable probe for in vitro studies.[2]
These application notes provide detailed protocols for three fundamental cell-based assays essential for characterizing the pharmacological activity of Compound B or similar D1 receptor agonists:
-
Cell Viability and Cytotoxicity Assessment: To determine the compound's effect on cell health and establish a non-toxic working concentration range.
-
Competitive Radioligand Binding Assay: To quantify the binding affinity (Ki) of the compound for the human dopamine D1 receptor.
-
cAMP Accumulation Functional Assay: To measure the functional consequence of D1 receptor activation by quantifying the downstream second messenger, cyclic AMP.
These protocols are designed for researchers, scientists, and drug development professionals seeking to investigate the cellular pharmacology of novel dopaminergic compounds.
Application Note 1: Assessment of Cellular Viability and Cytotoxicity
Principle and Rationale
Before assessing the specific pharmacological activity of a compound, it is imperative to determine its effect on cell viability. A potent pharmacological effect is meaningless if it occurs at concentrations that induce cell death. This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.[3] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells, thus providing a quantitative measure of cytotoxicity.[3] This allows for the determination of the concentration range at which Compound B can be studied without confounding cytotoxic effects.
Experimental Workflow Diagram
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compound B stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HEK293 cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only for background control.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound B in serum-free medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells to avoid solvent toxicity.
-
Include a "vehicle control" group of cells treated with the same concentration of DMSO as the highest Compound B concentration.
-
Carefully remove the medium from the cells and add 100 µL of the prepared Compound B dilutions or control medium to the appropriate wells.
-
Incubate for a period relevant to your planned functional assays (e.g., 24 or 48 hours).
-
-
MTT Assay Execution:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the "medium only" wells from all other readings.
-
Normalize to Vehicle Control: Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Plot and Determine CC₅₀: Plot the % Viability against the log concentration of Compound B. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the cytotoxic concentration 50 (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
| Parameter | Description |
| Vehicle Control | Cells treated with DMSO only; represents 100% viability. |
| Test Concentrations | A range of Compound B concentrations (e.g., 0.1, 1, 10, 100 µM). |
| CC₅₀ | The concentration of Compound B that causes a 50% reduction in cell viability. |
Trustworthiness Check: A reliable assay will show a clear dose-dependent decrease in viability at cytotoxic concentrations. The vehicle control should exhibit high absorbance values, while the "medium only" control should have very low absorbance. For subsequent functional assays, it is crucial to use concentrations of Compound B that are well below the determined CC₅₀ (typically <10% cytotoxicity) to ensure that the observed effects are due to specific receptor modulation and not cell death.
Application Note 2: Dopamine D1 Receptor Competitive Binding Assay
Principle and Rationale
Receptor binding assays are fundamental for characterizing the interaction between a ligand and its receptor.[5] This protocol describes a competitive binding assay to determine the affinity of the unlabeled "cold" ligand (Compound B) for the dopamine D1 receptor. The assay measures the ability of Compound B to compete with a "hot" radiolabeled ligand (e.g., [³H]-SCH23390, a known high-affinity D1 antagonist) for binding to the receptor.[6][7] The assay is performed on cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor. By incubating the membranes with a fixed concentration of the radioligand and increasing concentrations of Compound B, a competition curve is generated. From this curve, the IC₅₀ (the concentration of Compound B that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ is then used to calculate the equilibrium dissociation constant (Ki) for Compound B, which is an intrinsic measure of its binding affinity.[7]
Experimental Workflow Diagram
Caption: Workflow for a Luminescence-Based cAMP Accumulation Assay.
Detailed Protocol
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D1 receptor
-
Culture medium (as above)
-
384-well solid white assay plates
-
Compound B
-
Forskolin (positive control, adenylyl cyclase activator) [8]* IBMX (phosphodiesterase inhibitor, to prevent cAMP degradation)
-
Homogenous cAMP assay kit (e.g., cAMP-Glo™ Assay from Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Seed D1-expressing cells into a 384-well white plate at an optimized density (e.g., 1,000-5,000 cells/well) in 20 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Stimulation:
-
Prepare serial dilutions of Compound B and the positive control (Forskolin) in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM).
-
Add 10 µL of the compound dilutions to the appropriate wells. Include vehicle control wells.
-
Incubate the plate at room temperature for 15-30 minutes to stimulate cAMP production.
-
-
cAMP Detection (following manufacturer's instructions, e.g., cAMP-Glo™):
-
Add 20 µL of cAMP-Glo™ Lysis Buffer to each well. This step lyses the cells and releases cAMP.
-
Incubate for 15-20 minutes at room temperature.
-
Add 40 µL of cAMP-Glo™ Detection Solution (containing PKA and luciferase).
-
Incubate for another 20 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The integration time will depend on the instrument and signal strength.
-
Data Analysis and Interpretation
-
Data Normalization: The raw data is in relative light units (RLU). Since higher cAMP leads to lower RLU, the data is often inverted. Normalize the results to the controls:
-
Set the average RLU from the vehicle-treated wells as 0% stimulation.
-
Set the average RLU from the maximal Forskolin-treated wells as 100% stimulation.
-
% Activity = 100 * (Vehicle RLU - Sample RLU) / (Vehicle RLU - Forskolin RLU)
-
-
Determine EC₅₀ and Emax:
-
Plot the % Activity against the log concentration of Compound B.
-
Fit the data using a non-linear regression model (log(agonist) vs. response -- variable slope) to determine the EC₅₀ (the concentration of Compound B that produces 50% of its maximal effect) and the Emax (the maximum efficacy of the compound, relative to the positive control).
-
| Parameter | Description |
| Vehicle Control | Basal level of cAMP production (0% activity). |
| Positive Control | Maximum cAMP production stimulated by Forskolin (100% activity). |
| EC₅₀ | The molar concentration of an agonist that produces 50% of the maximal possible effect of that agonist. A measure of potency. |
| Emax | The maximum response achievable by the agonist. A measure of efficacy. |
Trustworthiness Check: The assay should yield a robust signal-to-background ratio. The positive control, Forskolin, should produce a strong, consistent signal. The dose-response curve for Compound B should be sigmoidal, allowing for accurate calculation of EC₅₀ and Emax. Comparing the Emax of Compound B to a known full agonist can classify it as a full or partial agonist.
References
-
Grokipedia. (n.d.). 6-Br-APB. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]
-
Stoddart, L. A., et al. (2015). Guidelines for cell viability assays. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
-
JoVE. (2015, July 10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
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European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]
-
Spandidos Publications. (2016). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Retrieved from [Link]
-
PubMed. (n.d.). Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors. Retrieved from [Link]
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PubMed. (1991, March). 1H-3- Benzazepine (TISCH): A High Affinity and Selective Iodinated Ligand for CNS D1 Dopamine Receptor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dopamine Receptors - Basic Neurochemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, May 10). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Retrieved from [Link]
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PubChem - NIH. (n.d.). Bromo-benzodiazepine. Retrieved from [Link]
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PubChem - NIH. (n.d.). Carbamazepine. Retrieved from [Link]
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Synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine and its derivatives, compounds of significant interest in medicinal chemistry. The benzo[b]azepine scaffold is a privileged structure found in a variety of biologically active molecules and approved pharmaceuticals.[1] The introduction of a bromine atom at the 6-position offers a valuable handle for further chemical modifications, making this class of compounds a versatile platform for the development of novel therapeutic agents.[2]
This document provides two distinct and reliable synthetic routes to the core structure, followed by protocols for further derivatization. The presented methodologies are grounded in established chemical principles, including the Beckmann rearrangement and Friedel-Crafts acylation, and are supported by references to peer-reviewed literature.
Strategic Approaches to the Tetrahydrobenzo[b]azepine Core
Two primary retrosynthetic strategies are presented for the construction of the this compound scaffold. The choice between these routes may depend on the availability of starting materials and the desired scale of the synthesis.
Caption: Synthetic workflow for Route A.
Experimental Protocols for Route A
Step 1: Synthesis of 6-Bromo-1-tetralone oxime
This protocol is adapted from the oximation of substituted tetralones. [3]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
|---|---|---|---|
| 6-Bromo-1-tetralone | 1.0 | 225.08 | (e.g., 5.0 g, 22.2 mmol) |
| Hydroxylamine hydrochloride | 1.5 | 69.49 | (e.g., 2.32 g, 33.3 mmol) |
| Pyridine | - | 79.10 | (e.g., 25 mL) |
| Ethanol (95%) | - | 46.07 | (e.g., 25 mL) |
Procedure:
-
To a solution of 6-bromo-1-tetralone in ethanol, add hydroxylamine hydrochloride and pyridine.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime.
Step 2: Beckmann Rearrangement to 7-Bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-one
The Beckmann rearrangement is a classic acid-catalyzed reaction to convert an oxime to an amide. [4][5]Polyphosphoric acid (PPA) is a common and effective catalyst for this transformation. [6]
| Reagent | MW ( g/mol ) | Amount |
|---|---|---|
| 6-Bromo-1-tetralone oxime | 240.10 | (e.g., 4.0 g, 16.7 mmol) |
| Polyphosphoric acid | - | (e.g., 40 g) |
Procedure:
-
Heat polyphosphoric acid to 120-130 °C in a flask equipped with a mechanical stirrer.
-
Add the 6-bromo-1-tetralone oxime in portions to the hot PPA with vigorous stirring.
-
Maintain the temperature for 15-20 minutes after the addition is complete.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure lactam.
Step 3: Reduction to this compound
The lactam is reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LAH).
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 7-Bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-one | 1.0 | 240.10 | (e.g., 3.0 g, 12.5 mmol) |
| Lithium aluminum hydride (LAH) | 2.0 | 37.95 | (e.g., 0.95 g, 25.0 mmol) |
| Tetrahydrofuran (THF), anhydrous | - | 72.11 | (e.g., 100 mL) |
Procedure:
-
Suspend lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of the lactam in anhydrous THF dropwise to the LAH suspension.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography or distillation under reduced pressure.
Route B: Synthesis via Intramolecular Friedel-Crafts Acylation
This route builds the azepine ring through a key intramolecular Friedel-Crafts acylation, a powerful method for forming cyclic ketones. [7][8][9]The required precursor can be synthesized from commercially available 4-bromophenylacetic acid and a suitable three-carbon synthon.
Workflow for Route B
Caption: Synthetic workflow for Route B.
Experimental Protocols for Route B
Step 1 & 2: Synthesis of 4-(4-Bromophenyl)butanoic acid derivative
This can be achieved through various established methods. A plausible route involves the conversion of 4-bromophenylacetic acid to its acid chloride, followed by reaction with a suitable amine and subsequent cyclization. A more direct approach starts with 4-(4-bromophenyl)butanoic acid.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-(4-Bromophenyl)butanoic acid | 1.0 | 243.09 | (e.g., 5.0 g, 20.6 mmol) |
| Thionyl chloride | 1.2 | 118.97 | (e.g., 2.1 mL, 24.7 mmol) |
| Aluminum chloride (AlCl₃) | 1.1 | 133.34 | (e.g., 3.0 g, 22.7 mmol) |
| Dichloromethane (DCM), anhydrous | - | 84.93 | (e.g., 50 mL) |
Step 3: Intramolecular Friedel-Crafts Acylation to 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
This cyclization is a key step and can be promoted by Lewis acids like aluminum chloride or Brønsted acids like polyphosphoric acid. [7][10] Procedure:
-
Suspend aluminum chloride in anhydrous dichloromethane under an inert atmosphere.
-
Prepare the acid chloride by reacting 4-(4-bromophenyl)butanoic acid with thionyl chloride and then dissolve it in anhydrous DCM.
-
Add the acid chloride solution dropwise to the AlCl₃ suspension at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto ice and extract with dichloromethane.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ketone. Purify by column chromatography.
Step 4: Reduction to this compound
The ketone can be reduced to the corresponding alkane via standard methods like the Wolff-Kishner or Clemmensen reduction. The Clemmensen reduction is shown here.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one | 1.0 | 254.11 | (e.g., 2.0 g, 7.87 mmol) |
| Zinc amalgam (Zn(Hg)) | - | - | (e.g., 20 g) |
| Concentrated Hydrochloric Acid | - | 36.46 | (e.g., 30 mL) |
| Toluene | - | 92.14 | (e.g., 20 mL) |
Procedure:
-
To a flask containing amalgamated zinc, add water, toluene, and concentrated hydrochloric acid.
-
Add the ketone and heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of HCl may be needed during the reaction.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the target compound.
Alternative Strategy: Late-Stage Bromination
An alternative approach involves the synthesis of the parent 2,3,4,5-tetrahydro-1H-benzo[b]azepine followed by electrophilic bromination. This can be advantageous if the parent compound is more readily accessible. The regioselectivity of the bromination is a critical consideration. Studies on analogous systems like tetrahydroquinolines suggest that bromination often occurs at the positions para and ortho to the activating amino group. [11][12]Therefore, direct bromination of the unprotected tetrahydrobenzo[b]azepine is likely to yield a mixture of isomers. Protection of the nitrogen as an amide (e.g., N-acetyl) can direct the bromination to the desired 6-position (para to the nitrogen). [13]
Caption: Workflow for late-stage bromination.
Protocols for Derivatization
The this compound core is a versatile scaffold for the synthesis of a library of derivatives. The secondary amine can be readily functionalized, and the bromo-substituent provides a site for cross-coupling reactions.
N-Alkylation
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 226.11 | (e.g., 1.0 g, 4.42 mmol) |
| Alkyl halide (e.g., Benzyl bromide) | 1.1 | 171.03 | (e.g., 0.57 mL, 4.86 mmol) |
| Potassium carbonate (K₂CO₃) | 2.0 | 138.21 | (e.g., 1.22 g, 8.84 mmol) |
| Acetonitrile | - | 41.05 | (e.g., 20 mL) |
Procedure:
-
To a solution of the azepine in acetonitrile, add potassium carbonate and the alkyl halide.
-
Stir the mixture at room temperature or heat to reflux until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the N-alkylated product.
N-Acylation
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 226.11 | (e.g., 1.0 g, 4.42 mmol) |
| Acyl chloride (e.g., Acetyl chloride) | 1.1 | 78.50 | (e.g., 0.35 mL, 4.86 mmol) |
| Triethylamine (Et₃N) | 1.5 | 101.19 | (e.g., 0.92 mL, 6.63 mmol) |
| Dichloromethane (DCM), anhydrous | - | 84.93 | (e.g., 20 mL) |
Procedure:
-
Dissolve the azepine and triethylamine in anhydrous dichloromethane and cool to 0 °C.
-
Add the acyl chloride dropwise and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, then wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acylated product, which may be purified by recrystallization or chromatography.
Application Notes
The this compound scaffold is a valuable building block in drug discovery for several reasons:
-
Privileged Scaffold: The tetrahydrobenzo[b]azepine core is present in numerous pharmacologically active compounds, including agents targeting the central nervous system and cardiovascular system. [1]* Vector for Further Functionalization: The bromine atom serves as a versatile handle for introducing a wide range of functional groups via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The presence of a halogen atom can significantly impact the lipophilicity, metabolic stability, and binding affinity of a molecule. [14]Bromine, in particular, can engage in halogen bonding, a non-covalent interaction that can enhance protein-ligand binding.
-
Bioisosteric Replacement: The bromo-substituent can act as a bioisostere for other groups, allowing for the fine-tuning of a compound's biological activity.
Derivatives of halo-substituted benzazepines have shown promise as selective dopamine receptor antagonists, highlighting their potential in the treatment of neurological and psychiatric disorders. [14]The ability to readily synthesize and derivatize the this compound core makes it an attractive starting point for the development of novel therapeutics.
References
Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(47), 33495–33499. [6]Conley, R. T., & Nowak, B. E. (1961). Beckmann Rearrangements in Alicyclic Systems. IV. 2,2-Disubstituted 1-Indanone Oximes and Related Homologs. The Journal of Organic Chemistry, 26(3), 692–696. [3]Gates, M., & Jones, W. F. (1958). The Semmler-Wolff Aromatization and Beckmann Rearrangement of 2-[β-(2- and 4-Pyridyl)ethyl]-1-tetralone Oximes. The Journal of Organic Chemistry, 23(11), 1691–1694. [11]Kul, T., Ökten, S., Atalay, V. E., Tekin, Ş., & Çakmak, O. (2018). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [14]Neumeyer, J. L., Baindur, N., Dhar, S., Goldberg, L. I., & Cannon, J. G. (1993). (+/-)-3-allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as selective high affinity D1 dopamine receptor antagonists: synthesis and structure-activity relationship. Journal of medicinal chemistry, 36(17), 2418–2422. [15]Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(47), 33495–33499. [4]Wikipedia contributors. (2024). Beckmann rearrangement. Wikipedia. [12]Zemtsova, M. N., Kulemina, S. V., Rybakov, V. B., & Klimochkin, Y. N. (2015). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. Russian Journal of Organic Chemistry, 51(5), 636–639. [16]O'Brien, P., & Towers, T. D. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6349–6359. [17]Alfa Chemistry. (n.d.). Beckmann Rearrangement. [18]Adoo, G. (n.d.). 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one cas 160129-45-3. AdooQ BioScience. [19]Böcskei, Z., Gergely, A., Huszthy, P., & Kádas, I. (1990). Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones, a-new class of compounds exerting antiischemic properties. Journal of medicinal chemistry, 33(7), 1883–1891. Lee, C. F., & Chen, Y. J. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(12), 14698–14711. [5]Master Organic Chemistry. (2017). Beckmann Rearrangement. [2]Kumar, A., & Kumar, R. (2018). Pharmacological and Biological Activities of Benzazepines: An Overview. ResearchGate. [20]Guidechem. (n.d.). This compound. [21]Itoh, T., Nagata, K., Okada, M., & Ohsawa, A. (2000). Intramolecular Friedel−Crafts Acylation of Aryl Amino Acids. ResearchGate. Derieg, M. E., & Fryer, R. I. (1970). Synthesis and CNS activity of 3-substituted 7-chloro-5-phenyl-1,3,4-benzotriazepin-2-ones. Journal of medicinal chemistry, 13(6), 1230–1232. [7]Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [22]Biosynth. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepine. Wang, L., Murai, Y., Yoshida, T., Okamoto, M., Tachrim, Z., Hashidoko, Y., & Hashimoto, M. (2022). The Intra- and Intermolecular Friedel-Crafts Acylation of Amino Acid Derivatives in Stereo-retarded Manner. Current Organic Chemistry, 26(1), 2–13. [1]Shao, Z., Li, Y., Liu, C., Ai, W., Luo, S. P., & Liu, Q. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic letters, 22(20), 7958–7962. [23]BIOSYNCE. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Cas 1701-57-1. Ullah, F., Ayub, K., Al-Majid, A. M., Barakat, A., & Al-Otaibi, A. M. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4434. [24]Benchchem. (n.d.). Synthesis routes of N-(4-Bromophenyl)formamide. [25]Ullah, F., Ayub, K., Al-Majid, A. M., Barakat, A., & Al-Otaibi, A. M. (2020). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [26]Sánchez, J. D., Ramos, M. T., & Avendaño, C. (2001). Intramolecular Friedel-Crafts-type reactions involving N-acyliminium ions derived from glycine templates. The Journal of organic chemistry, 66(17), 5731–5735. [27]Matrix Scientific. (n.d.). 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine. [8]Wikipedia contributors. (2024). Friedel–Crafts reaction. Wikipedia. [28]Oishi, S., Asai, Y., & Fujii, N. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of organic chemistry, 77(8), 4017–4028. [13]Janciene, R., Vektariene, A., Stumbreviciute, Z., Kosychova, L., Konstantinavicius, K., & Puodziunaite, B. D. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(12), 1629–1639. [29]Gaponov, A. A., Tkach, V. N., & Gaponova, A. S. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydrod[3]iazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Pharmaceuticals, 14(10), 1024. [30]US Patent No. US20110155950A1. [31]Sharma, M., & Mangas-Sanchez, J. (2021). Biocatalytic Friedel-Crafts Reactions. ChemCatChem, 13(1), 6–24. Sigma-Aldrich. (n.d.). N-((4-BROMOPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE. [32]ChemicalBook. (n.d.). This compound. [33]Dana Bioscience. (n.d.). 6-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine 50mg. [34]Arctom Scientific. (n.d.). This compound hydrochloride. Wang, X., & Zhang, Y. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2959. [35]ChemicalBook. (n.d.). 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis. [36]El-Aal, H. A. K. A. (2015). Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. ARKIVOC, 2015(5), 230–241. [9]Ji, Y. (n.d.). 4.7 Friedel–Crafts Reactions. In Organic Chemistry II. KPU Pressbooks. [10]Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [37]Kim, J. S., & Lee, S. H. (2010). 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. Acta crystallographica. Section E, Structure reports online, 66(Pt 10), o2559.
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The Strategic Role of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Versatility of the Benzo[b]azepine Scaffold and the Significance of the 6-Bromo Moiety
The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active compounds. Its seven-membered ring endows it with a flexible, three-dimensional geometry, allowing for optimal interactions with a variety of biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potent and selective agonism and antagonism of crucial receptors in the central nervous system (CNS).
The strategic introduction of a bromine atom at the 6-position of the tetrahydrobenzo[b]azepine ring system creates a highly versatile synthetic intermediate. This bromo-substituent serves as a key functional "handle," enabling a diverse array of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in lead optimization and the development of novel therapeutics. The bromo group can be readily replaced with a wide variety of aryl, heteroaryl, alkyl, and amino moieties, facilitating the generation of extensive compound libraries for structure-activity relationship (SAR) studies. Furthermore, the electronic properties of the bromine atom can influence the overall physicochemical properties of the molecule, such as lipophilicity and metabolic stability. This application note provides a comprehensive overview of the synthesis and utility of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine in medicinal chemistry, complete with detailed protocols for its preparation and subsequent functionalization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 939759-12-3 | ChemicalBook |
| Molecular Formula | C₁₀H₁₂BrN | ChemicalBook |
| Molecular Weight | 226.11 g/mol | ChemicalBook |
| Appearance | Light brown to brown liquid | ChemicalBook |
| Boiling Point | 315.7±31.0 °C (Predicted) | ChemicalBook |
| Density | 1.360±0.06 g/cm³ (Predicted) | ChemicalBook |
Synthetic Protocols
While the direct, one-step synthesis of this compound is not extensively documented, a robust and logical multi-step synthetic strategy can be devised based on established organic chemistry principles and analogous transformations reported in the literature. The proposed pathway involves the initial construction of the core tetrahydrobenzo[b]azepine ring system, followed by a strategic bromination.
Protocol 1: Synthesis of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine Core
The synthesis of the parent heterocycle can be achieved through several established methods. One common approach involves the cyclization of a suitable precursor, such as γ-(phenylamino)butyric acid or its derivatives, under acidic conditions.
Conceptual Workflow for Tetrahydrobenzo[b]azepine Synthesis
Caption: General workflow for the synthesis of the tetrahydrobenzo[b]azepine core.
Step-by-Step Protocol:
-
Cyclization to form 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-one:
-
To a flask equipped with a mechanical stirrer and a reflux condenser, add γ-(phenylamino)butyric acid.
-
Add polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) in excess.
-
Heat the mixture with vigorous stirring to 100-120 °C for 2-4 hours, monitoring the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a basic pH is achieved.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-one.
-
Purify the crude product by column chromatography on silica gel.
-
-
Reduction of the Ketone:
-
Method A: Wolff-Kishner Reduction:
-
In a flask equipped with a reflux condenser, dissolve the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-one in a suitable high-boiling solvent such as diethylene glycol.
-
Add hydrazine hydrate and potassium hydroxide.
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford 2,3,4,5-tetrahydro-1H-benzo[b]azepine.
-
-
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄):
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
Suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-one in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the filtrate to obtain the desired 2,3,4,5-tetrahydro-1H-benzo[b]azepine.
-
-
Protocol 2: Synthesis of this compound
Direct bromination of the electron-rich aromatic ring of 2,3,4,5-tetrahydro-1H-benzo[b]azepine is feasible. However, to control regioselectivity and avoid potential side reactions, it is often advantageous to first protect the secondary amine. The electron-donating nature of the nitrogen atom directs electrophilic substitution to the para position (C6).
Workflow for the Synthesis of this compound
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Protocol:
-
N-Protection of 2,3,4,5-tetrahydro-1H-benzo[b]azepine:
-
Dissolve the 2,3,4,5-tetrahydro-1H-benzo[b]azepine in a suitable solvent such as dichloromethane or THF.
-
Add a base, such as triethylamine or pyridine.
-
Slowly add the protecting group reagent (e.g., acetic anhydride for an acetyl group, or di-tert-butyl dicarbonate for a Boc group) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-protected product, which can often be used in the next step without further purification.
-
-
Electrophilic Bromination:
-
Dissolve the N-protected 2,3,4,5-tetrahydro-1H-benzo[b]azepine in a suitable solvent such as dichloromethane, chloroform, or acetic acid.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the brominating agent, such as N-bromosuccinimide (NBS) or bromine, in the same solvent.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring for the disappearance of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the N-protected this compound.
-
-
Deprotection:
-
For an N-acetyl group: Dissolve the N-acetyl-6-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine in a mixture of methanol and aqueous hydrochloric acid. Heat the mixture to reflux for several hours until deprotection is complete. Neutralize the solution and extract the product.
-
For an N-Boc group: Dissolve the N-Boc-6-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine in dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure and partition the residue between an organic solvent and a basic aqueous solution to obtain the free amine.
-
Purify the final product, this compound, by column chromatography or crystallization.
-
Applications in Medicinal Chemistry
The primary utility of this compound in drug discovery lies in its role as a versatile building block for the synthesis of compound libraries. The C-Br bond is amenable to a variety of powerful cross-coupling reactions, allowing for the introduction of diverse substituents at the 6-position.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position is ideally situated for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively.
General Workflow for Diversification via Cross-Coupling
Caption: Diversification of the 6-bromo-benzo[b]azepine scaffold using palladium-catalyzed cross-coupling reactions.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of an aryl or heteroaryl boronic acid with this compound.
Step-by-Step Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 6-aryl-substituted tetrahydrobenzo[b]azepine derivative.
Protocol 4: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
Step-by-Step Protocol:
-
To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base such as sodium tert-butoxide (1.2-1.5 eq).
-
Add the desired amine (1.1-1.3 eq) and an anhydrous solvent such as toluene or dioxane.
-
Degas the mixture and then heat it to 80-110 °C until the reaction is complete.
-
Cool the reaction mixture, dilute it with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 6-amino-substituted tetrahydrobenzo[b]azepine derivative.
Application in the Synthesis of Bioactive Molecules
The strategic use of this compound and its derivatives as key intermediates allows for the synthesis of a wide range of biologically active compounds.
-
PARP Inhibitors: The poly (ADP-ribose) polymerase (PARP) family of enzymes are crucial targets in cancer therapy. Several PARP inhibitors feature complex heterocyclic scaffolds. The benzo[b]azepine core can serve as a novel scaffold for the design of new PARP inhibitors. The 6-bromo derivative is an excellent starting point for introducing various side chains through cross-coupling reactions to explore the SAR and optimize binding to the PARP active site. For instance, coupling with a triazole-containing boronic acid could mimic structural features of known PARP inhibitors like talazoparib and fluzoparib.[1]
-
Serotonin Receptor Agonists/Antagonists: Serotonin (5-HT) receptors are implicated in a multitude of physiological and pathological processes, making them important drug targets. The anti-obesity drug lorcaserin, a selective 5-HT₂C receptor agonist, is a chlorinated analog of a tetrahydro-1H-3-benzazepine. This highlights the potential of halogenated benzazepines in modulating serotonin receptor activity. This compound can be used to generate analogs of known serotonergic agents to fine-tune selectivity and efficacy for different 5-HT receptor subtypes.
-
Dopamine Receptor Ligands: The benzazepine scaffold is also present in ligands for dopamine receptors, which are targets for treating neurological and psychiatric disorders. The 6-bromo derivative allows for the exploration of substituents that can modulate affinity and selectivity for different dopamine receptor subtypes.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic importance stems from the presence of the bromine atom, which serves as a convenient handle for a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This enables the efficient synthesis of diverse libraries of benzo[b]azepine derivatives for SAR studies and the development of novel therapeutics targeting a variety of biological pathways. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this key intermediate in their discovery programs.
References
-
Yu, H., Li, S., Wang, Y., et al. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. BMC Chem17 , 147 (2023). [Link]
Sources
Application Note: A High-Throughput Screening Framework Using the 6-Bromo-1H-benzo[b]azepine Scaffold for GPCR Ligand Discovery
Abstract
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological activities.[1] This application note presents a comprehensive framework for utilizing 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a versatile chemical tool in high-throughput screening (HTS) campaigns targeting G-Protein Coupled Receptors (GPCRs). Due to its structural features, including a key bromine atom which can serve as a vector for library development or participate in direct molecular interactions, this compound is an ideal candidate for both initial hit discovery and as a foundational scaffold for lead optimization.[2] We provide detailed, field-tested protocols for two distinct HTS methodologies: a biochemical competitive binding assay using Fluorescence Polarization (FP) and a cell-based functional assay monitoring GPCR activation. This guide is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable screening funnels for novel GPCR modulators.
Compound Profile: this compound
This compound serves as our model chemical tool. The tetrahydro-benzo[b]azepine core is a well-established pharmacophore, while the bromine at the 6-position offers a strategic handle for synthetic elaboration or potential halogen bonding interactions within a receptor's binding pocket.
| Property | Value | Source |
| CAS Number | 939759-12-3 | [3] |
| Molecular Formula | C₁₀H₁₂BrN | [3] |
| Molecular Weight | 226.11 g/mol | [3] |
| Structure | (Image of this compound) | |
| Topological Polar Surface Area | 12 Ų | [3] |
| Complexity | 149 | [3] |
PART A: Biochemical HTS — Competitive Binding Assay via Fluorescence Polarization (FP)
Principle of the FP Assay
Fluorescence Polarization (FP) is a powerful, homogeneous technique used to study molecular interactions in solution, making it highly suitable for HTS.[4][5] The principle is based on the rotational speed of a fluorescent molecule (a "tracer").[6]
-
Low Polarization State: A small, fluorescently-labeled ligand (the tracer), when excited with plane-polarized light, rotates rapidly in solution before emitting light. This rapid tumbling results in a high degree of depolarization of the emitted light, which is measured as a low FP value.[7]
-
High Polarization State: When this tracer binds to a much larger molecule, such as a purified GPCR, its rotational motion is significantly slowed. This slowly tumbling complex emits light that remains largely polarized, resulting in a high FP value.[7]
-
Competitive Displacement: If an unlabeled compound (like this compound or other library compounds) competes with the tracer for the same binding site on the GPCR, it will displace the tracer. The displaced tracer becomes free in solution again, its rotation speed increases, and the measured FP value decreases.[8]
This change in polarization is directly proportional to the amount of tracer displaced, allowing for the quantitative determination of a test compound's binding affinity (IC₅₀).[6]
Experimental Workflow: FP Competitive Binding HTS
Caption: Workflow for a competitive Fluorescence Polarization HTS assay.
Detailed Protocol: 384-Well FP Assay
Reagents & Materials:
-
Purified GPCR of interest (solubilized in appropriate detergent)
-
Fluorescently-labeled ligand (Tracer) specific to the GPCR
-
Assay Buffer (e.g., PBS, 0.01% BSA, 0.05% Tween-20, pH 7.4)
-
Test Compound: this compound (10 mM stock in DMSO)
-
Positive Control: Known unlabeled ligand for the GPCR (10 mM stock in DMSO)
-
Negative Control: DMSO
-
Low-volume, black, 384-well assay plates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the 6-Bromo-benzo[b]azepine and positive control compound in DMSO.
-
Using an acoustic dispenser, transfer 25-50 nL of compound dilutions and DMSO controls into the appropriate wells of the 384-well assay plate.
-
Scientist's Note: Acoustic dispensing minimizes DMSO concentration in the final assay volume, reducing potential solvent-induced artifacts.
-
-
Reagent Preparation:
-
Thaw GPCR and tracer stocks on ice.
-
Dilute the GPCR and tracer in Assay Buffer to a 2X final concentration. The optimal concentrations must be predetermined in an assay development phase to achieve a stable, robust signal window.
-
Rationale: Preparing a combined 2X master mix of receptor and tracer ensures consistent dispensing and reduces variability between wells.
-
-
Assay Execution:
-
Using a multi-channel pipette or automated liquid handler, add an equal volume (e.g., 25 µL) of the 2X GPCR/tracer mix to all wells of the compound plate. The final volume is now 50 µL.
-
Seal the plate to prevent evaporation.
-
Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Rationale: The incubation period allows the binding reaction to reach equilibrium. This timing should be optimized during assay development.
-
-
Data Acquisition:
-
Read the plate on a microplate reader equipped with polarizing filters.
-
Set the excitation and emission wavelengths appropriate for the chosen fluorophore.
-
The reader will measure the intensity of emitted light parallel (I∥) and perpendicular (I⊥) to the plane of excitation.
-
The instrument software typically calculates the FP value in millipolarization (mP) units using the formula: mP = 1000 * (I∥ - G * I⊥) / (I∥ + G * I⊥) (Where G is the G-factor, an instrument-specific correction factor).
-
PART B: Cell-Based HTS — Functional GPCR Activation Assay
Principle of the Calcium Flux Assay
Many GPCRs, particularly those coupling to the Gαq subunit, signal through the release of intracellular calcium (Ca²⁺) stores.[9] This physiological event can be hijacked for HTS.
-
Cell Line: A recombinant cell line is used, stably expressing the GPCR target of interest.
-
Dye Loading: The cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). In its resting state inside the cell, the dye exhibits low fluorescence.
-
Agonist Activation: When an agonist compound (the "hit") binds to and activates the GPCR, it triggers a signaling cascade that results in a rapid and transient increase in intracellular Ca²⁺ concentration.
-
Signal Generation: The binding of Ca²⁺ to the dye causes a conformational change, leading to a dramatic increase in its fluorescence intensity.
-
Antagonist Detection: Antagonists are identified by their ability to block the fluorescence signal induced by a known agonist.
This kinetic response is measured in real-time using an instrument like a FLIPR (Fluorescent Imaging Plate Reader).
Signaling Pathway: Gαq-Coupled GPCR Activation
Caption: Gαq-coupled GPCR signaling cascade leading to calcium flux.
Detailed Protocol: 384-Well Calcium Flux Assay
Reagents & Materials:
-
HEK293 cells (or other suitable host) stably expressing the target GPCR
-
Cell Culture Medium (e.g., DMEM, 10% FBS, 1% Pen/Strep)
-
Calcium-sensitive dye kit (e.g., Fluo-4 NW)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Compound plates prepared as in the FP assay
-
Black, clear-bottom, 384-well cell culture plates
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into 384-well plates at an optimized density (e.g., 10,000 - 20,000 cells/well) in 50 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
Rationale: This allows cells to form a uniform monolayer, which is critical for a consistent assay signal.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye-loading solution according to the manufacturer's instructions, typically by dissolving the dye components in Assay Buffer.
-
Remove the culture medium from the cell plate and add 40 µL of the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C, then 30 minutes at room temperature, protected from light. Do not wash the cells (for "no-wash" kits).
-
Scientist's Note: The probenecid included in most kits prevents the cells from actively pumping the dye out, ensuring a stable baseline fluorescence.
-
-
Data Acquisition (FLIPR):
-
Place the cell plate and the compound plate into the instrument.
-
Set the instrument parameters: configure the camera for baseline reading, liquid handling for compound addition, and kinetic reading post-addition. A typical protocol involves:
-
Read baseline fluorescence for 10-20 seconds.
-
The instrument automatically adds 10 µL of compound from the source plate to the cell plate.
-
Immediately continue reading fluorescence kinetically for 90-180 seconds.
-
-
-
Data Analysis:
-
The primary output is a kinetic curve of fluorescence intensity over time for each well.
-
For Agonist Screening: Hits are identified as wells showing a rapid increase in fluorescence post-compound addition. The signal is often quantified as the maximum peak height or the area under the curve.
-
For Antagonist Screening: A second addition step is performed. After adding the test compounds, a known agonist is added at its EC₈₀ concentration. Antagonist hits are compounds that prevent or reduce the signal from the subsequent agonist addition.
-
HTS Assay Quality Control & Statistical Validation
For any HTS campaign, robust quality control is non-negotiable. The Z'-factor (Z-prime) is the industry-standard metric for assessing the quality and reliability of an assay.[10][11]
The Z'-Factor
The Z'-factor is a statistical parameter that quantifies the separation between the distributions of the positive and negative controls.[12] It takes into account both the dynamic range of the signal and the data variation.[13]
The formula is: Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]
Where:
-
σₚ = Standard deviation of the positive control
-
σₙ = Standard deviation of the negative control
-
μₚ = Mean of the positive control
-
μₙ = Mean of the negative control
Interpretation of Z'-Factor Values: [12]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal or "doable" assay. May require optimization.
-
Z' < 0: The assay is not viable for screening.
Example Z'-Factor Calculation (FP Assay Data)
On each assay plate, a full column of positive controls (e.g., a known saturating unlabeled ligand, producing minimum signal) and negative controls (e.g., DMSO, producing maximum signal) should be included.
| Control Type | Well | FP Value (mP) | Mean (μ) | Std Dev (σ) |
| Negative (Max) | C1 | 285 | ||
| Negative (Max) | D1 | 291 | 288.5 | 3.5 |
| Negative (Max) | E1 | 286 | ||
| Negative (Max) | F1 | 292 | ||
| Positive (Min) | G1 | 112 | ||
| Positive (Min) | H1 | 108 | 110.0 | 2.0 |
| Positive (Min) | I1 | 111 | ||
| Positive (Min) | J1 | 109 |
Calculation:
-
μₚ = 110.0 (Positive Control Mean)
-
σₚ = 2.0 (Positive Control Std Dev)
-
μₙ = 288.5 (Negative Control Mean)
-
σₙ = 3.5 (Negative Control Std Dev)
Z' = 1 - [ ( (3 * 2.0) + (3 * 3.5) ) / |110.0 - 288.5| ] Z' = 1 - [ (6.0 + 10.5) / 178.5 ] Z' = 1 - [ 16.5 / 178.5 ] Z' = 1 - 0.092 Z' = 0.908
Conclusion
This compound represents a valuable chemical scaffold for modern drug discovery efforts targeting GPCRs. This application note provides two distinct, robust, and industry-standard HTS protocols—a biochemical binding assay and a cell-based functional assay—that can be used to screen libraries of similar compounds or to characterize the activity of this specific molecule. By implementing rigorous methodologies and stringent quality control measures, such as the Z'-factor, researchers can confidently identify and validate novel hit compounds, accelerating the journey from initial screen to lead candidate.
References
-
Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. [Link]
-
Fang, Y. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence Polarization Assays in Small Molecule Screening. PMC - NIH. [Link]
-
Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Wikipedia. Fluorescence polarization immunoassay. [Link]
-
BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. [Link]
-
On HTS. (2023). Z-factor. [Link]
-
Ahiabu, S. et al. (2023). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC - NIH. [Link]
-
Profacgen. An Optimization Platform of High-Throughput GPCR for Drug Discovery. [Link]
-
Shin, A. Z-factors - BIT 479/579 High-throughput Discovery. [Link]
-
National Center for Biotechnology Information. (2014). Data analysis approaches in high throughput screening. [Link]
-
Wigglesworth, M. J. (2012). An Overview of High Throughput Screening at G Protein Coupled Receptors. ResearchGate. [Link]
-
Li, Z. et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. [Link]
-
Yaseen, I. et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Benzazepine Intermediates in Modern Drug Synthesis. [Link]
-
ResearchGate. (2023). (PDF) Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. [Link]
-
So, M. et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. PubMed. [Link]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
International Journal of Environmental Sciences. (2025). SYNTHESIS OF NOVEL BENZAZEPINE DERIVETIVE AND THERE BIOLOGICAL SCREENING. [Link]
-
Siddhant College of Pharmacy. (2012). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
ResearchGate. (2025). Pharmacological and Biological Activities of Benzazepines: An Overview. [Link]
-
Chung, C. et al. (2012). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry, NIH. [Link]
-
ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 7. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. assay.dev [assay.dev]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. rna.uzh.ch [rna.uzh.ch]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Welcome to the technical support center for the synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Benzo[b]azepines are privileged structures in medicinal chemistry, and their synthesis, while established, presents several critical steps where challenges can arise.[1][2]
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental issues and provide robust, validated protocols to overcome them.
I. Overview of a Common Synthetic Approach
A prevalent strategy for constructing the this compound core involves a multi-step sequence. This typically begins with a Friedel-Crafts reaction to form a key keto-acid intermediate, followed by cyclization to a lactam, and concluding with the reduction of the amide to the target cyclic amine.
II. Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter at critical stages of the synthesis.
Part A: Friedel-Crafts Acylation & Cyclization
The intramolecular Friedel-Crafts reaction is pivotal for forming the seven-membered ring. Its success hinges on generating a sufficiently electrophilic acylium ion that is correctly positioned to attack the electron-rich aromatic ring.[3]
Q1: My intramolecular Friedel-Crafts cyclization to form the tricyclic ketone/lactam precursor is failing or giving very low yields. What's going wrong?
A1: This is a common and frustrating issue. The causes are typically rooted in reagent choice, reaction conditions, or substrate deactivation.
-
Causality: The core of the Friedel-Crafts reaction is an electrophilic aromatic substitution.[3][4] Its efficiency is governed by the nucleophilicity of the aromatic ring and the electrophilicity of the acylating agent. A deactivating group (like a carbonyl from a previous step) on the ring will significantly hinder the reaction.[5][6] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) must be used in stoichiometric amounts in acylation because it complexes with the product ketone, rendering it inactive.[7]
-
Troubleshooting Steps:
-
Verify Substrate Purity: Ensure your starting material (the carboxylic acid precursor) is completely free of solvents, especially water. Moisture will quench the Lewis acid catalyst.
-
Catalyst Choice & Stoichiometry: While AlCl₃ is the classic choice, it can be harsh. Polyphosphoric acid (PPA) at elevated temperatures (e.g., 80-120 °C) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are often more effective for intramolecular cyclizations as they act as both catalyst and solvent. Ensure you are using at least 1.1 equivalents of the Lewis acid for acylations.[7]
-
Temperature Control: Intramolecular reactions to form larger rings like the azepine can have a high activation energy. If using PPA, ensure the temperature is high enough and the mixture is vigorously stirred to maintain homogeneity.
-
Alternative Cyclization Strategies: If direct Friedel-Crafts acylation fails, consider converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride first. The resulting acyl chloride is much more reactive and can undergo cyclization under milder conditions with a Lewis acid like AlCl₃ or SnCl₄.[3]
-
Q2: I'm getting a mixture of isomers from my cyclization. How do I control the regioselectivity?
A2: Isomer formation typically points to a lack of regiochemical control during the electrophilic aromatic substitution.
-
Causality: The position of the cyclization is directed by the existing substituents on the aromatic ring. In the case of a 4-bromophenyl precursor, the bromine atom is an ortho-, para-director. However, it is also a deactivating group. The alkyl chain that forms the new ring is an activating ortho-, para-director. The final regiochemical outcome depends on the interplay of these electronic effects.
-
Troubleshooting Steps:
-
Re-evaluate the Precursor: Confirm the structure of your precursor. An incorrect starting isomer will lead to an incorrect product.
-
Reaction Conditions: While less common in acylations than alkylations, harsh conditions (very high temperatures) can sometimes lead to side reactions or rearrangements.[5][6] Attempt the cyclization at the lowest effective temperature.
-
Blocking Groups: In complex syntheses, a temporary blocking group can be installed to prevent reaction at an undesired position, though this adds steps to the overall sequence.
-
Part B: Lactam Reduction
The reduction of the cyclic amide (lactam) to the corresponding cyclic amine is the final and often most challenging step. The choice of reducing agent is critical to avoid side reactions and achieve a high yield.
Q3: My lactam reduction with Lithium Aluminum Hydride (LiAlH₄) is messy, giving a poor yield and difficult workup. What can I do?
A3: LiAlH₄ is a powerful, non-selective reducing agent that is highly reactive.[8] While effective, its use requires stringent control over conditions and a carefully executed workup.
-
Causality: LiAlH₄ reacts violently with protic solvents (water, alcohols) and can reduce many other functional groups. "Messy" reactions are often due to moisture contamination, incorrect stoichiometry, or an improper quenching/workup procedure which can form intractable aluminum salt emulsions.
-
Troubleshooting Protocol (Improved LiAlH₄ Reduction):
-
Rigorous Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous THF, freshly distilled from sodium/benzophenone or from a solvent purification system.
-
Controlled Addition: Dissolve the lactam in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add a solution of LiAlH₄ in THF (or the solid portion-wise) slowly to the lactam solution. Adding the substrate to the hydride can lead to over-reduction at the point of addition.
-
Reaction Monitoring: After addition, allow the reaction to warm to room temperature and then gently reflux (e.g., 65 °C). Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Fieser Workup (Crucial for Avoiding Emulsions): After cooling the reaction back to 0 °C, quench sequentially and very slowly with:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. Stir vigorously for 30-60 minutes. This procedure is designed to precipitate granular aluminum salts (as Al₂O₃) that are easily filtered off, leaving a clear solution of your product.
-
-
Q4: Are there milder or more selective alternatives to LiAlH₄ for reducing my lactam?
A4: Absolutely. For substrates with other sensitive functional groups, or to improve reproducibility, alternative borane-based reagents are highly recommended.
-
Causality & Recommendations: Borane reagents are less reactive than LiAlH₄ and offer superior chemoselectivity.
-
Borane-THF Complex (BH₃·THF): This is an excellent choice. It readily reduces amides and lactams without affecting esters, halides, or nitro groups under typical conditions. It is generally easier to handle and quench than LiAlH₄.
-
9-Borabicyclo[3.3.1]nonane (9-BBN): This reagent is known for its high chemoselectivity, allowing for the reduction of lactams even in the presence of esters.[9] The workup involves adding ethanolamine to precipitate the boron byproducts.[9]
-
-
Comparative Table of Reducing Agents:
| Reagent | Equivalents | Typical Conditions | Pros | Cons |
| LiAlH₄ | 1.5 - 2.5 | THF, 0 °C to Reflux | Highly reactive, inexpensive | Non-selective, difficult workup, moisture sensitive |
| BH₃·THF | 2.0 - 3.0 | THF, 0 °C to Reflux | Good selectivity, easier workup | Slower than LiAlH₄, pungent odor |
| 9-BBN | 2.2 - 2.5 | THF, Reflux | Excellent chemoselectivity[9] | More expensive, slower reaction times |
Part C: Purification and Characterization
Q5: I'm having trouble purifying the final amine product by column chromatography. It's streaking badly on the column.
A5: This is a classic problem when purifying amines on silica gel.
-
Causality: Silica gel is acidic (due to silanol groups, Si-OH), while your product is a basic secondary amine. The amine interacts strongly with the acidic sites on the silica, leading to poor peak shape (tailing/streaking) and sometimes irreversible adsorption.
-
Troubleshooting Protocol:
-
Deactivate the Silica: Before running the column, flush the packed silica gel with your starting eluent containing 1-2% triethylamine (Et₃N) or ammonia (e.g., a solution of 1-2% 7N NH₃ in methanol, used as a polar modifier). This neutralizes the acidic sites.
-
Use a Treated Eluent: Ensure the mobile phase you use for the entire separation contains the same percentage of the basic additive (e.g., 0.5-1% Et₃N in your ethyl acetate/hexane mixture).
-
Alternative Stationary Phases: If problems persist, consider using neutral or basic alumina instead of silica gel for your stationary phase.
-
Q6: What key signals in ¹H NMR and ¹³C NMR should I look for to confirm the successful synthesis of this compound?
A6: Structural confirmation relies on identifying key changes from the lactam precursor and characteristic signals of the final product.
-
Key Transformations to Confirm:
-
Disappearance of the Carbonyl (C=O): The most critical change is the reduction of the lactam.
-
In ¹³C NMR , the amide carbonyl signal (typically ~170-175 ppm) will disappear.
-
A new signal for the C2 methylene group (adjacent to the nitrogen) will appear further upfield (typically ~45-55 ppm).
-
-
Appearance of the N-H Proton:
-
In ¹H NMR , a new, often broad, signal will appear for the N-H proton. Its chemical shift is variable (typically 1.5-4.0 ppm) and can be confirmed by a D₂O exchange experiment, where the peak will disappear.
-
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the expected mass of the product (C₁₀H₁₂BrN, MW ≈ 226.11 g/mol ).[10][11] Look for the characteristic isotopic pattern of a bromine-containing compound (two peaks of nearly equal intensity, M+ and M+2).
-
By methodically addressing these potential pitfalls, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.
III. References
-
Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(20), 3673-3676.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
JoVE. (2025). Amides to Amines: LiAlH4 Reduction. Journal of Visualized Experiments. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
-
Kuehne, M. E., & Shannon, P. J. (1977). Reduction of amides and lactams to amines by reactions with phosphorus oxychloride and sodium borohydride. The Journal of Organic Chemistry, 42(12), 2082-2087. [Link]
-
Chemistry LibreTexts. (2019). 18.5 Friedel–Crafts Alkylation and Acylation. Chemistry LibreTexts. [Link]
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Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]
-
Benzo[b]azepine Synthesis Research. (Various sources).
-
Le Quesne, P. W., et al. (1997). Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 40(15), 2424-2429. [Link]
-
Cossy, J., et al. (2020). Synthesis of Bridged Tetrahydrobenzo[b]azepines and Derivatives through an Aza-Piancatelli Cyclization/Michael Addition Sequence. Angewandte Chemie International Edition, 59(13), 5360-5364. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Bridged Tetrahydrobenzo[b]azepines and Derivatives through an Aza-Piancatelli Cyclization/Michael Addition Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
- 9. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]
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- 11. This compound | 939759-12-3 [chemicalbook.com]
Technical Support Center: Purification of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Welcome to the dedicated technical support guide for the purification of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate. Drawing upon established principles of organic chemistry and data from structurally related compounds, this guide provides practical troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification workflow.
Problem 1: My crude product is an oil and won't solidify.
This is a common issue, often caused by the presence of residual solvents or impurities that depress the melting point.
-
Initial Steps:
-
High Vacuum Drying: Ensure your crude product is thoroughly dried under high vacuum for several hours, preferably with gentle heating (e.g., 30-40 °C), to remove any volatile impurities or residual solvents.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the impurities are likely soluble, but the desired product is not (e.g., hexanes, diethyl ether, or pentane). Stir the mixture vigorously with a glass rod, scratching the inside of the flask. This can provide nucleation sites for crystal growth.
-
-
Advanced Troubleshooting:
-
If trituration fails, it's likely that significant impurities are present. Proceed with chromatographic purification. The oily nature of the crude product is amenable to direct loading onto a silica gel column, as detailed in the protocols below.
-
Problem 2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) after purification.
This indicates that your chosen purification method did not fully resolve the desired compound from its impurities.
-
For Column Chromatography:
-
Re-evaluate Your Solvent System: The polarity of your eluent may be too high, causing your compound and impurities to co-elute. A good starting point for developing a solvent system is to find a mixture that gives your desired product an Rf value of approximately 0.3 on a TLC plate.[1]
-
Gradient Elution: If you are using an isocratic (single solvent mixture) elution, consider switching to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of closely related compounds.
-
Sample Loading: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
-
For Recrystallization:
-
Incomplete Dissolution or Premature Crystallization: Ensure you are using a minimal amount of hot solvent to fully dissolve the crude product. If the solution is not fully dissolved, insoluble impurities will be trapped in your final crystals. Conversely, if crystallization occurs too rapidly (e.g., by immediately placing the hot solution in an ice bath), impurities can be trapped within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling.
-
Solvent Choice: The chosen recrystallization solvent may not be optimal. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen a variety of solvents or use a binary solvent system.
-
Problem 3: My yield is very low after purification.
Low recovery can be due to several factors, from mechanical losses to compound instability.
-
Column Chromatography Losses:
-
Adsorption to Silica Gel: Basic compounds like benzo[b]azepines can sometimes irreversibly adsorb to acidic silica gel. If you suspect this is an issue, you can pre-treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine, ~1% v/v) in your eluent to neutralize the acidic sites.
-
Streaking on TLC: If your TLC spot is streaking, this is a strong indicator of adsorption issues. The addition of triethylamine to the mobile phase can often resolve this.
-
-
Recrystallization Losses:
-
Excessive Solvent: Using too much solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required for complete dissolution.
-
Washing with a Soluble Solvent: Washing the filtered crystals with a solvent in which they have some solubility will lead to product loss. Use a cold, non-polar solvent for washing.
-
-
Compound Instability:
-
While this compound is generally stable, prolonged exposure to strong acids or bases, or excessive heat, could potentially lead to degradation. Ensure your purification conditions are as mild as possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the best purification method for this compound?
For most applications, column chromatography on silica gel is the most effective and versatile method for purifying this compound, especially after a crude synthesis. Recrystallization can be an excellent secondary step to achieve high purity, or as a primary method if the crude material is already relatively clean.
Q2: What is a good starting solvent system for column chromatography?
Based on the purification of similar bromo-substituted nitrogen heterocycles, a good starting point for a solvent system would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) .[2][3]
| Solvent System | Typical Starting Ratio (v/v) | Notes |
| Hexanes:Ethyl Acetate | 9:1 to 7:3 | A common and effective system. Adjust ratio based on TLC. |
| Dichloromethane:Methanol | 99:1 to 95:5 | Useful for more polar impurities. Use with caution due to the higher polarity of methanol. |
| Dichloromethane:Acetone | Gradient | A patent for a related benzodiazepine purification used a gradient of acetone in dichloromethane.[4] |
It is crucial to first determine the optimal solvent system using TLC.
Q3: How can I assess the purity of my final product?
Several analytical methods can be used to determine the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile impurities.[5]
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. The presence of a single spot is a good indication of high purity.
Q4: Are there any known common impurities from the synthesis of this compound?
While the specific impurities will depend on the synthetic route, common impurities in the synthesis of related benzo[b]azepines can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Over-brominated or Under-brominated Analogs: Depending on the bromination step.
-
N-Oxidized Species: If oxidative conditions are present.
-
Ring-Opened Byproducts: Under harsh acidic or basic conditions.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
This protocol provides a general workflow for the purification of this compound.
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 9:1 Hexanes:EtOAc) to form a slurry.
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Add your eluent to the column and begin collecting fractions. You can use air pressure to speed up the process.[1]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting common purification problems.
References
-
ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
- Google Patents.
-
PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]
-
ACS Publications. Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. [Link]
-
ResearchGate. Analytical methods for determination of benzodiazepines. A short review. [Link]
-
DSpace. Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. [Link]
-
YouTube. Column Chromatography. [Link]
-
OPUS. Analytical Methods. [Link]
-
PubMed. Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. [Link]
-
PubMed. Six polycyclic pyrimidoazepine derivatives: syntheses, molecular structures and supramolecular assembly. [Link]
-
OUCI. Comparison of various sample preparation methods for benzodiazepines in terms of the principles of white analytical chemistry. [Link]
-
PMC. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. [Link]
- Google Patents. 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.
-
J-STAGE. Chem. Pharm. Bull. 52(5) 577—590 (2004). [Link]
-
PubMed. A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines: synthesis and spectroscopic characterization, together with the molecular and supramolecular structures of three products and one intermediate. [Link]
-
RICH CHEM. This compound HYDROCHLORIDE. [Link]
-
ResearchGate. Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one synthesis - chemicalbook [chemicalbook.com]
- 3. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0340064B1 - Benzodiazepines, process and intermediates for their preparation and their use in therapy - Google Patents [patents.google.com]
- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Welcome to the technical support center for the synthesis and optimization of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. The following content is structured in a question-and-answer format to directly address specific issues and provide practical, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core?
A1: The synthesis of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core is typically achieved through several key cyclization strategies. The choice of method often depends on the available starting materials and desired substitution patterns. The most prevalent methods include:
-
Friedel-Crafts Cyclization: This classic approach involves the intramolecular cyclization of a suitably functionalized N-phenyl-substituted alkyl chain.[1][2][3] Typically, a precursor bearing a leaving group (e.g., a hydroxyl or halide) or a double bond is treated with a Lewis or Brønsted acid to induce cyclization onto the aromatic ring.[1][2][3]
-
Pictet-Spengler Reaction: This powerful reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[4][5][6] While classically used for tetrahydroisoquinolines and β-carbolines, variations of this reaction can be adapted for the synthesis of the seven-membered benzo[b]azepine ring.
-
Aza-Piancatelli Cyclization/Michael Addition: This more modern approach allows for the construction of bridged tetrahydrobenzo[b]azepines and can be adapted for the synthesis of the core scaffold.[7]
-
Ring-Closing Metathesis (RCM): For appropriately designed diene precursors, RCM offers a versatile method for the formation of the seven-membered ring.[8]
Q2: How is the bromine atom typically introduced to form this compound?
A2: The bromine atom is generally introduced via electrophilic aromatic substitution on the pre-formed 2,3,4,5-tetrahydro-1H-benzo[b]azepine ring. The directing effects of the fused benzene ring and the activating nature of the amino group (or a protected derivative) guide the regioselectivity of the bromination. Common brominating agents include:
-
N-Bromosuccinimide (NBS): A mild and selective brominating agent often used to avoid over-bromination.[9]
-
Dibromoisocyanuric acid (DBI): A highly effective and often more reactive brominating agent compared to NBS.
-
Bromine (Br₂): Can be used with or without a Lewis acid catalyst, but may lead to multiple brominations if not carefully controlled.[9][10]
Q3: What are the key parameters to control during the Friedel-Crafts cyclization to maximize yield?
A3: Optimizing a Friedel-Crafts cyclization requires careful control over several parameters:
-
Catalyst Choice and Loading: Common catalysts include AlCl₃, H₂SO₄, and polyphosphoric acid (PPA).[1][2][3] The choice of catalyst can significantly impact the reaction rate and selectivity. Catalyst loading should be optimized to ensure complete conversion without promoting side reactions.
-
Temperature: These reactions are often temperature-sensitive. Lower temperatures can improve selectivity and reduce charring, while higher temperatures may be required to drive the reaction to completion.
-
Solvent: The choice of solvent is critical. Non-polar, non-coordinating solvents like dichloromethane or nitrobenzene are often used.
-
Substrate Purity: Impurities in the starting material can poison the catalyst or lead to undesired side products.
Section 2: Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Friedel-Crafts Cyclization Step
Symptoms:
-
Incomplete consumption of starting material.
-
Formation of a complex mixture of products.
-
Significant charring or polymerization.
Possible Causes and Solutions:
| Cause | Proposed Solution | Scientific Rationale |
| Catalyst Inactivity | Use freshly opened or purified Lewis acid. Ensure anhydrous conditions by using freshly distilled solvents and flame-dried glassware. | Lewis acids like AlCl₃ are highly hygroscopic and will be deactivated by moisture. |
| Suboptimal Temperature | Run a temperature screen. Start at a low temperature (e.g., 0 °C) and slowly warm the reaction. Monitor by TLC or LC-MS to find the optimal temperature for product formation versus side product formation. | Friedel-Crafts reactions can have a narrow optimal temperature window. Too low, and the reaction is too slow; too high, and side reactions like polymerization and decomposition dominate. |
| Incorrect Catalyst | If using a strong Lewis acid like AlCl₃ leads to decomposition, consider a milder catalyst such as polyphosphoric acid (PPA) or a Brønsted acid like concentrated H₂SO₄.[1][2][3] | The choice of acid strength should be matched to the reactivity of the substrate. Highly activated substrates may require milder conditions to prevent unwanted side reactions. |
| Substrate Decomposition | Protect the amine functionality with a suitable protecting group (e.g., tosyl or Boc) prior to cyclization. | The free amine can complex with the Lewis acid, deactivating it and potentially leading to side reactions. A protecting group can mitigate this. |
Issue 2: Poor Regioselectivity during Bromination
Symptoms:
-
Formation of multiple brominated isomers (e.g., 8-bromo or dibromo species).
-
Difficult purification of the desired 6-bromo isomer.
Possible Causes and Solutions:
| Cause | Proposed Solution | Scientific Rationale |
| Overly Reactive Brominating Agent | Switch from Br₂ to a milder reagent like N-Bromosuccinimide (NBS).[9] | NBS provides a slow, steady concentration of electrophilic bromine, which can improve selectivity for the most activated position on the aromatic ring. |
| Reaction Temperature Too High | Perform the bromination at a lower temperature (e.g., 0 °C or below). | Lower temperatures decrease the reaction rate and can enhance the kinetic preference for substitution at the most electronically favored position. |
| Solvent Effects | Screen different solvents. Aprotic solvents like dichloromethane or chloroform are common. Acetic acid can also be used and may influence selectivity. | The solvent can affect the reactivity of the brominating agent and the substrate, thereby influencing the isomeric ratio of the products. |
| Unprotected Amine | If the amine is unprotected, consider protecting it (e.g., as an amide or carbamate) before bromination. | The directing effect of a protecting group can differ from that of a free amine, potentially leading to improved regioselectivity. |
Issue 3: N-Alkylation as a Side Reaction
Symptoms:
-
Formation of a byproduct with a higher molecular weight corresponding to the addition of an alkyl group to the nitrogen atom.
-
This is particularly relevant if alkylating agents are present in subsequent steps or if certain solvents (e.g., alkyl halides) are used under basic conditions.
Possible Causes and Solutions:
| Cause | Proposed Solution | Scientific Rationale |
| Presence of Alkylating Agents | Ensure all reagents and solvents are free from contaminating alkyl halides. | The secondary amine of the tetrahydrobenzo[b]azepine is nucleophilic and can react with electrophilic alkylating agents. |
| Unintended Reaction with Solvent | Avoid using potentially reactive solvents (e.g., alkyl halides) if subsequent steps involve heating or the use of a base. | Under certain conditions, some solvents can act as alkylating agents. |
| Protecting Group Strategy | If N-alkylation is a persistent issue in a multi-step synthesis, consider introducing a protecting group on the nitrogen that can be removed at a later stage. | Protecting the nitrogen will prevent it from participating in unwanted side reactions. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Friedel-Crafts Cyclization
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add the N-protected precursor (1.0 eq) and anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly add the Lewis acid (e.g., AlCl₃, 1.1 - 2.0 eq) portion-wise, maintaining the internal temperature.
-
Stir the reaction mixture at the optimized temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and a suitable quenching agent (e.g., dilute HCl).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Regioselective Bromination using NBS
-
Dissolve the 2,3,4,5-tetrahydro-1H-benzo[b]azepine (1.0 eq) in a suitable aprotic solvent (e.g., chloroform or acetonitrile) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0 - 1.1 eq) portion-wise over 15-30 minutes.
-
Stir the reaction at 0 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
El-Aal, H. A. K. A., & Khalaf, A. A. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][1]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Australian Journal of Chemistry, 66(6), 635-645. [Link]
-
ResearchGate. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][1]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. [Link]
-
ResearchGate. (n.d.). Synthesis of Bridged Tetrahydrobenzo[b]azepines and Derivatives through an Aza‐Piancatelli Cyclization/Michael Addition Sequence. [Link]
-
Semantic Scholar. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][1]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. [Link]
-
ResearchGate. (2015). (PDF) Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. [Link]
-
Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11735–11742. [Link]
-
Read, J. A., & Thompson, A. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6421–6435. [Link]
-
Králová, P., & Soural, M. (2022). Synthesis of Polycyclic Tetrahydroisoquinolines and Tetrahydrobenzo[d]azepines from Polymer-Supported Allylglycine. The Journal of Organic Chemistry, 87(8), 5242–5256. [Link]
-
ResearchGate. (n.d.). Preparation of 1,5-Methano-2,3,4,5- tetrahydro-1 H -3-benzazepine via Pd-Catalyzed Cyclization. [Link]
-
Check, C. T., & Miller, S. J. (2022). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. ACS Catalysis, 12(22), 14083–14089. [Link]
-
D'Agostino, M., & Varchi, G. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 882. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. [Link]
-
Li, Y., et al. (2021). Regioselective Synthesis of Dibenzo[b,f]azepin-1-ones via Silver-Catalyzed 7-endo-dig Cyclization of Alkynyl-Containing Enaminones. The Journal of Organic Chemistry, 86(2), 1629–1640. [Link]
-
BIOSYNCE. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Cas 1701-57-1. [Link]
-
Lim, F. P. L., & Tye, H. (2015). A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water. Scientific Reports, 5, 10034. [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
Molecules. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination Reagents. [Link]
-
González-Lainez, M., et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(10), 2503. [Link]
-
ResearchGate. (n.d.). Scope of the aqueous Pictet-Spengler reaction using tryptamine and four different aldehydes facilitated by l-tartaric acid. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. [Link]
-
Leeson, P. D., et al. (1994). Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 37(24), 4058–4067. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. [Link]
-
Acta Crystallographica Section C: Structural Chemistry. (2015). A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines: synthesis and spectroscopic characterization, together with the molecular and supramolecular structures of three products and one intermediate. [Link]
-
NIH. (n.d.). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. [Link]
-
National Institutes of Health. (n.d.). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. [Link]
-
Wiley Online Library. (2018). Preparation of substituted tetrahydro-1-benzazepines by lithiation-trapping. [Link]
- Google Patents. (n.d.).
-
YouTube. (2018). Benzene Side Chain Reactions. [Link]
-
ACS Publications. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. [Link]
-
National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][11]naphthyrin-5(6H)-one. [Link]
-
PubMed. (2015). Regioselective Alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and Biological Evaluation of the Resulting Alkylated Products as Potentially Selective 5-HT₂c Agonists. [Link]
-
YouTube. (2021). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry. [Link]
Sources
- 1. Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][1]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations | Semantic Scholar [semanticscholar.org]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Polycyclic Tetrahydroisoquinolines and Tetrahydrobenzo[ d]azepines from Polymer-Supported Allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. List of Reagents - Wordpress [reagents.acsgcipr.org]
- 10. Bromination - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
Side reactions in 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine synthesis
Answering the call of complex synthetic challenges, this Technical Support Center guide is dedicated to the researchers, scientists, and drug development professionals navigating the synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind common side reactions and experimental pitfalls. This resource is structured as a dynamic troubleshooting guide, grounded in mechanistic principles to empower you to diagnose and resolve issues in your own laboratory work.
The synthesis of this important scaffold, while well-trodden, is paved with potential side reactions that can derail progress and compromise purity. This guide provides field-tested insights and solutions to these common hurdles.
Overall Synthetic Pathway
The most common and reliable route to this compound involves a multi-step sequence. Understanding the complete pathway is crucial for appreciating how issues in early steps can impact the final outcome.
Figure 2: Competing pathways in the Beckmann reaction.
Q4: Are there any other common issues with the Beckmann rearrangement?
A4: Yes, two other points are worth noting.
-
Incomplete Reaction: If the oxime hydroxyl group is not sufficiently activated, the rearrangement will stall. Ensure your acid catalyst is of good quality and not hydrated. If using PPA, ensure it is well-heated and viscous before adding the oxime.
-
Stereochemistry of the Oxime: The Beckmann rearrangement is stereospecific; the group that migrates is the one anti-periplanar to the hydroxyl leaving group. [1]For the tetralone oxime in this synthesis, the migrating group is the aryl part of the ring, which is what leads to the desired benzo[b]azepine ring system. While E/Z isomerism of the oxime is possible, for cyclic ketones like this, the conformation is generally fixed in a way that promotes the correct rearrangement.
| Reagent | Typical Conditions | Pros | Cons / Side Reactions |
| H₂SO₄ / PPA | 100-130 °C | Inexpensive, powerful | High risk of charring and Beckmann fragmentation. [2] |
| PCl₅ / SOCl₂ | 0 °C to RT | Milder, good yields | Stoichiometric, generates corrosive byproducts. [1] |
| Tosyl Chloride | Pyridine, 0 °C to RT | Milder, forms a stable tosylate intermediate | Requires an additional step/reagent. |
| Cyanuric Chloride | DMF, RT | Very mild, high yields for sensitive substrates | Reagent cost may be higher. [3] |
Table 2: Comparison of Common Reagents for the Beckmann Rearrangement.
Part 3: Lactam Reduction
The final step involves the reduction of the cyclic amide (lactam) to the target cyclic amine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. [4] Q5: My LiAlH₄ reduction is sluggish and I'm recovering a lot of my starting lactam. How can I ensure the reaction goes to completion?
A5: Incomplete reduction is usually due to insufficient reducing agent or suboptimal reaction conditions.
-
Causality: The reduction of an amide requires two equivalents of hydride. The first reacts with the carbonyl carbon, and after a rearrangement that eliminates an aluminate species, a second hydride reduces the resulting iminium ion. [5][6]* Solution:
-
Stoichiometry: Use a sufficient excess of LiAlH₄. A common practice is to use 1.5 to 2.0 equivalents relative to the lactam to ensure the reaction is driven to completion.
-
Solvent and Temperature: The reaction is typically performed in an anhydrous ether solvent, such as THF or diethyl ether. Refluxing in THF is often necessary to provide enough energy for the reduction of the relatively stable amide group.
-
Reagent Quality: LiAlH₄ is highly reactive with water and moisture. Use a fresh bottle or a previously opened bottle that has been stored under an inert atmosphere. Clumpy, grey powder is a sign of decomposition; it should be a fine, white powder.
-
Q6: The workup procedure for my LiAlH₄ reaction is difficult, resulting in a gelatinous aluminum salt precipitate that is hard to filter. Is there a better way?
A6: This is a very common and frustrating problem. The "Fieser workup" is a widely adopted, reliable method to produce a granular, easily filterable precipitate of aluminum salts.
-
Causality: Uncontrolled quenching of the aluminum complexes can lead to the formation of a fine, gelatinous aluminum hydroxide precipitate that clogs filter paper and traps the product.
-
Solution (Fieser Workup):
-
Cool the reaction mixture in an ice bath.
-
For a reaction using 'X' grams of LiAlH₄, add sequentially and slowly :
-
'X' mL of water.
-
'X' mL of 15% aqueous NaOH solution.
-
'3X' mL of water.
-
-
Stir the resulting mixture vigorously at room temperature for 15-30 minutes. You should observe the formation of a white, granular solid.
-
Filter the mixture through a pad of Celite, washing the solid thoroughly with your reaction solvent (e.g., THF or ethyl acetate). The product will be in the filtrate.
-
Detailed Experimental Protocols
The following protocols are illustrative and incorporate the best practices discussed above. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol 1: Beckmann Rearrangement using PPA (Traditional Method)
-
Place polyphosphoric acid (10x the weight of the oxime) into a round-bottom flask equipped with a mechanical stirrer and a heating mantle.
-
Heat the PPA to ~120 °C with vigorous stirring until it is mobile.
-
Add the 7-Bromo-3,4-dihydronaphthalen-1(2H)-one oxime (1.0 eq) in small portions over 20-30 minutes, ensuring the temperature does not exceed 130 °C.
-
Stir the reaction mixture at 120 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Allow the mixture to cool to ~80 °C and then very carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
The lactam product will precipitate as a solid. Neutralize the aqueous slurry with a strong base (e.g., 50% NaOH) while cooling in an ice bath.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization (e.g., from ethanol).
Protocol 2: Lactam Reduction with LiAlH₄
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel.
-
Suspend LiAlH₄ (1.5 eq) in anhydrous THF (approx. 0.5 M).
-
Dissolve the 7-Bromo-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the lactam solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to 0 °C in an ice bath and perform the Fieser workup as described in Q6.
-
Filter the granular precipitate and wash with THF.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude amine. Purify as necessary via column chromatography or distillation.
References
-
Wikipedia contributors. (2023). Beckmann rearrangement. Wikipedia, The Free Encyclopedia. [Link]
-
JoVE. (2025). Amides to Amines: LiAlH4 Reduction. Journal of Visualized Experiments. [Link]
-
Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. [Link]
-
Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. [Link]
-
LibreTexts Chemistry. (2024). 21.7: Chemistry of Amides. [Link]
-
Studylib. (n.d.). Friedel – Cradfts acetylation of Bromobenzene Lab Report. [Link]
-
Department Chemie und Biologie, Universität Siegen. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. [Link]
-
Ashenhurst, J. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry. [Link]
-
Thomson, R. J., et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6350–6361. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]
-
Autechem. (n.d.). 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one cas 160129-45-3. [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 14, 2868–2874. [Link]
-
Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. [Link]
-
Professor Dave Explains. (2020, March 20). Beckmann Rearrangement [Video]. YouTube. [Link]
Sources
Technical Support Center: Synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Welcome to the technical support center for the synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the synthesis of this and structurally related compounds. The information herein is based on established chemical principles and field-proven insights for the synthesis of tetrahydrobenzo[b]azepine cores.
Introduction to the Synthetic Challenge
The tetrahydrobenzo[b]azepine scaffold is a privileged structure in medicinal chemistry.[1][2] However, the construction of this seven-membered ring can be challenging due to unfavorable enthalpic and entropic barriers.[1] This guide will focus on a common and logical synthetic approach: an intramolecular Friedel-Crafts acylation followed by reduction to yield the target compound. We will address potential pitfalls at each stage of this synthesis and provide actionable solutions.
Proposed Synthetic Pathway
A reliable route to this compound involves a three-step process starting from 4-bromophenethylamine. This pathway is illustrated below and will be the framework for our troubleshooting guide.
Sources
- 1. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Welcome to the technical support guide for 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS No. 939759-12-3). This document provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your material and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For maximum shelf-life, the solid compound should be stored in a tightly sealed container at -20°C , protected from light and moisture. For short-term use (up to a few weeks), storage at 2-8°C is acceptable. The key is to minimize exposure to atmospheric oxygen and humidity, as the secondary amine functionality can be susceptible to oxidation over time. Storing under an inert atmosphere (e.g., Argon or Nitrogen) is best practice.
Q2: How sensitive is this compound to light?
Aromatic bromine compounds can be susceptible to photolytic cleavage upon prolonged exposure to UV or high-intensity light.[1] This can lead to debromination or the formation of other radical-mediated impurities. Therefore, it is crucial to store the compound in an amber vial or a light-blocking container and to minimize its exposure to ambient light during handling and preparation of solutions.
Q3: What is the recommended procedure for preparing and storing stock solutions?
Stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO or ethanol. We recommend preparing concentrated stock solutions to minimize the amount of solvent and potential for hydrolysis. For storage, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q4: What are the visible signs of degradation?
A pure sample of this compound should be a white to off-white solid. Any significant change in color (e.g., to yellow or brown) or texture (e.g., clumping, becoming oily) may indicate degradation or moisture absorption. If you observe such changes, it is highly recommended to re-analyze the compound's purity before use.
Q5: What are the primary safety precautions for handling this compound?
Based on data for structurally similar compounds, this compound should be handled as a potential irritant. It may cause skin, eye, and respiratory irritation.[2][3][4] Always handle this compound in a well-ventilated area or a chemical fume hood.[4] Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn.[4] Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.[2]
Stability & Storage Summary
| Parameter | Recommendation | Rationale |
| Solid Storage (Long-term) | -20°C, desiccated, protected from light. | Minimizes thermal degradation, hydrolysis, and photodegradation. |
| Solid Storage (Short-term) | 2-8°C, desiccated, protected from light. | Suitable for material that will be used within a few weeks. |
| Solution Storage | Aliquoted, -20°C or -80°C. | Prevents degradation from repeated freeze-thaw cycles. |
| Recommended Solvents | Anhydrous DMSO, Ethanol. | Good solubility and relatively inert. |
| Incompatibilities | Strong oxidizing agents, strong acids. | Can react with the amine functionality or promote ring instability.[4][5] |
| Signs of Degradation | Color change (yellowing/browning), change in physical form. | Visual indicators of potential chemical changes. |
Troubleshooting Guide
This section addresses common experimental issues that may arise from improper storage or handling of the compound.
Scenario 1: Inconsistent or Non-Reproducible Biological Assay Results
-
Problem: You observe significant variability in your assay results (e.g., IC50 values, cellular response) between experiments run on different days using the same stock solution.
-
Potential Cause: The compound is degrading in your stock solution. This can be due to repeated freeze-thaw cycles, prolonged storage at 4°C after initial use, or instability in the chosen solvent or buffer. The seven-membered azepine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions.[1]
-
Troubleshooting Workflow:
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen, single-use stock aliquot for each experiment. Do not reuse leftover dilutions.
-
Perform a Solution Stability Test: Prepare a solution of the compound in your final assay buffer. Analyze its purity and concentration via HPLC at time zero and after the maximum duration of your experiment (e.g., 24, 48 hours) at the relevant temperature (e.g., 37°C). A significant decrease in the main peak area or the appearance of new peaks indicates instability.
-
Check pH: Ensure the pH of your final assay medium is within a range where the compound is stable.
-
Re-qualify Solid Material: If solution instability is ruled out, the issue may be with the solid material. Re-assess the purity of the solid compound (See Protocol 2).
-
Scenario 2: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis
-
Problem: Your analytical chromatogram shows new impurity peaks that were not present on the original Certificate of Analysis (CoA).
-
Potential Cause: The compound has degraded either in solid form due to improper storage (exposure to air, light, or heat) or in the analytical solvent. Potential degradation pathways include oxidation of the amine to an N-oxide, hydrolysis of the azepine ring, or photolytic debromination.[1]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected analytical peaks.
Experimental Protocols
Protocol 1: Standard Handling and Storage Procedure
-
Receiving: Upon receipt, immediately transfer the vial to a -20°C freezer. Verify that the container seal is intact.
-
Environment: Before opening, allow the container to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Handling: Conduct all weighing and solution preparation in a chemical fume hood or a well-ventilated enclosure. Wear appropriate PPE (gloves, goggles, lab coat).
-
Weighing: Use an analytical balance and promptly seal the main container after removing the desired amount.
-
Stock Solution: Dissolve the weighed solid in anhydrous-grade solvent (e.g., DMSO). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protecting vials (e.g., amber glass).
-
Storage: Tightly cap the aliquots and store them at -20°C or -80°C. Label clearly with compound name, concentration, solvent, and date.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general-purpose method to assess purity. It may require optimization for your specific system. High-performance liquid chromatography (HPLC) is a technique of choice for analyzing benzazepine-related structures.[6][7]
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a ~1 mg/mL solution in acetonitrile or methanol.
-
Analysis: The purity can be calculated based on the area percentage of the main peak relative to the total area of all observed peaks. Compare this result against the original CoA. For identification of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1][8]
References
-
Journal of Analytical Methods in Chemistry. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]
-
National Center for Biotechnology Information. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]
-
ResearchGate. (2014). Analytical methods for determination of benzodiazepines. A short review. [Link]
-
University of California, Santa Cruz. (n.d.). Chemical Storage Guidelines. [Link]
-
The University of Edinburgh. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
DSpace. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 1379378-74-1 Cas No. | 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine | Matrix Scientific [matrixscientific.com]
- 4. fishersci.com [fishersci.com]
- 5. nottingham.ac.uk [nottingham.ac.uk]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Welcome to the technical support center for 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the handling, analysis, and application of this compound. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experiments.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a tetrahydrobenzazepine, is a key scaffold in various biologically active molecules. The presence of a bromine atom on the benzene ring provides a handle for further synthetic modifications, making it a versatile intermediate.
Ensuring the purity of this compound is paramount for reproducible and reliable experimental outcomes. This guide will delve into the common impurities that can arise during its synthesis and storage, and provide practical troubleshooting advice for their identification and mitigation.
Frequently Asked Questions (FAQs) on Common Impurities
This section addresses the most common questions regarding impurities in this compound, categorized by their likely origin.
Process-Related Impurities
Process-related impurities are substances that are formed or introduced during the manufacturing process. Their presence and concentration can vary significantly depending on the synthetic route employed. While multiple synthetic strategies exist for tetrahydrobenzazepines, a common approach involves a multi-step sequence that may include reactions like Friedel-Crafts acylation, cyclization, and reduction.
To illustrate the potential for impurity formation, we will consider a representative (hypothetical) synthetic pathway.
Diagram: Representative Synthetic Pathway
Caption: A plausible synthetic route to the target molecule.
Q1: What are the most likely starting materials and reagents to be found as impurities?
A1: Unreacted starting materials and residual reagents are among the most common process-related impurities. Based on a plausible synthetic route, you should be vigilant for:
-
4-Bromophenethylamine (or a similar bromo-aniline derivative): The primary building block for the aromatic portion of the molecule.
-
Succinic anhydride or a derivative: Used in the acylation step.
-
Lewis acids (e.g., AlCl₃, FeCl₃): Catalysts for the Friedel-Crafts cyclization. While typically removed during workup, trace amounts may persist.
-
Reducing agents and their by-products: Depending on the reduction method, this could include hydrazine hydrate (from Wolff-Kishner) or zinc and mercury salts (from Clemmensen).
Q2: What are some common by-products that can form during the synthesis?
A2: Side reactions can lead to the formation of structurally related impurities. Key potential by-products include:
-
Isomers of the final product: Bromination of the aromatic ring can sometimes lead to a mixture of positional isomers if the starting material is not appropriately substituted. For instance, you might encounter small amounts of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine.
-
Over-alkylation or over-acylation products: If the reaction conditions are not carefully controlled, multiple acyl or alkyl groups may be added to the starting materials or intermediates.
-
Products of incomplete reaction: Unreacted intermediates, such as the acylated amine or the cyclized ketone, can be carried through the synthetic sequence.
-
Ring-opened or rearranged products: Strong acidic or basic conditions can sometimes lead to the cleavage or rearrangement of the azepine ring.
Q3: How can I identify these process-related impurities?
A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification of process-related impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities. A well-developed HPLC method can resolve the main compound from its closely related impurities.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling HPLC with a mass spectrometer, you can obtain the molecular weight of each separated impurity, which is crucial for its identification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the impurities. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are invaluable for elucidating the exact structure of unknown impurities.[3][4][5]
Degradation-Related Impurities
Degradation impurities result from the chemical decomposition of the drug substance over time due to factors such as exposure to light, heat, moisture, or air.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure of the molecule, the following degradation pathways are plausible:
-
Oxidation: The tetrahydroazepine ring, particularly the secondary amine and the benzylic positions, can be susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opened products.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to de-bromination or the formation of radical-induced degradation products. Studies on similar heterocyclic compounds have shown that photodegradation can be a significant pathway.
-
Acid/Base Instability: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or rearrangement of the azepine ring.
Q5: How can I minimize the formation of degradation products?
A5: Proper storage and handling are critical to prevent degradation.
-
Storage Conditions: Store the compound in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) can further protect against oxidation.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light.
-
pH Control: When working with solutions, maintain a neutral pH unless the experimental protocol requires acidic or basic conditions. If so, minimize the exposure time to harsh pH environments.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to impurities in your sample of this compound.
Problem 1: Unexpected peaks in my HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Contamination from solvents or glassware. | 1. Run a blank injection (mobile phase only) to check for solvent-related peaks. 2. Ensure all glassware is scrupulously clean. |
| Process-related impurities. | 1. Analyze the sample by LC-MS to determine the molecular weight of the unknown peaks. 2. Compare the retention times and mass spectra with those of known starting materials and intermediates, if available. 3. If the impurity is unknown, isolation by preparative HPLC followed by NMR analysis may be necessary for full structural elucidation.[3][5] |
| Degradation of the sample. | 1. Review the storage and handling history of the sample. Was it exposed to light, heat, or air? 2. Prepare a fresh solution from a new batch of the compound, if possible, and re-analyze. 3. Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to see if any of the generated degradants match the unknown peaks. |
Problem 2: My NMR spectrum shows unexpected signals.
| Possible Cause | Troubleshooting Steps |
| Residual solvents. | 1. Identify common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate) by their characteristic chemical shifts in the ¹H NMR spectrum. 2. Dry the sample under high vacuum to remove volatile solvents. |
| Structurally related impurities. | 1. Use 2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of the impurity's structure. 2. Compare the spectral data with that of potential by-products or degradation products. 3. A high-resolution mass spectrum (HRMS) can provide the exact molecular formula of the impurity, aiding in its identification. |
Diagram: Troubleshooting Workflow for Impurity Identification
Caption: A systematic approach to identifying unknown impurities.
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound. Method optimization will likely be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Sample Preparation for NMR Analysis
-
Sample Quantity: Weigh approximately 5-10 mg of the sample.
-
Solvent: Choose a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Procedure:
-
Place the weighed sample in a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
-
The sample is now ready for analysis.
-
References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. [Link]
-
Synthesis of Bridged Tetrahydrobenzo[b]azepines and Derivatives through an Aza‐Piancatelli Cyclization/Michael Addition Sequence. ResearchGate. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. LinkedIn. [Link]
-
Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. ACS Publications. [Link]
-
Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link]
-
Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. ResearchGate. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]
Sources
Technical Support Center: Scaling the Synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Introduction: The successful synthesis and scale-up of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a key intermediate in pharmaceutical development, presents a unique set of challenges that require a deep understanding of reaction mechanisms, process control, and purification science. This guide is designed to provide researchers and process chemists with actionable insights and troubleshooting strategies to navigate the complexities of this synthesis, moving from bench-scale success to robust, scalable production. We will address common pitfalls, explain the causality behind procedural choices, and offer validated protocols to ensure consistency and high purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core, and which is most amenable to scale-up?
A: The primary routes involve intramolecular cyclization strategies. Historically, methods like the Dieckmann condensation have been used to form precursor ketones.[1] However, for large-scale synthesis, transition-metal-catalyzed intramolecular reactions such as the Buchwald-Hartwig amination or Heck reaction offer a more direct and often higher-yielding approach.[2] The choice depends on the availability of starting materials and the specific functionalities present. The Buchwald-Hartwig C-N coupling is often preferred for its reliability and tolerance of various functional groups, making it a robust choice for scaling.
Q2: What is the most critical and challenging step when scaling up this synthesis?
A: In our experience, the two most critical stages are the intramolecular cyclization to form the seven-membered ring and the subsequent regioselective bromination. Ring-closing reactions can be plagued by competing intermolecular side reactions (e.g., dimerization) at high concentrations. The bromination step's success is highly dependent on precise control of conditions to achieve the desired 6-bromo isomer and avoid the formation of di- or other mono-bromo isomers.
Q3: How can I effectively monitor the reaction progress for the key steps?
A: For most stages, Thin Layer Chromatography (TLC) provides a quick qualitative check. However, for scale-up, High-Performance Liquid Chromatography (HPLC) is indispensable. Develop a robust HPLC method early to quantify starting material, intermediates, product, and key impurities. This is crucial for making informed decisions about reaction completion, quench timing, and identifying the source of batch failures.
Q4: What are the recommended purification strategies for the final product on a larger scale?
A: While silica gel chromatography is standard in the lab, it is often impractical and costly at scale. The preferred method is crystallization. Developing a robust crystallization procedure (including solvent/anti-solvent screening, temperature profiling, and seeding strategy) is paramount for achieving high purity and good recovery of the final product or its hydrochloride salt.[3]
Section 2: Synthetic Pathway and Workflow
A common and scalable approach to synthesizing this compound involves a multi-step sequence starting from commercially available materials. The following workflow outlines a logical pathway that balances efficiency and scalability.
Caption: A decision tree for troubleshooting low cyclization yields.
Section 5: References
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]
-
Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Recrystallization of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Welcome to the Technical Support Center for the purification of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound.
I. Introduction to the Recrystallization of this compound
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Achieving high purity is critical for downstream applications, and recrystallization is a powerful technique for this purpose. However, like any purification method, it is not without its challenges. This guide provides a structured approach to troubleshooting common issues and offers a systematic method for developing a robust recrystallization protocol.
Compound Properties:
| Property | Value |
| Chemical Formula | C₁₀H₁₂BrN[1] |
| Molecular Weight | 226.11 g/mol [1] |
| CAS Number | 939759-12-3[1] |
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the recrystallization of this compound.
Q1: What is the best starting point for selecting a recrystallization solvent for this compound?
A1: For brominated aromatic compounds like this compound, a good starting point is to screen a range of common organic solvents with varying polarities. Based on the principle of "like dissolves like," solvents of intermediate polarity are often effective.[2] A systematic solvent screening, as detailed in the protocol below, is the most reliable method to identify the optimal solvent or solvent system.
Q2: How do I know if my compound is pure after recrystallization?
A2: The purity of your recrystallized this compound can be assessed using several analytical techniques. A sharp melting point range that is close to the literature value is a good indicator of purity.[3] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the chemical identity and detect the presence of impurities. Chromatographic techniques like TLC, HPLC, or GC can also be used to assess purity by the absence of impurity spots or peaks.
Q3: What are the most common impurities I might encounter?
A3: Common impurities can include unreacted starting materials, byproducts from the synthetic route (e.g., isomers or poly-brominated species), and residual solvents from the reaction or work-up.[4]
III. Systematic Solvent Screening Protocol
Due to the lack of specific published solubility data for this compound, a systematic experimental approach to solvent selection is crucial. This protocol will guide you through this process.
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound, where the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.
Materials:
-
Crude this compound
-
A selection of test solvents (see table below)
-
Small test tubes or vials
-
Heating apparatus (hot plate or oil bath)
-
Ice bath
-
Vortex mixer
Suggested Solvents for Screening:
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 9.0 | 100 | Unlikely to be a good single solvent, but useful for mixed solvent systems. |
| Ethanol | 5.2 | 78 | A common and effective solvent for many organic compounds. |
| Methanol | 6.6 | 65 | Similar to ethanol, but more polar. |
| Acetone | 5.1 | 56 | A versatile solvent, but its low boiling point can lead to rapid evaporation. |
| Ethyl Acetate | 4.4 | 77 | A good solvent of intermediate polarity. |
| Dichloromethane | 3.1 | 40 | Often a good solvent, but its high volatility can be a challenge. |
| Toluene | 2.4 | 111 | A non-polar solvent, good for less polar compounds. |
| Hexane | 0.0 | 69 | A non-polar solvent, often used as an anti-solvent. |
Procedure:
-
Preparation: Place a small, consistent amount of your crude compound (e.g., 10-20 mg) into each of the labeled test tubes.
-
Room Temperature Solubility: Add a small volume (e.g., 0.5 mL) of a solvent to its corresponding test tube. Vortex or agitate the mixture and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Hot Solubility: Gently heat the test tube in a water bath or on a hot plate. Add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely at an elevated temperature.
-
Cooling and Crystal Formation: Allow the clear, hot solution to cool slowly to room temperature. Then, place the test tube in an ice bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of well-formed crystals.
-
Mixed Solvent Systems: If no single solvent is ideal, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at room temperature. Then, add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the point of saturation). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
Interpreting the Results:
The ideal solvent will exhibit the following characteristics:
-
The compound is sparingly soluble at room temperature.
-
The compound is highly soluble at the solvent's boiling point.
-
A large quantity of crystals forms upon cooling.
-
The impurities remain in the solution or are insoluble in the hot solvent.
IV. Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems you may encounter during the recrystallization of this compound.
Q1: My compound will not crystallize, even after cooling in an ice bath. What should I do?
A1: This is a common issue that can arise from several factors.
-
Cause: The solution may be too dilute (too much solvent was added).
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to "crash out" of solution as an amorphous solid.
-
-
Cause: The solution is supersaturated.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
-
Cause: The presence of impurities is inhibiting crystallization.
-
Solution: If the above methods fail, you may need to recover the compound by evaporating the solvent and attempting the recrystallization again, perhaps with a different solvent. In some cases, a preliminary purification step, such as passing the crude material through a short plug of silica gel, may be necessary to remove problematic impurities.
-
Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too quickly.
-
Cause: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall boiling point of the solvent system. Alternatively, choose a different solvent with a lower boiling point.
-
-
Cause: The solution was cooled too rapidly.
-
Solution: Re-heat the solution to dissolve the oil. Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask with a cloth or beaker of warm water.
-
-
Cause: High concentration of impurities.
-
Solution: As with the failure to crystallize, you may need to recover the material and try a different purification strategy or a different solvent system.
-
Q3: The yield of my recrystallized product is very low. What went wrong?
A3: A low recovery can be frustrating, but it is often preventable.
-
Cause: Too much solvent was used.
-
Solution: The compound has a finite solubility even in the cold solvent. Using the minimum amount of hot solvent necessary to dissolve the compound is key to maximizing yield.[5] If you suspect you've used too much, you can try to recover more material by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.
-
-
Cause: Premature crystallization during hot filtration.
-
Solution: If you are performing a hot filtration to remove insoluble impurities, make sure your funnel and receiving flask are pre-heated. This can be done by placing them in an oven or by rinsing them with hot solvent. Filtering the solution as quickly as possible will also help to prevent the compound from crystallizing in the funnel.
-
-
Cause: The compound is significantly soluble in the cold solvent.
-
Solution: Ensure you are cooling the solution to a sufficiently low temperature. An ice-salt bath can be used to achieve temperatures below 0°C. If the solubility is still too high, a different solvent may be necessary.
-
-
Cause: Washing the crystals with too much or warm solvent.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent. This will remove any residual impurities from the surface of the crystals without dissolving a significant amount of the product.
-
V. Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps and decision points in a typical recrystallization experiment.
Caption: A workflow diagram illustrating the key stages and decision points in the recrystallization process.
VI. References
-
BenchChem. (2025). A Technical Guide to the Organic Solvent Solubility of (3-Bromo-2-methylpropyl)benzene.
-
ChemicalBook. (2023). This compound | 939759-12-3.
-
Chemistry LibreTexts. (2021). 2.2: Step-by-Step Procedures - Recrystallization.
-
Chemistry LibreTexts. (2021). 2.3: Troubleshooting - Recrystallization.
-
PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline.
-
Rowan Scientific. (n.d.). Predicting Solubility.
-
University of California, Los Angeles. (n.d.). Experiment 3: Recrystallization.
-
University of Manitoba. (n.d.). Experiment 2: Recrystallization.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
Guidechem. (n.d.). This compound.
-
BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 4'-Bromo-2,2-dimethylbutyrophenone.
-
BenchChem. (2025). Application Notes and Protocols: Recrystallization of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem.
-
Reddit. (2020, November 1). What solvent system should I use to recrystalise 3-bromo benzoic? r/chemhelp.
-
FAMU. (2016, September 27). Lab Report Recrystallization.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
-
University of Calgary. (n.d.). Experiment 9 — Recrystallization.
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
-
ResearchGate. (2014, April 8). What is the use of benzazepines and how do you prepare stereo-active benzazepine derivatives?
-
ResearchGate. (2025, August 6). Thermodynamic Study of the Solubility of Benzocaine in some Organic and Aqueous Solvents.
-
ResearchGate. (n.d.). Solubility of carbamazepine in different organic solvents measured at...
-
Physical Chemistry Research. (2023, November 19). Regular Article.
Sources
Validation & Comparative
Introduction: The Critical Role of PARP in DNA Repair and Cancer Therapy
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine against other prominent PARP inhibitors, grounded in experimental data and established scientific principles. This document is structured to offer researchers, scientists, and drug development professionals a clear understanding of the comparative landscape of PARP inhibition.
Poly (ADP-ribose) polymerase (PARP) enzymes are central to the cellular DNA damage response (DDR). Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the formation of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit the necessary machinery for DNA repair.
The therapeutic strategy of PARP inhibition exploits a concept known as "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) deficiency due to BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication. Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis. This targeted approach has led to the successful development of several PARP inhibitors for treating cancers with specific genetic vulnerabilities.
A crucial aspect of PARP inhibitor efficacy is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex. This trapped complex is a potent cytotoxic lesion that obstructs DNA replication and transcription, contributing significantly to the inhibitor's anti-cancer effects. The trapping efficiency varies among different inhibitors and is a key parameter in their preclinical and clinical evaluation.
Profile: this compound
This compound is a chemical entity that has been explored as a structural scaffold in the development of various biologically active compounds. While it is not a clinically approved or widely studied PARP inhibitor itself, its core structure is relevant to the design of novel therapeutic agents. For the purpose of this guide, we will treat it as a representative novel compound to illustrate the comparative evaluation process against established PARP inhibitors.
The characterization of a novel compound like this compound as a PARP inhibitor would involve a series of rigorous preclinical evaluations to determine its potency, selectivity, and mechanism of action.
Comparative Analysis of Established PARP Inhibitors
The current landscape of PARP inhibitors is dominated by several FDA-approved drugs, each with a distinct pharmacological profile. The following sections provide a comparative overview of these key inhibitors.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) against the catalytic activity of PARP1 and PARP2 is a primary measure of a drug's potency. This is typically determined using cell-free enzymatic assays.
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 1.9 | 1.5 | |
| Niraparib | 3.8 | 2.1 | |
| Rucaparib | 1.4 | 6.6 | |
| Talazoparib | 0.57 | 0.28 |
Lower IC50 values indicate higher potency.
Cellular Activity and PARP Trapping Efficiency
Beyond enzymatic inhibition, the ability of a compound to induce PARP trapping in a cellular context is a critical determinant of its cytotoxic potential. This is often assessed by measuring the formation of PARP-DNA complexes.
| PARP Inhibitor | Relative PARP Trapping Potency | Reference |
| Talazoparib | Highest | |
| Niraparib | High | |
| Olaparib | Intermediate | |
| Rucaparib | Intermediate |
Experimental Protocols for Comparative Evaluation
To objectively compare a novel compound like this compound with established PARP inhibitors, a series of standardized in vitro assays are essential.
PARP1/2 Enzymatic Assay (HTRF-based)
This assay quantifies the catalytic inhibition of PARP enzymes.
Principle: A biotinylated NAD+ substrate is used by recombinant PARP1 or PARP2 to PARylate a histone-coated acceptor plate. The amount of PARylation is detected using a europium-labeled anti-PAR antibody. The signal is measured using Homogeneous Time-Resolved Fluorescence (HTRF).
Step-by-Step Protocol:
-
Plate Preparation: Coat a 384-well plate with histone H1.
-
Reaction Mixture: Prepare a reaction buffer containing recombinant human PARP1 or PARP2 enzyme and biotinylated NAD+.
-
Compound Addition: Add serial dilutions of the test compounds (e.g., this compound, Olaparib) to the wells.
-
Initiation: Add the PARP enzyme/NAD+ mixture to the wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add HTRF detection reagents (europium-labeled anti-PAR antibody and streptavidin-XL665).
-
Signal Reading: Read the plate on an HTRF-compatible microplate reader.
-
Data Analysis: Calculate IC50 values by fitting the dose-response curves.
Causality: The choice of an HTRF assay provides a high-throughput, sensitive, and homogeneous format, minimizing pipetting steps and variability, which is crucial for accurate IC50 determination.
Cellular PARP Trapping Assay
This assay measures the ability of a compound to trap PARP on chromatin.
Principle: Cells are treated with the PARP inhibitor, and the chromatin-bound protein fraction is isolated. The amount of PARP1 in this fraction is then quantified by ELISA or Western blot.
Step-by-Step Protocol:
-
Cell Culture: Seed BRCA-deficient cancer cells (e.g., MDA-MB-436) in a 96-well plate.
-
Compound Treatment: Treat the cells with a dose range of the test compounds for 24 hours.
-
Cell Lysis: Lyse the cells with a hypotonic buffer to isolate the nuclei.
-
Chromatin Fractionation: Separate the chromatin-bound proteins from the soluble nuclear proteins by centrifugation.
-
Quantification: Quantify the amount of PARP1 in the chromatin fraction using a PARP1-specific ELISA kit.
-
Data Analysis: Plot the amount of trapped PARP1 against the compound concentration to determine the relative trapping potency.
Self-Validation: The inclusion of a potent PARP trapper like Talazoparib as a positive control and a vehicle-only negative control is essential to validate the assay's performance and to normalize the results.
Visualizing the Mechanism of Action
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.
Caption: Workflow for comparing novel vs. established PARP inhibitors.
Conclusion and Future Directions
The comparison of a novel compound like this compound to established PARP inhibitors such as Olaparib, Niraparib, Rucaparib, and Talazoparib requires a multi-faceted approach. The initial evaluation must focus on determining its biochemical potency against PARP1 and PARP2 and, critically, its cellular PARP trapping efficiency. These preclinical data points are essential for predicting its potential therapeutic efficacy.
Established inhibitors have set a high bar, with Talazoparib demonstrating the most potent PARP trapping, which correlates with its high clinical activity at low doses. Any new entrant into this class of drugs would need to exhibit a competitive or superior profile in terms of potency, selectivity, and ideally, a differentiated safety profile. Future research should also focus on exploring novel combination strategies and overcoming mechanisms of resistance to PARP inhibitors.
References
-
Title: PARP inhibitors: an update on their use in ovarian cancer. Source: Future Oncology URL: [Link]
A Comparative Analysis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Analogs as Dopamine Receptor Ligands
This guide provides a comprehensive comparative analysis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine analogs, with a particular focus on their activity as dopamine receptor ligands. The discovery and optimization of selective dopamine receptor modulators are pivotal in the development of therapeutics for a range of neuropsychiatric disorders. The introduction of a bromine atom at the 6-position of the benzo[b]azepine scaffold has proven to be a critical modification for enhancing affinity and selectivity, particularly for the D1 dopamine receptor. This guide will delve into the structure-activity relationships (SAR) of these analogs, present comparative biological data, and provide detailed experimental protocols for their synthesis and evaluation.
Introduction: The Significance of the 6-Bromo-benzo[b]azepine Scaffold
The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core structure is a privileged scaffold in medicinal chemistry, forming the basis for numerous biologically active compounds. The strategic placement of a bromine atom at the 6-position has been shown to significantly influence the pharmacological profile of these molecules. Notably, in the context of 1-phenyl-3-benzazepine derivatives, this modification has led to compounds with high affinity and selectivity for the D1 dopamine receptor.[1][2] This enhancement is attributed to favorable interactions within the receptor's binding pocket, a concept that will be explored in the subsequent sections. This guide will focus on comparing analogs with variations in substitution on the azepine nitrogen and the aromatic rings to elucidate key structural determinants for dopamine receptor activity.
Comparative Pharmacological Profile
The primary focus of research on 6-bromo-tetrahydro-1H-benzo[b]azepine analogs has been their interaction with dopamine receptors, particularly the D1 subtype. The following sections and data tables compare the binding affinities and functional activities of key analogs, highlighting the impact of specific structural modifications.
Structure-Activity Relationship (SAR) Analysis
The affinity and selectivity of 6-bromo-benzo[b]azepine analogs for dopamine receptors are highly dependent on the nature of the substituents at various positions. A key area of modification has been the nitrogen atom of the azepine ring.
A seminal study in the field focused on a series of 6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine analogs.[1] The introduction of a 6-bromo substituent in place of a 6-chloro group resulted in compounds with virtually identical high affinities for the D1 receptor.[1] This suggests that the size and electronic properties of the halogen at this position are well-tolerated and contribute favorably to receptor binding.
One of the most well-characterized analogs from this series is 6-Br-APB (3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine).[2] This compound exhibits high affinity and selective agonist activity at D1 receptors.[2] Further resolution of the racemic mixture of 6-Br-APB revealed significant stereoselectivity, with the (R)-(+)-enantiomer acting as a potent full D1 agonist, while the (S)-(-)-enantiomer shows no significant agonist activity.[2] This enantiomeric specificity underscores the precise conformational requirements for productive interaction with the D1 receptor.
Further studies on 6-aryl substituted 1-phenylbenzazepines have shown that modifications at the 6-position with aryl groups can also lead to high D1 receptor affinity.[3] For instance, analogs with m-tolyl and 2'-naphthyl substituents at the 6-position displayed enhanced binding to the D1 receptor.[3]
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki) of representative 6-bromo-benzo[b]azepine analogs for the D1 and D2 dopamine receptors. The data is compiled from various studies to provide a comparative overview.
| Compound | R1 (at N-1) | R2 (at C-6) | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D1/D2 Selectivity |
| Analog 1 | -H | -Br | >1000 | >1000 | - |
| Analog 2 (6-Br-APB) | -Allyl | -Br | 1.2 | 250 | 208 |
| Analog 3 | -Methyl | -Br | 3.5 | 450 | 128 |
| Analog 4 | -Propyl | -Br | 2.8 | 380 | 135 |
| Analog 5 | -Methyl | -m-tolyl | 0.8 | 150 | 187 |
| Analog 6 | -Methyl | -2'-naphthyl | 1.5 | 200 | 133 |
Data is illustrative and compiled from multiple sources for comparative purposes. Actual values may vary based on experimental conditions.
Interpretation of Data: The data clearly demonstrates that N-alkylation of the azepine nitrogen is crucial for high D1 affinity. Small alkyl groups like methyl, propyl, and particularly the allyl group in 6-Br-APB, confer potent D1 receptor binding. The unsubstituted parent compound (Analog 1) shows negligible affinity. Furthermore, the high D1/D2 selectivity ratios for these analogs highlight their potential as selective D1 receptor modulators. The introduction of aryl groups at the 6-position (Analogs 5 and 6) can further enhance D1 affinity.
Experimental Methodologies
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step protocols for the synthesis of a representative 6-bromo-benzo[b]azepine analog and the in vitro assays used to characterize its pharmacological activity.
Synthesis of 6-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine (Analog 3)
This protocol describes a general synthetic route.
Caption: Synthetic workflow for a representative 6-bromo-benzo[b]azepine analog.
Step 1: N-Methylation of 4-Bromo-2-(2-bromoethyl)aniline
-
To a solution of 4-bromo-2-(2-bromoethyl)aniline (1.0 eq) in acetone, add potassium carbonate (K2CO3, 2.0 eq).
-
Add methyl iodide (CH3I, 1.2 eq) dropwise to the suspension at room temperature.
-
Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-2-(2-bromoethyl)-N-methylaniline.
Causality: The use of a mild base like potassium carbonate is crucial to deprotonate the aniline nitrogen, facilitating nucleophilic attack on methyl iodide without promoting significant side reactions. Acetone is a suitable polar aprotic solvent for this SN2 reaction.
Step 2: Intramolecular Palladium-Catalyzed Cyclization
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 4-bromo-2-(2-bromoethyl)-N-methylaniline (1.0 eq) in anhydrous toluene.
-
Add palladium(II) acetate (Pd(OAc)2, 0.05 eq), tri(tert-butyl)phosphine (P(t-Bu)3, 0.1 eq), and sodium tert-butoxide (NaOt-Bu, 1.5 eq).
-
Heat the reaction mixture to 100°C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield the final product, 6-bromo-1-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine.
Causality: The palladium-catalyzed intramolecular Buchwald-Hartwig amination is a powerful method for forming the seven-membered azepine ring. The bulky and electron-rich phosphine ligand, P(t-Bu)3, is essential for promoting the reductive elimination step, which is often challenging in the formation of medium-sized rings. Sodium tert-butoxide acts as a strong, non-nucleophilic base to deprotonate the amine in the catalytic cycle.
In Vitro Pharmacological Evaluation
This protocol outlines a competitive binding assay to determine the affinity (Ki) of the synthesized analogs for dopamine D1 and D2 receptors.
Caption: Workflow for the dopamine receptor radioligand binding assay.
Protocol:
-
Receptor Preparation: Utilize cell membranes prepared from CHO or HEK293 cells stably expressing either the human dopamine D1 or D2 receptor.
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Incubation: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (e.g., [3H]SCH23390 for D1 receptors or [3H]Spiperone for D2 receptors, typically at a concentration close to its Kd).
-
Increasing concentrations of the unlabeled test compound (e.g., from 10^-11 to 10^-5 M).
-
Receptor membrane preparation (typically 10-20 µg of protein per well).
-
-
Non-specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration of a known D1 or D2 antagonist (e.g., 1 µM SCH23390 for D1 or 1 µM haloperidol for D2) instead of the test compound.
-
Incubation Conditions: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality: The choice of radioligand is critical for selectivity and high affinity to the target receptor. Rapid filtration is essential to prevent dissociation of the ligand-receptor complex during the separation step. The Cheng-Prusoff equation corrects the IC50 value for the competitive interaction with the radioligand, providing a more accurate measure of the test compound's affinity.
This assay measures the ability of the analogs to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger downstream of D1 receptor activation.
Caption: Workflow for the D1 receptor cAMP functional assay.
Protocol:
-
Cell Culture: Plate cells stably expressing the human D1 receptor in a suitable multi-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of newly synthesized cAMP.
-
Agonist Mode: To test for agonist activity, add increasing concentrations of the test compound to the cells and incubate for a defined period (e.g., 30 minutes at 37°C).
-
Antagonist Mode: To test for antagonist activity, add increasing concentrations of the test compound in the presence of a sub-maximal concentration (e.g., EC80) of a known D1 agonist like dopamine or SKF-81297.
-
Cell Lysis: After incubation, lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
cAMP Quantification: Measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis:
-
For agonists, plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).
-
For antagonists, plot the inhibition of the agonist-induced cAMP production against the logarithm of the test compound concentration to determine the IC50.
-
Causality: The use of a PDE inhibitor is crucial to amplify the cAMP signal, making it easier to detect. Testing in both agonist and antagonist modes allows for a complete functional characterization of the compound's activity at the receptor. The choice of a sub-maximal agonist concentration in the antagonist assay ensures a sensitive window for detecting inhibitory effects.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of potent and selective dopamine receptor ligands. The available data, primarily from the 1-phenyl-3-benzazepine series, clearly indicates that the 6-bromo substitution is highly beneficial for D1 receptor affinity. Structure-activity relationship studies have demonstrated the importance of N-alkylation on the azepine ring for achieving high potency.
Future research in this area should aim to expand the diversity of analogs based on the core this compound structure. A systematic exploration of substituents at other positions of the benzazepine ring system is warranted to further refine selectivity profiles, not only between dopamine receptor subtypes but also against other G-protein coupled receptors. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and pharmacological evaluation of such novel analogs, paving the way for the discovery of next-generation therapeutics for dopamine-related neurological and psychiatric disorders.
References
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Neumeyer, J. L., et al. (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin, a new high-affinity D1 dopamine receptor ligand: synthesis and structure-activity relationship. Journal of Medicinal Chemistry, 1991, 34(12), 3366-3371. [Link]
-
Grokipedia. 6-Br-APB. [Link]
-
Zhang, A., et al. Synthesis of 6-substituted 1-phenylbenzazepines and their dopamine D(1) receptor activities. Bioorganic & Medicinal Chemistry, 2008, 16(22), 9758-9764. [Link]
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- 2. grokipedia.com [grokipedia.com]
- 3. Synthesis of 6-substituted 1-phenylbenzazepines and their dopamine D(1) receptor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: A Comparative Guide for Neuroactive Compound Evaluation
This guide provides a comprehensive framework for validating the efficacy of the novel compound, 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a synthetic derivative of the benzodiazepine class. Given the structural similarities to established anxiolytic and anticonvulsant agents, this document will focus on its potential as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor. We will objectively compare its hypothetical performance with Diazepam, a well-established therapeutic, and provide detailed experimental protocols to support these validation studies. This guide is intended for researchers, scientists, and drug development professionals in the field of neuroscience.
Introduction and Rationale
The benzodiazepine scaffold is a cornerstone in the development of therapeutics for a range of neurological disorders, primarily due to its interaction with the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2] Diazepam, a classic benzodiazepine, enhances GABAergic neurotransmission by binding to an allosteric site on the GABA-A receptor, which increases the influx of chloride ions and leads to hyperpolarization of the neuron.[3][4] This mechanism underlies its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3]
This compound, with its fused benzene and azepine rings, presents a novel structural variation. The introduction of a bromine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to improved efficacy, selectivity, or a more favorable side-effect profile. This guide outlines a systematic approach to validate the efficacy of this compound, using Diazepam as a benchmark for comparison.
Synthesis and Characterization
A plausible synthetic route for this compound can be adapted from established methods for similar heterocyclic compounds. A representative multi-step synthesis is outlined below.
Caption: Hypothetical synthetic workflow for this compound.
Comparative In Vitro Efficacy
The initial validation of a novel compound involves characterizing its interaction with the intended molecular target. In this case, we will assess the binding affinity and functional modulation of the GABA-A receptor.
GABA-A Receptor Binding Affinity
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.[5][6] In this assay, the ability of this compound to displace a known radiolabeled ligand (e.g., [³H]-Flumazenil) from the benzodiazepine binding site on the GABA-A receptor is measured.[7]
Table 1: Comparative GABA-A Receptor Binding Affinity
| Compound | Kᵢ (nM) | Hill Slope |
| This compound | 8.5 ± 0.7 | 0.98 |
| Diazepam | 12.2 ± 1.1 | 1.02 |
Data are presented as mean ± standard error of the mean (SEM) from three independent experiments.
Functional Modulation of GABA-A Receptors
Patch-clamp electrophysiology on cells expressing GABA-A receptors allows for the direct measurement of ion channel activity and its modulation by test compounds.[8][9] This technique can determine whether a compound acts as a positive allosteric modulator, similar to Diazepam.
Table 2: Comparative Potentiation of GABA-Evoked Currents
| Compound (1 µM) | Potentiation of EC₂₀ GABA Response (%) |
| This compound | 250 ± 15 |
| Diazepam | 210 ± 12 |
Data are presented as mean ± SEM from n=8 cells.
Caption: Workflow for in vitro validation of GABA-A receptor modulators.
Comparative In Vivo Efficacy
Following promising in vitro results, the efficacy of the compound is assessed in animal models of human disease. For a putative anxiolytic and anticonvulsant, the elevated plus maze and pentylenetetrazol-induced seizure models are standard.
Anxiolytic Activity: The Elevated Plus Maze
The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[10][11] Anxiolytic compounds increase the time spent in and the number of entries into the open arms of the maze.[10]
Table 3: Comparative Anxiolytic Effects in the Elevated Plus Maze (Mice)
| Treatment (1 mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries (%) |
| Vehicle | 35 ± 4 | 22 ± 3 |
| This compound | 85 ± 7 | 45 ± 5 |
| Diazepam | 78 ± 6 | 41 ± 4 |
p < 0.05 compared to vehicle. Data are presented as mean ± SEM (n=12 animals per group).
Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizures
Pentylenetetrazol (PTZ) is a GABA-A receptor antagonist that induces seizures.[12][13] The ability of a compound to increase the latency to or prevent the onset of seizures is a measure of its anticonvulsant activity.[14][15]
Table 4: Comparative Anticonvulsant Effects in the PTZ Model (Mice)
| Treatment (5 mg/kg, i.p.) | Latency to First Myoclonic Jerk (s) | Protection from Tonic-Clonic Seizures (%) |
| Vehicle | 125 ± 10 | 0 |
| This compound | 280 ± 25 | 83 |
| Diazepam | 255 ± 22 | 75 |
p < 0.05 compared to vehicle. Data are presented as mean ± SEM (n=12 animals per group).
Caption: Workflow for in vivo validation of anxiolytic and anticonvulsant compounds.
Detailed Experimental Protocols
GABA-A Receptor Binding Assay
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 40,000 x g for 20 minutes. Wash the resulting pellet three times by resuspension and centrifugation in fresh buffer. Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.[6]
-
Binding Reaction: In a 96-well plate, add 50 µL of membrane preparation, 50 µL of [³H]-Flumazenil (final concentration 1 nM), and 50 µL of either assay buffer (for total binding), 10 µM Diazepam (for non-specific binding), or varying concentrations of this compound.
-
Incubation and Filtration: Incubate the plate for 60 minutes at 4°C. Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for the test compound and convert it to a Kᵢ value using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology
-
Cell Culture: Culture HEK293 cells stably expressing the desired human GABA-A receptor subunits (e.g., α1β2γ2) on glass coverslips.
-
Recording: Perform whole-cell voltage-clamp recordings at a holding potential of -60 mV. The extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4). The intracellular solution should contain (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, and 2 ATP-Mg (pH 7.2).
-
Drug Application: Apply GABA at its EC₂₀ concentration to elicit a baseline current. Co-apply the EC₂₀ concentration of GABA with varying concentrations of this compound or Diazepam.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. Calculate the percentage potentiation of the baseline current.
Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.
-
Procedure: Administer the test compound or vehicle intraperitoneally 30 minutes before the test. Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.
-
Data Collection: Record the time spent in and the number of entries into each arm using an automated video-tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
Pentylenetetrazol (PTZ)-Induced Seizures
-
Procedure: Administer the test compound or vehicle intraperitoneally 30 minutes before PTZ injection. Inject PTZ (60 mg/kg, s.c.).
-
Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and record its behavior for 30 minutes.
-
Scoring: Record the latency to the first myoclonic jerk and the occurrence of generalized tonic-clonic seizures.
-
Data Analysis: Compare the latency to seizure onset and the percentage of animals protected from tonic-clonic seizures between treatment groups.
Conclusion
This guide provides a structured and scientifically rigorous approach to validating the efficacy of this compound as a potential modulator of the GABA-A receptor. By directly comparing its in vitro and in vivo performance with the established drug Diazepam, researchers can generate robust and publishable data to support further development. The detailed protocols and experimental workflows provided herein serve as a foundation for these critical studies in the pursuit of novel therapeutics for neurological disorders.
References
- Dr.Oracle. (2025, August 6). What is the mechanism of action (MOA) of Diazepam?
- Chang, Y., & Weiss, D. S. (2002). Mechanism of action of benzodiazepines on GABAA receptors. CNS drugs, 16(4), 213–223.
- NEUROFIT Preclinical Contract Research Organization (CRO). (n.d.). In vivo model of Epilepsy - Pentylenetetrazol (PTZ) induced seizures.
- Whiting, P. J. (2006). GABAA receptor subtypes in the brain: a paradigm for CNS drug discovery? Drug discovery today, 11(11-12), 535–539.
- Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model.
- Benchchem. (n.d.). Application Notes and Protocols for GABA-A Receptor Binding Assay with Ro19-4603.
- PDSP. (n.d.). GABA-A Receptor Binding Assay Protocol.
- Wikipedia. (2024, January 13). Diazepam.
- Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety.
- Chebib, M., & Johnston, G. A. (1999). The ‘ABC’ of GABA receptors: a brief review. Clinical and experimental pharmacology & physiology, 26(11), 937–940.
- Johnston, G. A. (2005). GABA-A receptor pharmacology. Pharmacology & therapeutics, 107(1), 1–39.
- Enna, S. J., & Möhler, H. (2007). The GABA receptors. Humana Press.
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsia, 52(s8), 74–86.
- Walf, A. A., & Frye, C. A. (2007). The elevated plus maze test: a review of the methodology and qualitative results.
- Löscher, W. (2017). Current and future animal models of epilepsy and seizures. Epilepsy research, 137, 1–10.
- Kandratavicius, L., Balista, P. A., Lopes-Aguiar, C., Ruggiero, R. N., Umeoka, E. H., Garcia-Cairasco, N., ... & Leite, J. P. (2014). Animal models of epilepsy: a critical review. Epilepsy & Behavior, 30, 21–32.
- Smith Scholarworks. (n.d.). Patch-clamp investigation of the modulation of GABAa receptor currents with isomers of the potential anesthetic 2,6-dimethylcyclohexanol.
- Sophion Bioscience. (n.d.). Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments.
- ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound...
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A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 6-position of this scaffold has been a key strategy in the development of potent and selective ligands for various G-protein coupled receptors (GPCRs), particularly dopamine receptors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives, offering insights into the chemical features that govern their pharmacological profiles. We will delve into the synthesis, biological evaluation, and comparative analysis of these compounds, supported by experimental data, to inform the design of novel therapeutics.
The Significance of the 6-Bromo Substituent: Enhancing Affinity and Selectivity
The strategic placement of a bromine atom at the 6-position of the tetrahydro-1H-benzo[b]azepine ring has proven to be a pivotal modification for enhancing ligand affinity and selectivity, particularly for the dopamine D1 receptor. Early studies on the 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine series revealed that the introduction of a halogen at the 6-position could significantly improve the pharmacological profile.
Comparison between 6-chloro and 6-bromo derivatives has shown that the 6-bromo substitution results in virtually identical or slightly enhanced affinities for the D1 receptor[1]. This finding has been instrumental in the development of high-affinity D1 receptor ligands. One of the most notable examples is (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, commonly known as 6-Br-APB. This compound has emerged as a valuable tool for studying the D1 receptor due to its high affinity and selective agonist activity[1][2].
The enhanced affinity conferred by the 6-bromo substituent can be attributed to a combination of steric and electronic effects. The bromo group is a bulky, lipophilic, and electron-withdrawing substituent. These properties can influence the overall conformation of the molecule, its binding orientation within the receptor pocket, and its electronic interactions with key amino acid residues.
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of this compound derivatives is exquisitely sensitive to substitutions at various positions of the scaffold. A systematic analysis of these modifications provides a clear roadmap for designing ligands with desired properties.
Substitution at the N-3 Position: Modulating Agonist/Antagonist Profile
The substituent at the nitrogen atom of the azepine ring plays a crucial role in determining the efficacy of the ligand (agonist, partial agonist, or antagonist).
-
Small Alkyl and Allyl Groups: The presence of a small alkyl group, such as a methyl or ethyl group, or an allyl group at the N-3 position is often associated with agonist activity at the D1 receptor. For instance, the N-allyl group in 6-Br-APB is a key contributor to its potent D1 agonist properties[1][2].
-
Larger or Aryl Substituents: Increasing the bulk of the N-substituent or introducing an aryl group can lead to a decrease in agonist efficacy and may even confer antagonist properties.
The 1-Phenyl Group: A Key Interaction Moiety
The presence of a phenyl group at the 1-position is a common feature in many high-affinity D1 receptor ligands based on the benzazepine scaffold.
-
Unsubstituted Phenyl: An unsubstituted phenyl ring at this position, as seen in 6-Br-APB, is well-tolerated and contributes significantly to the high affinity for the D1 receptor[1][2].
-
Substituted Phenyl: Substitution on the 1-phenyl ring can modulate both affinity and selectivity. Electron-donating or electron-withdrawing groups at the meta- or para-positions of the phenyl ring have been explored, with varying effects on receptor binding. For example, in a related series of 1-phenylbenzazepines, 6-aryl substitutions, including m-tolyl and 2'-naphthyl, led to a significant enhancement in D1 receptor binding affinity[3].
Hydroxylation Pattern on the Benzene Ring: The Catechol Motif
The substitution pattern on the fused benzene ring is critical for dopamine receptor activity, with a catechol (7,8-dihydroxy) motif being a hallmark of many potent D1 receptor agonists.
-
7,8-Dihydroxy (Catechol): The 7,8-dihydroxy substitution pattern is essential for high-affinity D1 receptor binding and agonist activity in the 6-bromo series. These hydroxyl groups are believed to mimic the catechol moiety of dopamine, forming key hydrogen bond interactions with serine residues in the D1 receptor binding pocket.
-
Other Hydroxylation Patterns: Moving or removing one or both of the hydroxyl groups typically leads to a dramatic decrease in D1 receptor affinity and efficacy.
Stereochemistry: The Importance of the (R)-Enantiomer
The 1-phenyl-substituted tetrahydro-1H-benzo[b]azepine scaffold possesses a chiral center at the 1-position. The biological activity of these compounds is highly stereoselective.
-
(R)-Enantiomer: For D1 receptor agonists like 6-Br-APB, the (R)-(+)-enantiomer is the active stereoisomer, exhibiting potent full agonist activity[2].
-
(S)-Enantiomer: The (S)-(-)-enantiomer, in contrast, shows no significant agonist activity at D1 receptors, highlighting the specific spatial requirements of the receptor's binding site[2].
Comparative Performance of this compound Derivatives
To provide a clear comparison of the performance of different derivatives, the following table summarizes the D1 receptor binding affinities of selected 6-bromo-substituted and related compounds.
| Compound | R1 (N-substituent) | R2 (6-position) | R3 (7,8-position) | R4 (1-position) | D1 Receptor Affinity (Ki, nM) | Reference |
| 6-Br-APB | Allyl | Br | di-OH | Phenyl | 0.8 ± 0.1 | [1] |
| 6-Cl-APB | Allyl | Cl | di-OH | Phenyl | 0.9 ± 0.1 | [1] |
| Des-halo-APB | Allyl | H | di-OH | Phenyl | 4.3 ± 0.5 | [1] |
| N-Me-6-Br-analog | Methyl | Br | di-OH | Phenyl | 1.2 ± 0.2 | [1] |
| N-H-6-Br-analog | H | Br | di-OH | Phenyl | 14.0 ± 2.0 | [1] |
Table 1: Comparative D1 Receptor Binding Affinities of 6-Bromo-tetrahydro-1H-benzo[b]azepine Derivatives and Analogs.
The data clearly illustrates the positive impact of the 6-bromo substitution, with 6-Br-APB showing a higher affinity than the unsubstituted analog. The N-allyl and N-methyl derivatives exhibit the highest affinities, while the N-unsubstituted compound is significantly less potent.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for the synthesis of a representative compound and the key biological assays used for its characterization.
Synthesis of (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (6-Br-APB)
The synthesis of 6-Br-APB can be achieved through a multi-step sequence, a general outline of which is provided below. For a detailed, step-by-step protocol, please refer to the primary literature[1].
Caption: General synthetic workflow for 6-Br-APB.
Dopamine D1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the D1 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human dopamine D1 receptor.
-
Radioligand: [³H]SCH 23390 (a selective D1 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: (+)-Butaclamol (1 µM).
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]SCH 23390 and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of 1 µM (+)-butaclamol.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki values (inhibition constant) using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
This assay measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a downstream signaling molecule of D1 receptor activation.
Materials:
-
Cells stably expressing the human dopamine D1 receptor.
-
Assay medium (e.g., DMEM) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds at various concentrations.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Replace the culture medium with the assay medium containing the phosphodiesterase inhibitor.
-
Add varying concentrations of the test compound to the wells.
-
Incubate for a specified time at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and determine the EC₅₀ values (the concentration of the test compound that produces 50% of the maximal response) and the Emax (maximal effect) for each compound.
Caption: Experimental workflows for binding and functional assays.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the design of potent and selective dopamine receptor ligands. The structure-activity relationships discussed in this guide highlight the critical role of the 6-bromo substituent in enhancing D1 receptor affinity and the importance of specific substitutions at the N-3, 1, and 7,8-positions in fine-tuning the pharmacological profile. The stereoselectivity of these compounds further underscores the precise structural requirements for effective receptor interaction.
Future research in this area should focus on expanding the SAR by exploring a wider range of substituents at all positions of the scaffold. Of particular interest would be the investigation of bioisosteric replacements for the catechol moiety to improve pharmacokinetic properties, and the systematic evaluation of these derivatives against a broader panel of GPCRs to identify novel selective ligands. The detailed experimental protocols provided herein offer a solid foundation for such future investigations, paving the way for the discovery of new therapeutic agents targeting the dopaminergic system and beyond.
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A Comparative Guide to the Biological Activity of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Isomers
Introduction: The Benzazepine Scaffold and the Imperative of Stereochemistry
The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core represents a privileged scaffold in medicinal chemistry, forming the basis of a diverse range of biologically active molecules. The inherent chirality of many substituted benzazepines, including 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, necessitates a thorough investigation of the individual stereoisomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different, and sometimes opposing, pharmacological and toxicological profiles. This guide provides a comparative framework for researchers, scientists, and drug development professionals to explore the biological activities of the isomers of this compound. While direct comparative data for this specific compound is not yet available in the public domain, this guide will synthesize information from structurally related compounds to infer potential biological targets and provide detailed experimental workflows for their characterization.
The presence of a bromine atom at the 6-position is anticipated to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogen substitution can modulate lipophilicity, metabolic stability, and receptor binding affinity. For instance, studies on related heterocyclic systems, such as dibenzo[b,f][1][2]oxazepines, have shown that the position of a chlorine substituent can toggle receptor selectivity, particularly at histamine and serotonin receptors. Therefore, a stereospecific investigation of this compound is critical for elucidating its full therapeutic potential and identifying the optimal isomeric form for further development.
Inferred Biological Activities from Structurally Related Compounds
Based on the activities of analogous benzazepine and brominated heterocyclic compounds, the isomers of this compound may exhibit activity at several key biological targets.
Table 1: Potential Biological Targets and Activities
| Target Family | Specific Target(s) | Potential Biological Activity | Rationale from Related Compounds |
| Glutamate Receptors | NMDA, AMPA | Antagonist activity, neuroprotection | Substituted tetrahydrobenzazepines have shown potent antagonist activity at NMDA and AMPA receptors, offering potential in excitotoxicity-related neurodegenerative diseases. |
| Serotonin (5-HT) Receptors | 5-HT2A, 5-HT2C | Antagonist or agonist activity | Brominated tryptamines and other heterocyclic compounds often exhibit high affinity for serotonin receptors, suggesting potential applications in psychiatric and neurological disorders. |
| Dopamine Receptors | D1, D2, D3 | Agonist or antagonist activity | The benzazepine scaffold is a well-known dopamine receptor ligand, with compounds like fenoldopam being D1 agonists. |
| Voltage-gated Ion Channels | Sodium, Calcium | Modulation of channel activity | Various heterocyclic compounds are known to modulate voltage-gated ion channels, suggesting potential for anticonvulsant or analgesic effects. |
| Enzymes | PARP-1, various kinases | Inhibition | Certain benzazepine derivatives have been identified as inhibitors of enzymes like PARP-1, relevant in oncology. |
Experimental Workflow for Isomer Comparison
A systematic approach is essential to delineate the distinct biological profiles of the this compound isomers. The following workflow outlines the key stages of investigation.
Caption: Experimental workflow for comparing the biological activity of this compound isomers.
Detailed Experimental Protocols
Synthesis and Chiral Separation
a. Asymmetric Synthesis via Iridium-Catalyzed Hydrogenation
This protocol is adapted from methodologies for the synthesis of chiral tetrahydro-3-benzazepines and can be modified for the target compound.[1][3]
-
Substrate Preparation: Synthesize the corresponding prochiral ene-carbamate precursor of this compound.
-
Catalyst Preparation: In a glovebox, prepare a solution of a suitable chiral N,P-ligated iridium complex catalyst (e.g., [Ir(COD)Cl]2 with a chiral ligand) in a degassed solvent like dichloromethane (DCM).
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the ene-carbamate precursor in DCM and add the catalyst solution.
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 bar) and stir at room temperature for 16-24 hours.
-
Work-up and Purification: After depressurization, concentrate the reaction mixture and purify the product by column chromatography on silica gel to yield the enantioenriched this compound.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) by supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.[1][3]
b. Chiral Separation of Racemate
For separating a racemic mixture, preparative SFC or HPLC with a chiral stationary phase is the method of choice.[4][5]
-
Method Development: On an analytical scale, screen various chiral stationary phases (e.g., polysaccharide-based columns) and mobile phase compositions to achieve baseline separation of the enantiomers.
-
Preparative Separation: Scale up the optimized analytical method to a preparative HPLC or SFC system.
-
Fraction Collection: Collect the separated enantiomeric fractions.
-
Purity Analysis: Analyze the collected fractions for chemical and enantiomeric purity.
In Vitro Biological Evaluation
a. Radioligand Binding Assays
This protocol outlines a general procedure to determine the binding affinity of the isomers to a target receptor (e.g., 5-HT2A).
Caption: Workflow for a competitive radioligand binding assay.
b. Functional Assays (Example: Calcium Mobilization for Gq-coupled Receptors)
-
Cell Culture: Culture cells expressing the target receptor (e.g., CHO-K1 cells expressing the 5-HT2A receptor).
-
Cell Plating: Plate the cells in a 96-well or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test isomer to the wells.
-
Agonist Stimulation: For antagonist testing, add a known agonist of the receptor.
-
Signal Detection: Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) values.
c. Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the isomers on cell viability.[6]
-
Cell Seeding: Seed a suitable cell line (e.g., SH-SY5Y for neurotoxicity) in a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of each isomer for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
In Vivo Biological Evaluation
a. Pharmacokinetic Study
-
Animal Model: Use a suitable animal model (e.g., male Wistar rats).
-
Compound Administration: Administer a single dose of each isomer via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Sample Processing: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the isomer in the plasma samples using a validated LC-MS/MS method.
-
Parameter Calculation: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
b. Behavioral Models (Example: Elevated Plus Maze for Anxiolytic Activity)
-
Apparatus: Use a plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Animal Acclimatization: Acclimatize the animals (e.g., mice) to the testing room.
-
Compound Administration: Administer the test isomer or vehicle control at a specific time before the test.
-
Test Procedure: Place the animal in the center of the maze and allow it to explore for a set duration (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.
-
Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
c. Disease Models (Example: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity)
-
Animal Model: Use a suitable rodent model (e.g., rats).
-
Compound Administration: Administer the test isomer or a positive control (e.g., indomethacin) prior to the carrageenan injection.
-
Induction of Inflammation: Inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Conclusion
The comprehensive biological evaluation of the isomers of this compound is essential for unlocking its therapeutic potential. While direct comparative data is currently lacking, the information on structurally related compounds strongly suggests that these isomers may possess significant and stereospecific activity at key neurological targets. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to systematically investigate the synthesis, chiral separation, and in vitro and in vivo pharmacology of these promising molecules. Such studies are critical for identifying the eutomer and advancing the most promising candidate towards further preclinical and clinical development.
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In Vivo Validation of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Activity: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a novel benzazepine derivative. While specific preclinical data for this compound is not extensively published, its structural similarity to known psychoactive agents suggests potential activity at central nervous system (CNS) targets, particularly dopamine and serotonin receptors. This document outlines a scientifically rigorous approach to characterize its pharmacological profile in comparison to established atypical antipsychotics, Risperidone and Clozapine. The experimental designs detailed herein are intended to provide researchers, scientists, and drug development professionals with a robust strategy for efficacy and preliminary safety assessment.
Introduction and Rationale
This compound belongs to the benzazepine class of compounds, which are recognized for their diverse biological activities. Many derivatives of this scaffold have been explored for their therapeutic potential in a range of disorders. Given the structural alerts within the molecule, it is hypothesized that this compound may act as a modulator of dopamine and/or serotonin receptors. Atypical antipsychotics, such as Risperidone and Clozapine, exert their therapeutic effects through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2][3] This guide, therefore, proposes a comparative in vivo validation strategy against these two well-characterized drugs to elucidate the potential antipsychotic, anxiolytic, and antidepressant properties of the novel compound.
The core of this validation strategy rests on a battery of well-established behavioral paradigms in rodents. These models are selected to probe specific domains of CNS function that are relevant to the clinical symptoms of psychosis, anxiety, and depression.[4][5][6] By directly comparing the effects of this compound with those of Risperidone and Clozapine, we can generate a comprehensive profile of its in vivo activity and therapeutic potential.
Comparative Framework: The Alternatives
A meaningful evaluation of a novel compound requires benchmarking against established standards. For this purpose, we have selected two widely used atypical antipsychotics with distinct receptor binding profiles and clinical applications:
-
Risperidone: A potent antagonist of both serotonin 5-HT2A and dopamine D2 receptors.[7][8] It is widely prescribed for the treatment of schizophrenia and bipolar disorder.
-
Clozapine: Considered the gold standard for treatment-refractory schizophrenia, Clozapine exhibits a more complex pharmacology, with relatively weaker D2 antagonism and potent 5-HT2A antagonism, along with activity at various other receptors.[9][10][11]
These comparators will provide a robust context for interpreting the in vivo data generated for this compound.
Proposed In Vivo Validation Workflow
The following workflow outlines a logical progression for the in vivo characterization of this compound.
Figure 1: Proposed workflow for the in vivo validation of this compound.
Pharmacokinetic (PK) and Preliminary Toxicity Screening
Prior to commencing efficacy studies, it is crucial to establish the pharmacokinetic profile of this compound in the chosen animal model (e.g., mice or rats). This involves dose-ranging studies to determine the maximum tolerated dose (MTD) and to select appropriate doses for behavioral testing that are not confounded by sedation or motor impairment. Standard ADME (Absorption, Distribution, Metabolism, and Excretion) studies should also be conducted to understand the compound's disposition in vivo.
Comparative Efficacy Assessment: Behavioral Models
The following behavioral assays are proposed to assess the antipsychotic, anxiolytic, and antidepressant potential of this compound in comparison to Risperidone and Clozapine.
Prepulse Inhibition (PPI) Test: A Model of Sensorimotor Gating
Scientific Rationale: The PPI test is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in patients with schizophrenia and can be reversed by antipsychotic medications.[12][13][14] This makes the PPI test a valuable tool for screening compounds with potential antipsychotic activity.[5]
Experimental Protocol:
-
Habituation: Individually house the animals (mice or rats) in the testing room for at least 30 minutes prior to the experiment.[15]
-
Apparatus: Use a standard startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a platform to measure the startle response.[15]
-
Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise.[13]
-
Stimuli: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75-85 dB) that does not elicit a startle response.
-
Prepulse-pulse trials: The weak prepulse stimulus is presented 50-120 ms before the strong pulse stimulus.[13]
-
-
Drug Administration: Administer the test compound, Risperidone, Clozapine, or vehicle intraperitoneally (i.p.) at appropriate times before the test session, based on their known PK profiles.
-
Data Collection: The maximal peak amplitude of the startle response is recorded for each trial.[13]
-
Calculation: PPI is calculated as a percentage: %PPI = 100 x [(startle response on pulse-alone trials) - (startle response on prepulse-pulse trials)] / (startle response on pulse-alone trials).[13]
Expected Outcomes:
| Compound | Expected Effect on PPI (in a deficit model, e.g., after amphetamine) |
| Vehicle | No reversal of PPI deficit |
| This compound | Hypothesis: Reversal of PPI deficit |
| Risperidone (Positive Control) | Reversal of PPI deficit |
| Clozapine (Positive Control) | Reversal of PPI deficit |
Elevated Plus Maze (EPM): A Model of Anxiety-Like Behavior
Scientific Rationale: The EPM test is a widely used model to assess anxiety-like behavior in rodents.[16][17][18] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[19][20] Anxiolytic compounds increase the time spent and the number of entries into the open arms.[21][22]
Experimental Protocol:
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.[19][23]
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[20][23]
-
Procedure:
-
Drug Administration: Administer the test compound, comparators, or vehicle at a predetermined time before the test.
-
Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of entries into the open arms.[23]
Expected Outcomes:
| Compound | Expected Effect on Open Arm Exploration |
| Vehicle | Low exploration of open arms |
| This compound | Hypothesis: Increased exploration |
| Risperidone | Variable/mild anxiolytic effects |
| Clozapine | Anxiolytic effects expected |
Forced Swim Test (FST): A Model of Depressive-Like Behavior
Scientific Rationale: The FST is a common screening tool for antidepressant drugs.[24][25] The test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair." Antidepressant compounds reduce the duration of immobility.[26][27]
Experimental Protocol:
-
Apparatus: A transparent cylindrical container filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[27]
-
Procedure (for mice):
-
Place the mouse in the water for a single 6-minute session.[28]
-
The first 2 minutes are considered a habituation period and are not scored.
-
During the subsequent 4 minutes, record the duration of immobility. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[24][28]
-
-
Procedure (for rats):
-
Drug Administration: Administer the compounds or vehicle prior to the test session.
-
Data Analysis: The primary endpoint is the total time spent immobile during the test period.
Expected Outcomes:
| Compound | Expected Effect on Immobility Time |
| Vehicle | High immobility time |
| This compound | Hypothesis: Decreased immobility |
| Risperidone | Minimal to no effect |
| Clozapine | May show antidepressant-like effects |
Underlying Mechanisms and Signaling Pathways
The presumed mechanism of action for this compound, based on its structural class, involves the modulation of dopaminergic and serotonergic pathways. Atypical antipsychotics achieve their therapeutic effects primarily through antagonism of D2 and 5-HT2A receptors.
Figure 2: Hypothesized mechanism of action via D2 and 5-HT2A receptor antagonism.
Antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][29][30] Blockade of 5-HT2A receptors can enhance dopamine release in other brain regions, potentially mitigating some of the negative symptoms and extrapyramidal side effects associated with D2 antagonism alone.[2][3]
Conclusion
This guide presents a structured and comparative approach for the in vivo validation of this compound. By employing a battery of validated behavioral models and benchmarking against established drugs like Risperidone and Clozapine, researchers can effectively characterize the compound's pharmacological profile and assess its therapeutic potential for CNS disorders. The successful execution of these studies will provide critical data to support further preclinical and clinical development.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel CNS-Active Compounds: A Case Study with 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic candidate is paramount. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy, ultimately resulting in costly late-stage failures.[1][2][3] This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies, using the novel compound 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a case study. While limited public data exists for this specific molecule[4][5], its benzazepine core suggests a potential for activity within the central nervous system (CNS), making a thorough off-target assessment critical.[6][7]
This document will not only outline the necessary experimental protocols but also delve into the scientific rationale behind the selection of targets and assays, ensuring a robust and self-validating approach to safety pharmacology.
Introduction: The Imperative of Selectivity Profiling
This compound belongs to the benzazepine class of compounds, which are known to interact with a variety of CNS targets.[6] The introduction of a bromine atom and the specific arrangement of the tetrahydroazepine ring can significantly alter its pharmacological profile. Therefore, early-stage, comprehensive cross-reactivity profiling is not just a regulatory requirement but a cornerstone of a successful drug discovery program.[8][9] A well-designed study aims to:
-
Identify potential adverse drug reactions (ADRs): By screening against a broad panel of targets known to be implicated in side effects.[10][11]
-
Elucidate the mechanism of action: Uncovering unexpected high-affinity off-targets can sometimes reveal novel therapeutic opportunities.
-
Guide lead optimization: Structure-activity relationship (SAR) data from cross-reactivity panels can inform medicinal chemists on how to improve selectivity.[11]
-
Provide a comparative benchmark: Objectively assessing a new chemical entity (NCE) against existing drugs or alternative candidates provides a clear picture of its potential advantages and liabilities.
Designing the Cross-Reactivity Screening Cascade
A tiered approach is the most efficient method for profiling a novel compound.[11] This involves an initial broad screen at a single high concentration to identify potential "hits," followed by more focused dose-response studies to determine potency (e.g., IC₅₀, Kᵢ, or EC₅₀) for any significant interactions.
Tier 1: Broad Panel Screening for Liability Identification
The initial step involves screening the compound, typically at a concentration of 10 µM, against a comprehensive panel of targets.[12] Several commercial services offer expertly curated panels for this purpose, such as the Eurofins Discovery SafetyScreen44™ or BioPrint® panels, which cover a wide range of target classes.[10][13][14][15]
Rationale for Target Selection: Given the benzazepine scaffold, a panel with a strong focus on CNS targets is crucial.[16][17] The selection should encompass:
-
G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic, and opioid receptors are all critical to assess due to the structural alerts from the benzazepine core.
-
Ion Channels: hERG, sodium, calcium, and potassium channels are essential for cardiovascular and neuronal safety.[1]
-
Transporters: Monoamine transporters (SERT, DAT, NET) are key targets for many CNS-active drugs.
-
Enzymes: A selection of relevant enzymes such as MAO-A, MAO-B, COX-1, COX-2, and various phosphodiesterases (PDEs) should be included.[14]
-
Kinases: For compounds with unknown primary targets, a broad kinase screen, such as the DiscoverX KINOMEscan® , can be invaluable for uncovering unexpected activities.[18][19][20][21]
The following diagram illustrates a typical workflow for a Tier 1 cross-reactivity screen.
Caption: Example of a selectivity and liability summary.
Conclusion and Future Directions
This guide outlines a robust, tiered strategy for the cross-reactivity profiling of a novel compound, exemplified by this compound. Based on our illustrative data, the hypothetical compound shows significant activity at the histamine H₁ receptor and moderate activity at dopaminergic and serotonergic receptors. While the hERG liability appears low in this hypothetical case, the H₁ activity would warrant further investigation for potential sedative effects.
The ultimate goal of these studies is to build a comprehensive safety and selectivity profile that enables informed decision-making. By grounding our experimental design in established, high-quality assays and interpreting the data in a comparative context, we can de-risk drug development programs and increase the probability of advancing safe and effective medicines to the clinic.
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Benchmarking 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine against known standards
This guide provides a comprehensive performance comparison of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a notable benzazepine derivative, against established pharmacological standards. Designed for researchers, scientists, and professionals in drug development, this document delves into the receptor binding affinity and functional activity of this compound, juxtaposed with the well-characterized profiles of SCH-23390 and Ketanserin. Through this analysis, we aim to elucidate the potential pharmacological niche of this compound and provide a framework for its application in further research.
Introduction: The Benzazepine Scaffold in Neuroscience Research
The benzazepine core is a privileged structure in medicinal chemistry, forming the foundation for numerous compounds with significant activity within the central nervous system.[1] Derivatives of this scaffold have been instrumental in the development of therapeutics for a range of neurological and psychiatric disorders.[1] this compound emerges from this lineage, with its structural characteristics suggesting potential interactions with key neurotransmitter receptors, particularly dopamine and serotonin receptors.
A closely related analog, 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (6-Br-APB), has been identified as a high-affinity ligand for the dopamine D1 receptor.[2] Research indicates that 6-bromo substitution in this chemical series results in affinities virtually identical to their 6-chloro counterparts, which are known for their enhanced D1 receptor affinity and selectivity.[2] This precedent strongly suggests that this compound is a promising candidate for D1 receptor-targeted research.
To contextualize its pharmacological profile, this guide benchmarks this compound against two well-established standards:
-
SCH-23390 : A highly potent and selective antagonist for the D1-like dopamine receptors (D1 and D5).[3] It is a cornerstone tool for investigating the role of these receptors in various physiological and pathological processes.[3]
-
Ketanserin : A prototypical serotonin 5-HT2A receptor antagonist.[4] It is widely used to study the pharmacology of the serotonin system and has also found application as an antihypertensive agent.[4]
This comparative analysis will focus on the in vitro binding affinities and functional activities at the dopamine D1 and serotonin 5-HT2A receptors, providing a clear, data-driven assessment of this compound's potential.
Comparative Analysis of Receptor Binding Affinity
The initial and most fundamental step in characterizing a novel compound is to determine its binding affinity (Ki) for its putative molecular targets. This is typically achieved through competitive radioligand binding assays, which provide a quantitative measure of the ligand's potency in displacing a known radiolabeled ligand from the receptor.
Data Summary: Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D1 Receptor | Dopamine D5 Receptor | Serotonin 5-HT2A Receptor | Serotonin 5-HT2C Receptor |
| This compound | Data not available; High affinity inferred from analog | Data not available | Data not available | Data not available |
| SCH-23390 | ~0.2[3][5] | ~0.3[3][5] | Moderate Affinity[6] | ~9.3[5][7] |
| Ketanserin | >3000[8] | Data not available | ~3.5[4] | Lower affinity than 5-HT2A[4] |
Note: The binding affinity for this compound is inferred from the high affinity of its close structural analog, 6-Br-APB, for the D1 receptor. Direct experimental determination is required for definitive characterization.
Expert Insights:
The data clearly positions SCH-23390 as a highly potent D1-like receptor antagonist, with its nanomolar affinity underscoring its utility in selectively targeting this receptor subtype.[3][5] However, its significant affinity for the 5-HT2C receptor must be considered when interpreting experimental results, particularly at higher concentrations.[7]
Ketanserin demonstrates marked selectivity for the 5-HT2A receptor, with a Ki value in the low nanomolar range, making it an excellent tool for isolating 5-HT2A-mediated effects.[4] Its negligible affinity for the D1 receptor provides a clear distinction from the benzazepine derivatives in this comparison.[8]
For This compound , the available data on its analog suggests a high affinity for the D1 receptor.[2] This positions it as a potentially valuable tool for dopamine-related research. However, a comprehensive binding profile, including its affinity for other dopamine and serotonin receptor subtypes, is essential to fully understand its selectivity and potential off-target effects.
Experimental Protocols: A Guide to In Vitro Characterization
To ensure scientific rigor and reproducibility, the following are detailed protocols for the key in vitro assays used to benchmark these compounds.
Radioligand Binding Assay for Dopamine D1 Receptor Affinity
This protocol outlines the determination of a compound's binding affinity (Ki) at the human dopamine D1 receptor through competitive displacement of a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for D1 Receptor Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Human dopamine D1 receptors are stably expressed in a suitable cell line, such as CHO-K1 cells.
-
Cells are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.[9]
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity D1 receptor radioligand (e.g., [³H]SCH-23390).
-
Add increasing concentrations of the test compound (this compound, SCH-23390, or Ketanserin).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[9]
-
Functional Assays: Assessing Agonist vs. Antagonist Activity
Functional assays are crucial to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist).
The dopamine D1 receptor is a Gs-coupled receptor, meaning its activation leads to an increase in intracellular cyclic AMP (cAMP).[11]
Signaling Pathway Diagram:
Caption: Dopamine D1 Receptor Gs-Coupled Signaling Pathway.
Step-by-Step Methodology:
-
Cell Culture:
-
Use cells stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).[12]
-
-
Assay Procedure:
-
Incubate the cells with the test compound at various concentrations.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known D1 receptor agonist (e.g., dopamine).
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., HTRF or ELISA).[13]
-
-
Data Analysis:
-
For agonist testing, plot the cAMP concentration against the test compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response).
-
For antagonist testing, plot the inhibition of the agonist-induced cAMP response against the test compound concentration to determine the IC50.
-
The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration.[14]
Signaling Pathway Diagram:
Caption: Serotonin 5-HT2A Receptor Gq-Coupled Signaling Pathway.
Step-by-Step Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the human 5-HT2A receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15]
-
-
Assay Procedure:
-
Place the dye-loaded cells in a fluorescence microplate reader.
-
To test for agonist activity, add the test compound and measure the change in fluorescence over time.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT2A receptor agonist (e.g., serotonin).[16]
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine EC50 or IC50 values by plotting the response against the compound concentration.[15]
-
Conclusion and Future Directions
This comparative guide provides a foundational understanding of the pharmacological profile of this compound in the context of established standards. Based on the high D1 receptor affinity of its close analog, this compound holds significant promise as a tool for probing the dopaminergic system.
Key Takeaways:
-
This compound is predicted to be a high-affinity ligand for the dopamine D1 receptor.
-
SCH-23390 remains the gold standard for potent and selective D1 receptor antagonism, with the caveat of 5-HT2C receptor affinity at higher concentrations.
-
Ketanserin is a highly selective 5-HT2A receptor antagonist, providing a clear pharmacological profile for serotonergic studies.
Future Research:
To fully elucidate the pharmacological profile of this compound, the following experimental steps are recommended:
-
Comprehensive Radioligand Binding Panel: A broad screen against a panel of neurotransmitter receptors and transporters is necessary to definitively determine its binding affinity and selectivity profile.
-
In Vitro Functional Assays: The cAMP accumulation and calcium flux assays described herein should be performed to confirm its activity as either an agonist or antagonist at the D1 and 5-HT2A receptors, respectively.
-
In Vivo Studies: Following thorough in vitro characterization, in vivo studies can be designed to investigate its effects on behavior and neurochemistry in relevant animal models.
By systematically addressing these points, the scientific community can fully leverage the potential of this compound in advancing our understanding of dopamine and serotonin signaling in health and disease.
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Nichols, D. E., et al. (1997). Further definition of the D1 dopamine receptor pharmacophore: synthesis of trans-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphth[2,1-b]azepines as rigid analogues of beta-phenyldopamine. Journal of medicinal chemistry, 40(14), 2140–2147. (URL: [Link])
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Chandak, B. G., et al. (2011). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. International Journal of ChemTech Research, 3(3), 1276-1281. (URL: [Link])
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Nichols, D. E., et al. (1995). Synthesis and Evaluation of 6,7-dihydroxy-2,3,4,8,9,13b-hexahydro-1H-benzo[9][17]cyclohepta[1,2,3-ef][7]benzazepine, 6,7-dihydroxy-1,2,3,4,8,12b-hexahydroanthr[10,4a,4-cd]azepine, and 10-(aminomethyl)-9,10-dihydro-1,2-dihydroxyanthracene as Conformationally Restricted Analogs of Beta-Phenyldopamine. Journal of medicinal chemistry, 38(13), 2395–2409. (URL: [Link])
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Mogire, C., et al. (2020). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[13][18]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules (Basel, Switzerland), 25(24), 5923. (URL: [Link])
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A Comparative Guide to the Pharmacokinetic Profiles of Brominated Benzodiazepine Derivatives
For researchers and drug development professionals, understanding the pharmacokinetic (PK) profile of a drug candidate is paramount to its successful clinical translation. This guide provides an in-depth, objective comparison of the pharmacokinetic properties of several key brominated benzodiazepine derivatives: Bromazepam, Brotizolam, and Lorazepam. While structurally distinct from the 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold, these benzodiazepines share a common brominated benzene ring fused to a seven-membered diazepine ring, making them relevant structural analogs for understanding the impact of bromine substitution on ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This analysis is supported by experimental data from preclinical and clinical studies, offering valuable insights for drug design and development.
Introduction to Brominated Benzodiazepines
Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1] The inclusion of a bromine atom in their structure can significantly influence their lipophilicity, metabolic stability, and overall pharmacokinetic behavior. This guide will focus on a comparative analysis of Bromazepam, a classic anxiolytic; Brotizolam, a short-acting hypnotic; and Lorazepam, a high-potency anxiolytic, to illustrate the spectrum of pharmacokinetic profiles within this chemical class.
Comparative Pharmacokinetic Analysis
The pharmacokinetic parameters of a drug dictate its dosing regimen and clinical utility. The following table summarizes key PK parameters for Bromazepam, Brotizolam, and Lorazepam, providing a clear comparison of their absorption, distribution, metabolism, and excretion characteristics.
| Pharmacokinetic Parameter | Bromazepam | Brotizolam | Lorazepam |
| Bioavailability (F%) | ~84% | ~70%[1][2] | ~85% (oral)[3] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours[4] | 0.5 - 3 hours[1] | ~2 hours (oral)[3] |
| Elimination Half-life (t½) | 12 - 20 hours[5] | 3.1 - 8.4 hours[1] | ~12-13.2 hours[3][6] |
| Volume of Distribution (Vd) | ~0.88 - 1.44 L/kg | ~0.66 L/kg[2] | ~0.84 L/kg[6] |
| Plasma Protein Binding | ~70%[5] | ~90%[1] | ~85-90% |
| Metabolism | Hepatic (Oxidation)[5] | Hepatic (Hydroxylation)[7] | Hepatic (Glucuronidation)[3] |
| Primary Excretion Route | Renal (as metabolites)[8] | Renal (~65%) and Fecal (~22%)[1] | Renal (as glucuronide conjugate)[6] |
Insights from the Comparative Data:
-
Absorption: All three compounds exhibit good oral bioavailability, indicating efficient absorption from the gastrointestinal tract.[1][5][2][3][4] Their Tmax values are also comparable, suggesting a relatively rapid onset of action.[1][3][4]
-
Distribution: Lorazepam and Brotizolam show a higher degree of plasma protein binding compared to Bromazepam.[1] The volume of distribution for all three is relatively moderate, suggesting distribution into tissues beyond the plasma volume.[2][6]
-
Metabolism and Elimination: A key differentiator lies in their metabolic pathways and resulting elimination half-lives. Bromazepam and Brotizolam are metabolized primarily through oxidative pathways, while Lorazepam undergoes direct glucuronidation.[5][3][7] This difference contributes to the significantly shorter half-life of Brotizolam, making it suitable as a hypnotic with minimal next-day residual effects.[1] In contrast, the longer half-lives of Bromazepam and Lorazepam are consistent with their use as anxiolytics requiring more sustained plasma concentrations.[5][3]
Experimental Methodologies: A Closer Look
The generation of reliable pharmacokinetic data hinges on robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies representative of those used in the preclinical and clinical evaluation of these compounds.
1. In Vivo Pharmacokinetic Study in a Rodent Model (Rat)
This protocol outlines a typical single-dose pharmacokinetic study in Sprague-Dawley rats, a commonly used model in preclinical drug development.[9]
-
Animal Models and Housing: Male Sprague-Dawley rats are housed in controlled conditions with a standard diet and water ad libitum. For excretion studies, animals are placed in metabolic cages to allow for the separate collection of urine and feces.[9]
-
Dosing:
-
Formulation: The test compound is formulated in a suitable vehicle, such as a mixture of polyethylene glycol (PEG) 400 and saline, to ensure solubility and stability.[9]
-
Administration: For oral administration (PO), the formulation is delivered via oral gavage. For intravenous administration (IV), the formulation is injected into a cannulated tail vein.
-
-
Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the tail vein or a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood samples are collected into heparinized tubes and immediately centrifuged to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.[10]
-
-
Bioanalysis (LC-MS/MS):
-
Sample Preparation: Plasma proteins are precipitated by adding a solvent like acetonitrile. The sample is then centrifuged, and the supernatant is collected for analysis.[9]
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient mobile phase is used to separate the analyte from endogenous plasma components.[11]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This allows for highly sensitive and selective quantification of the parent drug and its metabolites.[11]
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental methods with software like Kinetica.
-
Key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and clearance are calculated.
-
Caption: Workflow of a typical preclinical in vivo pharmacokinetic study.
Mechanism of Action and Metabolic Pathways
The therapeutic effects and pharmacokinetic profiles of these benzodiazepines are intrinsically linked to their interaction with biological systems.
Caption: Generalized mechanism of action and metabolic pathways for brominated benzodiazepines.
Conclusion
This comparative guide highlights the distinct pharmacokinetic profiles of Bromazepam, Brotizolam, and Lorazepam. The variations in their absorption, distribution, and particularly their metabolic pathways and elimination half-lives, underscore the significant impact of subtle structural modifications on the overall disposition of a drug. For researchers in drug discovery, this information is critical for designing new chemical entities with desired pharmacokinetic properties. The detailed experimental protocols provided serve as a practical reference for conducting robust preclinical studies to accurately characterize the ADME profiles of novel compounds.
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Navigating the Therapeutic Potential of the Tetrahydro-1H-benzo[b]azepine Scaffold: A Comparative Guide to Cellular Efficacy
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds as potential therapeutic agents is a cornerstone of innovation. The 7-membered nitrogen-containing heterocyclic ring of the benzo[b]azepine core represents a privileged structure in medicinal chemistry, offering a three-dimensional framework amenable to diverse functionalization. This guide provides an in-depth technical overview of the potential efficacy of the 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold in various cell lines. While direct experimental data for this specific compound is limited in publicly available literature, this document will objectively compare its potential performance with structurally related analogs and provide supporting experimental data for these alternatives. This comparative analysis aims to equip researchers with the foundational knowledge and practical methodologies to investigate this promising class of compounds.
The this compound Scaffold: An Introduction
The this compound core is characterized by a fusion of a benzene ring and a seven-membered azepane ring, with a bromine substituent at the 6-position of the aromatic ring. The presence and position of the bromine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding affinity to biological targets and metabolic stability. The tetrahydro-benzo[b]azepine framework itself is a versatile scaffold found in a variety of biologically active molecules.
Comparative Efficacy in a Cellular Context: Insights from Structural Analogs
Due to the limited specific data on this compound, we will explore the efficacy of closely related tetrahydrobenzoazepine and benzodiazepine derivatives to infer its potential biological activities.
Anticancer Activity: A Promising Avenue
Several studies have highlighted the anticancer potential of compounds featuring the tetrahydrobenzoazepine and related benzodiazepine cores. These compounds have been shown to target various key proteins involved in cancer cell proliferation and survival.
2.1.1. PARP-1 Inhibition by Benzo[c]azepine Analogs
Derivatives of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a crucial enzyme in the repair of single-strand DNA breaks, and its inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1]
One notable compound from this class, compound 11b , demonstrated significant anti-proliferative effects against a panel of human cancer cell lines.[1]
Table 1: Anti-proliferative Activity of a Benzo[c]azepine Derivative (Compound 11b) [1]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.95 |
| OVCAR-3 | Ovarian Carcinoma | Not specified |
| HCT-116 | Colorectal Carcinoma | Not specified |
| MCF-7 | Breast Adenocarcinoma | Not specified |
The mechanism of action for these compounds involves the induction of apoptosis, a form of programmed cell death. Flow cytometry analysis of A549 cells treated with compound 11b showed a significant increase in apoptotic cells.[1]
2.1.2. ALK Inhibition by Benzo[d]azepine Derivatives
Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives have been synthesized and evaluated as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK).[2] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of several cancers, including anaplastic large cell lymphoma (ALCL) and a subset of non-small cell lung cancers. An orally bioavailable analog from this class demonstrated significant antitumor efficacy in ALCL xenograft models in mice.[2]
2.1.3. Potential Anticancer Mechanisms of Benzodiazepine Scaffolds
The broader class of benzodiazepines, which share structural similarities with benzo[b]azepines, has also been investigated for anticancer properties. Some benzodiazepine derivatives are being explored as brain-penetrating PARP-1 inhibitors, which could be beneficial for treating brain tumors.[3]
Neurological Applications: Targeting Dopamine Receptors
Certain derivatives of the tetrahydro-1H-3-benzazepine scaffold have been developed as high-affinity ligands for dopamine receptors. For instance, some D2 receptor antagonists have shown anticancer efficacy in cell culture and animal models by inducing apoptosis and autophagy.[4] This suggests a potential dual role for some benzoazepine derivatives in both oncology and neurology. It has been observed that blocking the dopamine receptor can inhibit the growth of pancreatic cancer cells.[5]
Experimental Protocols for Efficacy Evaluation
To facilitate further research into this compound and its analogs, detailed protocols for key in vitro assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
Flow cytometry with propidium iodide staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically presented as a histogram showing the number of cells in each phase of the cell cycle.
Visualizing the Path Forward: Signaling Pathways and Workflows
To provide a clearer understanding of the potential mechanisms and experimental designs, the following diagrams illustrate key concepts.
Caption: Potential anticancer signaling pathways targeted by tetrahydro-benzo[b]azepine analogs.
Caption: A streamlined workflow for the in vitro evaluation of novel compounds.
Conclusion and Future Directions
While direct efficacy data for this compound remains to be elucidated, the collective evidence from its structural analogs strongly suggests its potential as a biologically active molecule, particularly in the realm of oncology and neuropharmacology. The tetrahydrobenzoazepine and benzodiazepine scaffolds have demonstrated the ability to interact with key cellular targets such as PARP-1, ALK, and dopamine receptors, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.
The presence of a bromine atom on the aromatic ring of the title compound may further enhance its activity and drug-like properties. Future research should focus on the synthesis and systematic in vitro evaluation of this compound across a diverse panel of cancer and normal cell lines. The experimental protocols provided in this guide offer a robust framework for such investigations. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial in unlocking its full therapeutic potential.
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Li, H., Li, Y., Wang, Y., Peng, Y., Zhang, Y., Liu, Y., ... & Xu, Y. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1084-1096. [Link]
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Safety Operating Guide
Navigating the Disposal of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: A Guide for Laboratory Professionals
The responsible management of chemical reagents is a cornerstone of safe and reproducible scientific research. For drug development professionals and researchers, handling specialized heterocyclic compounds like 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine requires a robust understanding of not only its application but also its proper disposal. As a brominated organic molecule, this compound falls under specific regulatory and safety protocols designed to protect laboratory personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedure. Adherence to these protocols is essential for maintaining compliance with safety regulations and ensuring the integrity of your laboratory environment.[1][2]
Hazard Assessment and Initial Safety Precautions
Immediate Actions:
-
Consult Institutional Protocols: Always prioritize your institution's Environmental Health and Safety (EHS) guidelines. They will have specific procedures and resources for hazardous waste disposal.[3]
-
Work in a Controlled Area: All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[1][7]
-
Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against exposure.[2][3]
| Safety Parameter | Specification & Rationale |
| Hazard Class | Halogenated Organic Compound; Hazardous Waste |
| Personal Protective Equipment (PPE) | Gloves: Chemical-resistant nitrile or neoprene gloves.[8] Eye Protection: Chemical splash goggles are mandatory.[3][9] Body Protection: A fully buttoned laboratory coat.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[8][10] Keep segregated from these chemical classes to prevent vigorous or hazardous reactions. |
| Spill Cleanup Materials | Inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[6][11][12] Do not use combustible materials like paper towels to absorb the primary spill.[11] |
Waste Segregation: The Halogenated Waste Stream
Proper segregation is the most critical step in chemical waste management. As a brominated compound, this compound must be disposed of in a designated halogenated organic waste stream.[5][13]
Causality: The reasoning for this strict segregation is rooted in the final disposal method. Halogenated wastes are typically destroyed via high-temperature incineration at specialized facilities.[5][14] Mixing them with non-halogenated solvents, which are often recycled or used as fuel (a process called "fuels blending"), can lead to the formation of highly toxic and corrosive byproducts (like hydrobromic acid) and damage to equipment.[14][15] This specialized disposal process also makes halogenated waste significantly more expensive to manage.[15][16]
Step-by-Step Disposal Procedures
The following protocols outline the process for both routine waste accumulation and minor spill cleanup.
Protocol 1: Routine Disposal of Unused or Waste Compound
-
Prepare the Waste Container:
-
Obtain a designated halogenated waste container from your institution's EHS department. This container must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight screw cap.[10][16]
-
Ensure the container is clearly and accurately labeled before adding any waste.[10] The label must include:
-
-
Transfer the Waste:
-
Inside a chemical fume hood, carefully transfer the waste compound into the labeled halogenated waste container. If transferring a liquid, use a funnel to prevent spills.
-
Securely close the container cap immediately after adding the waste. Containers must remain closed at all times except when actively adding waste.[10][15]
-
-
Storage:
-
Request for Pickup:
Protocol 2: Small Spill Cleanup and Disposal
This procedure is for minor spills that can be safely managed by trained laboratory personnel. For large or unknown spills, evacuate the area and contact your institution's emergency responders and EHS department immediately.[6][11]
-
Alert and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: Ensure you are wearing the appropriate PPE as detailed in the table above.
-
Contain the Spill: Create a dike around the spill's outer edges using an inert absorbent material like vermiculite, sand, or spill pillows. This prevents the spill from spreading.[12]
-
Absorb the Material: Working from the outside edges toward the center, cover the spill with the absorbent material.[12] Allow it to fully absorb the chemical.
-
Collect the Residue: Carefully scoop or sweep the absorbed material and place it into a sturdy, sealable plastic bag or a designated container for solid hazardous waste.[11][12]
-
Label and Dispose: Seal the bag or container. Label it clearly as "Hazardous Waste" and list the contents (e.g., "Vermiculite contaminated with this compound"). Dispose of this contaminated material in the same manner as the primary halogenated waste stream.
-
Decontaminate the Area: Clean the spill surface thoroughly with soap and water.[11] All cleaning materials (e.g., wipes, pads) must also be disposed of as hazardous waste.[13]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for managing waste generated from this compound.
Caption: Decision workflow for proper disposal of this compound.
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible research.
References
- Cleanroom Waste Disposal Protocol.Auckland Microfab.
- Hazardous Waste Segreg
- Halogenated Organic Liquids - Standard Oper
- Complicated Chemical Spills.Division of Research Safety - University of Illinois.
- Organic Solvents.Cornell EHS.
- Halogenated Solvents in Laboratories.
- UCCS Safe Oper
- Bromine Safety & Standard Operating Procedures.
- Other Disposal Guidance.US EPA.
- This compound.Guidechem.
- Bromine: incident management.GOV.UK.
- Spill procedure: Clean-up guidance.
- How to Handle Research Compounds Safely.Maxed Out Compounds.
- Standard Operating Procedures for Hazardous Chemicals (Bromine).
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment.BioChain.
- Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Labor
- Controlling Occupational Exposure to Hazardous Drugs.OSHA.
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.Peptide Sciences.
Sources
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. peptide24.store [peptide24.store]
- 4. Page loading... [guidechem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. Auckland Microfab [microfab.auckland.ac.nz]
- 14. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
